molecular formula C7H7BClFO3 B1460538 4-Chloro-3-fluoro-2-methoxyphenylboronic acid CAS No. 2121515-10-2

4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Cat. No.: B1460538
CAS No.: 2121515-10-2
M. Wt: 204.39 g/mol
InChI Key: NMYIUTXZNVHQQX-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a versatile synthetic intermediate in advanced chemical research. This organoboron compound is primarily valued as a key building block in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. Through this palladium-catalyzed reaction, it enables the construction of complex biaryl structures that are core scaffolds in numerous development pipelines . Its specific substitution pattern, featuring chloro, fluoro, and methoxy functional groups, makes it a valuable precursor for synthesizing functionalized molecules for discovery chemistry and materials science. Researchers utilize this boronic acid to create novel compounds for use as ligands, in materials synthesis, and in the exploration of structure-activity relationships. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chloro-3-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYIUTXZNVHQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218029
Record name Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)-
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Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-10-2
Record name Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. We will delve into a detailed, step-by-step synthesis, explain the underlying chemical principles for each experimental choice, and discuss the critical parameters for a successful and reproducible outcome. The protocol described herein is designed as a self-validating system, with insights grounded in established chemical literature.

Introduction: The Significance of Substituted Phenylboronic Acids

Substituted phenylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents and functional materials.[2]

The specific substitution pattern of 4-chloro-3-fluoro-2-methoxyphenylboronic acid, with its unique combination of halo and methoxy functional groups, offers chemists a versatile scaffold for molecular elaboration. The electronic and steric properties imparted by these substituents can significantly influence the biological activity and physical properties of the resulting compounds.[1][2] This makes it a valuable intermediate for the synthesis of novel compounds in drug discovery and agrochemical research.[3]

This guide will provide a robust and reliable protocol for the synthesis of this important building block, starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

The synthesis of arylboronic acids is most commonly achieved through the borylation of an organometallic intermediate. The chosen strategy for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid involves a three-step process:

  • Directed Ortho-metalation (DoM): This key step utilizes the directing ability of the methoxy group in the starting material, 1-chloro-2-fluoro-3-methoxybenzene, to achieve regioselective lithiation at the C4 position.

  • Borylation: The resulting aryllithium species is a potent nucleophile that is trapped with an electrophilic boron source, typically a borate ester.

  • Hydrolysis: The boronic acid ester is then hydrolyzed under acidic conditions to yield the final 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

This approach is favored for its high regioselectivity and efficiency.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-Chloro-2-fluoro-3-methoxybenzeneC₇H₆ClFO160.585.00 g31.1Starting Material
n-Butyllithium (n-BuLi)C₄H₉Li64.0613.7 mL34.22.5 M solution in hexanes
Triisopropyl borateC₉H₂₁BO₃188.078.0 mL34.2
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Anhydrous
Hydrochloric acid (HCl)HCl36.46As needed-2 M aqueous solution
Diethyl ether(C₂H₅)₂O74.12150 mL-For extraction
Brine (saturated NaCl solution)NaCl58.4450 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying
Step-by-Step Synthesis

Step 1: Lithiation of 1-Chloro-2-fluoro-3-methoxybenzene

  • To an oven-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-chloro-2-fluoro-3-methoxybenzene (5.00 g, 31.1 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (13.7 mL of a 2.5 M solution in hexanes, 34.2 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

Causality: The methoxy group directs the deprotonation to the adjacent ortho position (C2 or C4). The C4 position is more sterically accessible and electronically favored, leading to regioselective lithiation. The low temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.

Step 2: Borylation

  • To the cold (-78 °C) solution of the aryllithium species, add triisopropyl borate (8.0 mL, 34.2 mmol) dropwise via syringe over 15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

Causality: The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the triisopropyl borate, forming a boronate ester intermediate. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 2 M hydrochloric acid (HCl) until the pH of the aqueous layer is between 1 and 2.

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality: Acidic hydrolysis protonates the boronate ester, leading to the formation of the desired boronic acid. The extraction with an organic solvent isolates the product from the aqueous phase. Washing with brine removes residual water and inorganic salts.

Step 4: Purification

  • The crude 4-Chloro-3-fluoro-2-methoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a white to off-white solid.

Causality: Recrystallization is a standard technique for purifying solid organic compounds. It is important to obtain the pure boronic acid, as impurities, particularly the corresponding boroxine (a cyclic anhydride), can negatively impact the efficiency of subsequent reactions like the Suzuki coupling.[4]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis & Work-up cluster_step4 Step 4: Purification Start 1-Chloro-2-fluoro-3-methoxybenzene in THF Lithiation Addition of n-BuLi at -78°C Start->Lithiation Intermediate1 Aryllithium Intermediate Lithiation->Intermediate1 Borylation Addition of Triisopropyl Borate Intermediate1->Borylation Intermediate2 Boronate Ester Borylation->Intermediate2 Hydrolysis Acidic Quench (HCl) Intermediate2->Hydrolysis Workup Extraction & Drying Hydrolysis->Workup Purification Recrystallization Workup->Purification FinalProduct 4-Chloro-3-fluoro-2-methoxyphenylboronic acid Purification->FinalProduct

Caption: Workflow for the synthesis of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring and characterization at each stage.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Product Characterization: The identity and purity of the final product should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. By understanding the causality behind each experimental step and adhering to the outlined procedures, researchers can reliably produce this valuable chemical building block for applications in drug discovery, agrochemical synthesis, and materials science. The versatility of this reagent in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex molecular architectures.

References

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Google Patents. (n.d.). METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.
  • Chem-Impex. (n.d.). 4-Chloro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a substituted arylboronic acid of significant interest in contemporary organic synthesis and medicinal chemistry. Its multifaceted applications, particularly as a key building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, underscore its importance in the construction of complex molecular architectures. The strategic placement of chloro, fluoro, and methoxy substituents on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and making it a valuable reagent in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, offering insights into its chemical identity, structural features, and key physical characteristics. Furthermore, it details the standard analytical methodologies employed for its characterization, explaining the rationale behind these experimental choices. This document is intended to serve as a vital resource for researchers and professionals engaged in the use of this versatile synthetic intermediate.

Chemical Identity and Structure

The unique reactivity and utility of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid stem directly from its molecular structure. The presence of an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and an electron-donating methoxy group on the phenyl ring, in conjunction with the Lewis acidic boronic acid moiety, creates a nuanced electronic environment that dictates its behavior in chemical transformations.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"]; a [label="B(OH)₂"]; b [label="OCH₃"]; c [label=""]; d [label=""]; e [label="F"]; f [label="Cl"]; g [label=""]; h [label=""];

} caption: "Chemical Structure of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid"

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 944129-07-1[3]
Molecular Formula C₇H₇BClFO₃[3]
Molecular Weight 204.39 g/mol [3]
IUPAC Name (4-Chloro-3-fluoro-2-methoxyphenyl)boronic acid[3]
InChI InChI=1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3
InChIKey GDJCQSNQOHRAGY-UHFFFAOYSA-N
SMILES COC1=C(F)C(=CC=C1Cl)B(O)O[4]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueNotes and RationaleSource
Physical Form White to off-white solid/powder.This is a common appearance for arylboronic acids.[1]
Melting Point Estimated: 117-122 °CNo experimental data is available for the title compound. This is the experimental range for the closely related isomer, 2-fluoro-3-methoxyphenylboronic acid, and serves as a reasonable estimate.[5][6][7]
Boiling Point 342.7 ± 52.0 °C (Predicted)This is a computationally predicted value. Experimental determination is often challenging due to the tendency of boronic acids to dehydrate at elevated temperatures to form boroxines.[8]
Solubility Soluble in Dichloromethane. Generally soluble in polar organic solvents like ethers and ketones; poorly soluble in nonpolar solvents like hexanes.Phenylboronic acids exhibit solubility in polar organic solvents. Specific quantitative data for the title compound is limited, but it is reported to be soluble in dichloromethane. Phenylboronic acid itself is soluble in diethyl ether and ethanol.[8][9]
pKa 7.71 ± 0.58 (Predicted)This predicted value reflects the Lewis acidity of the boronic acid moiety, which is influenced by the electronic effects of the substituents on the aromatic ring.[8]
Density 1.40 ± 0.1 g/cm³ (Predicted)A computationally predicted value.[8]
Storage Conditions Sealed in a dry environment at 2-8°C.Boronic acids are sensitive to moisture and can undergo dehydration. Cool and dry storage is recommended to maintain stability.

Analytical Methodologies: A Self-Validating System

The characterization of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid relies on a suite of analytical techniques that, when used in concert, provide a self-validating confirmation of its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a comprehensive characterization.

  • ¹H NMR (Proton NMR): This technique provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this molecule, one would expect to see distinct signals for the aromatic protons and the methoxy protons. The coupling patterns between the aromatic protons would be influenced by the fluorine and chlorine substituents, providing valuable structural information.

  • ¹³C NMR (Carbon-13 NMR): This method identifies all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbon attached to the boron atom typically appearing in a specific region of the spectrum. The carbons bonded to fluorine will show characteristic coupling (C-F coupling).

  • ¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique to confirm its presence and electronic environment.

  • ¹¹B NMR (Boron-11 NMR): This technique is specific for the boron nucleus and can confirm the presence of the boronic acid functionality. The chemical shift in the ¹¹B NMR spectrum is indicative of the coordination state of the boron atom.

Causality in NMR Analysis: The choice of solvent for NMR analysis is critical. Deuterated solvents that can solubilize the compound without reacting with it are chosen. For boronic acids, common choices include DMSO-d₆ or CDCl₃. The interpretation of the spectra relies on established principles of chemical shifts and coupling constants, which are influenced by the electronegativity of neighboring atoms and through-bond interactions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for polar molecules like boronic acids. It typically reveals the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the confirmation of the molecular weight.

Causality in MS Analysis: The choice of ESI is due to its ability to ionize thermally labile molecules without causing significant fragmentation. The observation of the correct molecular ion peak provides strong evidence for the identity of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, characteristic absorption bands would be expected for:

  • O-H stretching: A broad band characteristic of the hydroxyl groups of the boronic acid.

  • C-O stretching: For the methoxy group.

  • Aromatic C=C stretching: Bands in the aromatic region.

  • C-Cl and C-F stretching: In the fingerprint region.

  • B-O stretching: A strong band associated with the boronic acid group.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and assess the thermal stability of the compound. For boronic acids, DSC can also reveal dehydration events where the compound converts to its boroxine anhydride.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for studying the dehydration of boronic acids and their overall thermal decomposition profile.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new batch of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

dot graph "Experimental_Workflow" { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} caption: "Workflow for Physicochemical Characterization"

Conclusion

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a synthetic building block with significant potential in the development of novel molecules. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization. This guide has provided a detailed overview of its chemical identity, key physical characteristics, and the analytical methodologies essential for its characterization. By employing a multi-technique approach, researchers can ensure the quality and consistency of this important reagent, thereby facilitating advancements in chemical synthesis and drug discovery.

References

  • (2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4 - Home Sunshine Pharma. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 4-chloro-2-fluoro-3-methoxyphenylboronic acid (C7H7BClFO3). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid [944129-07-1]. (n.d.). GM Chemical. Retrieved January 21, 2026, from [Link]

Sources

4-Chloro-3-fluoro-2-methoxyphenylboronic acid CAS number 944129-07-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 944129-07-1)

Section 1: Introduction & Significance

4-Chloro-2-fluoro-3-methoxyphenylboronic acid, identified by its CAS Number 944129-07-1, is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry.[1][2] As a substituted phenylboronic acid, its utility is most profoundly demonstrated in the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction.[3][4] The specific arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring imparts unique electronic and steric properties, allowing for precise and selective carbon-carbon bond formations.

This guide, intended for researchers and professionals in drug discovery and process development, provides a comprehensive overview of the compound's properties, synthesis, core applications, and handling protocols. Its primary significance lies in its role as a key intermediate for constructing complex molecular architectures found in high-value products, including advanced agrochemicals like the herbicide Arylex™ and various pharmaceutical candidates.[3][5]

Section 2: Physicochemical & Structural Properties

The physical and chemical properties of a reagent are fundamental to its application in synthesis. The data for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is summarized below.

PropertyValueSource(s)
CAS Number 944129-07-1[1][6]
IUPAC Name (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[1][7]
Molecular Formula C₇H₇BClFO₃[1]
Molecular Weight 204.39 g/mol [1]
Appearance White to off-white solid/crystalline powder[2][7]
Boiling Point 342.7 ± 52.0 °C (Predicted)[6]
Density 1.40 ± 0.1 g/cm³ (Predicted)[6]
SMILES B(C1=C(C(=C(C=C1)Cl)OC)F)(O)O[1]
InChIKey GDJCQSNQOHRAGY-UHFFFAOYSA-N[1]

Section 3: Synthesis Pathway

The synthesis of multi-substituted phenylboronic acids like 4-chloro-2-fluoro-3-methoxyphenylboronic acid typically relies on a directed ortho-metalation (DoM) strategy followed by borylation. This powerful technique leverages the directing ability of substituents already on the aromatic ring to achieve regioselective C-H activation.

The general and widely accepted pathway involves the lithiation of a 1-chloro-3-fluoro-2-methoxybenzene precursor.[8] The methoxy group is a potent directing group, and in concert with the fluoro substituent, it facilitates the highly selective deprotonation at the C1 position by a strong organolithium base, such as n-butyllithium. The resulting aryllithium intermediate is a powerful nucleophile that is then "quenched" by an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The final step is an acidic or aqueous workup (hydrolysis) to yield the target boronic acid.[8] This process can deliver high yields, often exceeding 90%.[8]

G Start 1-Chloro-3-fluoro-2- methoxybenzene (Precursor) Reagent1 n-BuLi or other alkyllithium in THF/ether @ -78°C Intermediate Regioselective Lithiation (Aryllithium Intermediate) Reagent1->Intermediate Directed ortho-Metalation Reagent2 B(OR)₃ (e.g., Trimethyl Borate) Quench @ -78°C BoronateEster Boronate Ester Intermediate Reagent2->BoronateEster Borylation Reagent3 Aqueous Acidic Workup (e.g., HCl) Product 4-Chloro-2-fluoro-3-methoxy- phenylboronic acid Reagent3->Product Hydrolysis

General synthesis workflow for the target boronic acid.
Exemplary Synthesis Protocol

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the starting material, 1-chloro-3-fluoro-2-methoxybenzene, and an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cooling: The reaction vessel is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent unwanted side reactions and ensure regioselectivity.

  • Lithiation: An organolithium reagent (e.g., n-butyllithium in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The reaction is stirred for 1-2 hours at this temperature to allow for the complete formation of the aryllithium intermediate.

  • Borylation: An electrophilic borate ester, such as triisopropyl borate, is added slowly to the reaction mixture. This "quench" step forms the boronate ester. The mixture is allowed to slowly warm to room temperature overnight.

  • Hydrolysis: The reaction is carefully quenched with an aqueous acid solution (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the final boronic acid product.

  • Isolation: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the final white solid.[8]

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-chloro-2-fluoro-3-methoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed process forges a carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate (R-X).[9] The reaction is renowned for its mild conditions, high functional group tolerance, stereoselectivity, and the low toxicity of its boron-containing reagents.[10]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the new C-C bond in the final product (Ar¹-Ar²). This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_add Oxidative Addition Ar¹-Pd(II)L₂-X pd0->pdII_add Oxidative Addition pdII_trans Transmetalation Ar¹-Pd(II)L₂-Ar² pdII_add->pdII_trans Transmetalation x X⁻ pdII_add->x pdII_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pdII_trans->product ar1x Ar¹-X (Aryl Halide) ar1x->pdII_add ar2b Ar²B(OH)₂ (Boronic Acid) boronate [Ar²B(OH)₃]⁻ (Activated Boronate) ar2b->boronate base Base (e.g., OH⁻) base->boronate boronate->pdII_trans

The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Suzuki Coupling Protocol
  • Setup: To a reaction vial, add 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), the aryl halide partner (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., PCy₃, SPhos, 4-10 mol%).

  • Reagent Addition: Add a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents) and a solvent system, often a mixture like toluene/water or dioxane/water.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for several hours until analysis (e.g., by TLC or GC-MS) shows consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude material is then purified, usually by flash column chromatography, to yield the biaryl product.

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential when working with 4-chloro-2-fluoro-3-methoxyphenylboronic acid to ensure laboratory safety. The compound is classified with several hazards.[12]

GHS Hazard Classification: [12]

  • Acute Toxicity - Oral, Category 3 (H301: Toxic if swallowed)

  • Acute Toxicity - Dermal, Category 4 (H312: Harmful in contact with skin)

  • Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage)

Precautionary Statement TypeP-CodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
Handling and Storage Recommendations
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]

  • Handling Practices: Avoid formation of dust and aerosols.[12] Prevent contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.

  • Storage Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14] Keep the container tightly closed and sealed, and consider storing under an inert atmosphere (e.g., nitrogen or argon).[6][14] Some suppliers recommend refrigerated storage at 2-8°C.[6]

Section 6: Conclusion

4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 944129-07-1) is a valuable and versatile reagent in synthetic organic chemistry. Its well-defined structure and reactivity make it an ideal partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl compounds. Its demonstrated use as a key intermediate in the production of commercially important agrochemicals underscores its industrial relevance. For researchers in the pharmaceutical and materials science fields, it offers a reliable tool for introducing a highly functionalized phenyl moiety into target molecules. Adherence to proper safety and handling protocols is essential to harness its full synthetic potential responsibly.

Section 7: References

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents (US8822730B2).

  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. ChemSrc. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid [944129-07-1]. gm chemical. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information (PMC). [Link]

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An In-depth Technical Guide to 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, a polysubstituted arylboronic acid of significant interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this particular isomer (CAS 1451392-04-3), this document leverages established principles and analogous data from structurally related compounds to offer valuable insights for researchers. The guide covers the compound's molecular structure and predicted physicochemical properties, outlines general and adaptable synthetic methodologies for its preparation, and explores its potential applications, with a particular focus on its role as a building block in Suzuki-Miyaura cross-coupling reactions. Furthermore, it provides detailed protocols and safety considerations essential for laboratory handling and use.

Introduction: The Significance of Polysubstituted Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The ability to construct carbon-carbon bonds with high efficiency and functional group tolerance has made these reagents indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

4-Chloro-3-fluoro-2-methoxyphenylboronic acid belongs to a class of highly functionalized arylboronic acids. The specific arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring offers unique electronic and steric properties. These substituents can influence the reactivity of the boronic acid and impart specific characteristics to the resulting coupled products, making it a potentially valuable building block for the synthesis of novel compounds with desired biological or material properties.

A Note on Data Availability: It is important to note that specific experimental data for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (CAS 1451392-04-3) is scarce in publicly available literature. Therefore, this guide will draw upon well-established knowledge of similar substituted phenylboronic acids to provide a robust and scientifically grounded resource. The principles and protocols described herein are intended to be a starting point for researchers, who should perform appropriate optimization and characterization of the material they synthesize or procure.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, a fluorine atom, and a methoxy group.

Molecular Formula: C₇H₇BClFO₃

Molecular Weight: 204.39 g/mol

The spatial arrangement of the substituents is crucial for the molecule's reactivity and interactions. The ortho-methoxy group, for instance, can influence the orientation of the boronic acid group and its participation in chemical reactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. These values are based on computational models and data from structurally similar compounds.

PropertyPredicted ValueNotes
Melting Point 150-170 °CArylboronic acids typically exist as crystalline solids. The melting point can be influenced by the presence of the trimeric anhydride form (boroxine).
pKa 7-9The acidity of the boronic acid is influenced by the electronic effects of the ring substituents.
Solubility Soluble in many polar organic solvents (e.g., DMSO, DMF, methanol, THF). Limited solubility in nonpolar solvents and water.The presence of the polar boronic acid group and the methoxy group contributes to its solubility profile.
Appearance White to off-white solidThis is a typical appearance for arylboronic acids.[2]
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: Aromatic protons would appear as complex multiplets in the range of δ 6.5-8.0 ppm. The methoxy group would exhibit a singlet around δ 3.8-4.0 ppm. The protons of the boronic acid hydroxyl groups may be broad and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon attached to the boron atom would have a characteristic chemical shift. The methoxy carbon would appear around δ 55-60 ppm.

  • ¹¹B NMR: A single, broad resonance is expected in the range of δ 25-35 ppm, which is characteristic for tricoordinate arylboronic acids.[3][4]

  • ¹⁹F NMR: A singlet or a multiplet, depending on the coupling with neighboring protons, would be observed.

  • IR Spectroscopy: Characteristic bands would include O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹).

Synthesis of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid: A Methodological Approach

The synthesis of polysubstituted phenylboronic acids generally follows established organometallic routes. The most common and adaptable method involves the reaction of an organometallic reagent with a trialkyl borate, followed by hydrolysis.[5]

General Synthetic Workflow

The following diagram illustrates a general and widely applicable workflow for the synthesis of arylboronic acids.

G A Starting Material (e.g., 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene) B Organometallic Intermediate Formation (e.g., Grignard or Organolithium) A->B Mg or n-BuLi in ether or THF C Borylation (Reaction with Trialkyl Borate) B->C B(OR)₃ (e.g., B(OMe)₃) D Hydrolysis (Acidic Workup) C->D H₃O⁺ E Purification (e.g., Recrystallization) D->E F Final Product (4-Chloro-3-fluoro-2-methoxyphenylboronic acid) E->F

Caption: General synthetic workflow for arylboronic acids.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure and should be adapted and optimized for the specific synthesis of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Step 1: Formation of the Organometallic Intermediate

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve the starting aryl halide (e.g., 1-bromo-4-chloro-3-fluoro-2-methoxybenzene, 1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the aryl halide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

  • Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

  • Dissolve trimethyl borate (1.5 eq) in anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude boronic acid.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, toluene, or a mixture of hexane and ethyl acetate). Commercially available arylboronic acids often contain their corresponding trimeric anhydrides (boroximes), and recrystallization from water is a common method to hydrolyze the boroxine back to the boronic acid.[6]

Reactivity and Applications in Organic Synthesis

The primary application of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in research and development is as a building block in Suzuki-Miyaura cross-coupling reactions.[7]

The Suzuki-Miyaura Cross-Coupling Reaction

This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound (such as our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.

G cluster_0 Catalytic Cycle cluster_1 Reagents A Pd(0)L₂ B Oxidative Addition A->B R¹-X C Transmetalation B->C [R¹-Pd(II)-X]L₂ D Reductive Elimination C->D [R¹-Pd(II)-R²]L₂ D->A R¹-R² E Arylboronic Acid (R²-B(OH)₂) E->C F Base (e.g., K₂CO₃, Cs₂CO₃) F->C G Organohalide (R¹-X) G->B

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 eq)

  • Aryl halide or triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, the base, and the palladium catalyst.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The specific substitution pattern of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid can be exploited to synthesize a variety of complex molecules, including potential drug candidates and functional materials. The presence of the halogen atoms allows for further selective cross-coupling reactions.[8]

Safety, Handling, and Storage

As with all laboratory chemicals, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid should be handled with appropriate care. Arylboronic acids are generally considered to be of low to moderate toxicity, but specific data for this compound is lacking. Some arylboronic acids have been found to be weakly mutagenic.[6]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Inhalation: Avoid breathing dust. If inhaled, move to fresh air.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this or any related compound.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Arylboronic acids can be sensitive to air and moisture, which can lead to decomposition (protodeboronation).[9] Storing under an inert atmosphere is recommended for long-term stability.

  • Keep away from strong oxidizing agents.

Conclusion

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a promising, albeit currently under-characterized, building block for organic synthesis. This guide has provided a comprehensive overview of its anticipated properties, general synthetic approaches, and likely applications, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the synthesis and utilization of this and other novel polysubstituted arylboronic acids in their pursuit of new molecules with unique functions. As with any research involving new or poorly characterized compounds, careful experimental design, thorough characterization, and adherence to strict safety protocols are paramount.

References

  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

  • PMC - NIH. (2024, September 16). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]

  • eScholarship.org. UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. [Link]

  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]

  • PubMed. Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]

  • Chemical Reviews. Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. [Link]

  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • PMC - NIH. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • University of Sheffield. Boron NMR. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PMC - NIH. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • PMC - NIH. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • PubMed. Structural and Spectroscopic Properties of an Aliphatic Boronic Acid Studied by Combination of Experimental and Theoretical Methods. [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. Aryl boronic acids with ortho neighbouring groups form cyclic.... [Link]

  • ResearchGate. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods | Request PDF. [Link]

  • NIH. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

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A Comprehensive Technical Guide to (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is a highly functionalized organoboron compound that has emerged as a critical building block in modern organic synthesis. Its strategic substitution pattern, featuring chloro, fluoro, and methoxy groups, offers chemists a versatile platform for introducing complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical and materials science research. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups on the phenyl ring modulates the electronic properties of the boronic acid, influencing its reactivity and the characteristics of the resulting products.[1] This makes it an invaluable reagent for fine-tuning molecular properties in drug discovery and the development of advanced materials.[2]

Chemical Identity and Physicochemical Properties

The precise and unambiguous identification of a chemical reagent is paramount for scientific reproducibility. The nomenclature and key identifiers for the topic compound are outlined below.

  • IUPAC Name: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[3]

  • CAS Number: 944129-07-1[3][4]

  • Molecular Formula: C₇H₇BClFO₃[3]

  • SMILES: B(C1=C(C(=C(C=C1)Cl)OC)F)(O)O[3]

A summary of its key physicochemical properties is provided in the table below for quick reference.

PropertyValueSource
Molecular Weight 204.39 g/mol [3]
Appearance White to off-white solid/crystalline powder[Various Suppliers]
Boiling Point 342.7±52.0 °C (Predicted)[5]
Density 1.40±0.1 g/cm³ (Predicted)[5]
Storage Sealed in a dry environment, 2-8°C[5][6]

Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

The synthesis of this substituted phenylboronic acid is typically achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings. The process involves the lithiation of a suitable precursor followed by quenching with a boron electrophile.[7]

Synthetic Pathway and Causality

The logical pathway to (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid starts from the commercially available 2-chloro-6-fluoroanisole. The methoxy group is a potent directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position (C3). However, the presence of the fluorine atom at C2 significantly increases the acidity of the proton at C3, further favoring lithiation at this site. The subsequent reaction with an alkyl borate, typically trimethyl borate or triisopropyl borate, introduces the boronic ester moiety, which is then hydrolyzed to the desired boronic acid.

Synthesis_Workflow Start 2-Chloro-6-fluoroanisole Step1 Lithiation with n-BuLi in THF at low temperature Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 Quench with B(OR)₃ (e.g., Trimethyl borate) Intermediate->Step2 Ester Boronic Ester Intermediate Step2->Ester Step3 Aqueous Acidic Hydrolysis (e.g., HCl) Ester->Step3 Product (4-Chloro-2-fluoro-3- methoxyphenyl)boronic acid Step3->Product

Caption: Synthetic workflow for (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for arylboronic acid synthesis.[7] Extreme caution must be exercised when working with organolithium reagents, which are pyrophoric. [2][5][8][9][10] All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[8]

Materials:

  • 2-Chloro-6-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate or Methyl isobutyl ketone (MIBK) for extraction[3]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Initial Charge: Under a positive pressure of inert gas, charge the flask with 2-chloro-6-fluoroanisole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. The causality for this low temperature is to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: Add trimethyl borate (or triisopropyl borate) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The addition of the borate ester at low temperature is critical to avoid multiple additions of the organolithium to the boron center.

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 2 M aqueous HCl. This step hydrolyzes the boronic ester to the boronic acid and neutralizes any remaining base.

  • Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate or MIBK (2-3 times).[3] Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hot water or an organic solvent mixture) or by slurry washing with a non-polar solvent like hexanes to remove non-polar impurities.[11] Column chromatography on silica gel can be challenging for boronic acids but is sometimes feasible.[12]

Application in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for constructing biaryl and other complex structures.[6][12][13]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][13][14]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X (Aryl Halide) ArX->OxAdd ArBOH Ar-B(OH)₂ (Boronic Acid) Base Base (e.g., CO₃²⁻) ArBOH->Base Transmetal Transmetalation Base->Transmetal activates PdII_1 Ar'-Pd(II)L₂-X OxAdd->PdII_1 PdII_2 Ar'-Pd(II)L₂-Ar Transmetal->PdII_2 RedElim Reductive Elimination RedElim->Pd0 regenerates catalyst Product Ar-Ar' (Biaryl Product) RedElim->Product PdII_1->Transmetal PdII_2->RedElim

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[6]

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol provides a general framework for using (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid in a Suzuki-Miyaura coupling.[15] The specific choice of catalyst, ligand, base, and solvent is crucial and often requires optimization based on the aryl halide substrate.

Materials:

  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)[15]

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15] The progress of the reaction can be monitored by techniques such as TLC, GC-MS, or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.

  • Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude product can then be purified by flash column chromatography or recrystallization.

Safety and Handling

(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5][11] Organoboron compounds should be protected from moisture.[16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

Conclusion

(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is a sophisticated and valuable reagent for organic synthesis. Its utility, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enables the construction of complex molecular frameworks essential for the development of new pharmaceuticals, agrochemicals, and materials.[8] A thorough understanding of its synthesis, reactivity, and proper handling procedures, as detailed in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. Retrieved from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Retrieved from [Link]

  • Epp, J. B., et al. (2013). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730 B2.
  • Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Purification of boronic acids/boronate esters. (2016, July 18). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Boron. (n.d.). ESPI Metals. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). University of California, Riverside. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Organoboron chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling and Use of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemist's Compass for a Versatile Reagent

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group ortho to the boronic acid moiety—offers nuanced electronic and steric properties that are invaluable in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the safe handling, reactivity, and application of this reagent, with a particular focus on its use in the widely employed Suzuki-Miyaura cross-coupling reaction. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to utilize this compound effectively while upholding the highest standards of laboratory safety.

Section 1: Compound Profile and Hazard Identification

Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation of its safe handling. The characteristics of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid are summarized below.

PropertyValueSource
CAS Number 2121515-10-2[1]
Molecular Formula C₇H₇BClFO₃[2]
Molecular Weight 204.39 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 151 °C (literature for a related isomer)[3]
Solubility Soluble in many organic solvents[3]
GHS Hazard Classification and Precautionary Measures

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

The corresponding precautionary statements underscore the necessity of careful handling:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

It is imperative that all users of this compound familiarize themselves with its Safety Data Sheet (SDS) before commencing any experimental work.

Section 2: Prudent Practices for Laboratory Handling

The physical form of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid as a fine powder necessitates stringent controls to minimize the risk of inhalation and dermal exposure.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of the solid compound should be performed within a certified chemical fume hood to control airborne particulates. When handling this and other powdered chemicals, a comprehensive PPE ensemble is mandatory.[4][5]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[6][7]Protects against airborne powder and splashes.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[5]Prevents skin contact and irritation.
Body Protection A flame-resistant lab coat, fully fastened, with long sleeves.[5]Shields skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient.[6]Prevents inhalation of the irritating powder.
Step-by-Step Protocol for Weighing and Transfer
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Have all necessary equipment, including spatulas, weigh boats, and labeled receiving flasks, readily available.

  • Weighing: Tare a clean, static-free weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid to the weigh boat using a clean spatula, avoiding any sudden movements that could generate dust.

  • Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat to guide the powder into the flask. A powder funnel can be used to minimize loss and prevent contamination of the vessel's exterior.

  • Decontamination: After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

Section 3: Chemical Reactivity and Stability

A nuanced understanding of the reactivity and stability of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is critical for designing robust synthetic protocols and ensuring safe storage.

General Stability of Arylboronic Acids

Arylboronic acids are generally stable, crystalline solids that are amenable to storage under standard laboratory conditions.[4] However, they can undergo dehydration to form cyclic boroxines, particularly upon heating.[8] This process is typically reversible upon exposure to water.

Influence of Substituents on Stability

The electronic nature of the substituents on the phenyl ring can influence the stability of arylboronic acids. Electron-withdrawing groups, such as the chloro and fluoro substituents in the title compound, can increase the acidity of the boronic acid and may impact its susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[9] This reaction is often pH-dependent and can be accelerated under both acidic and basic conditions, particularly with sterically hindered or highly electron-deficient arylboronic acids.[9][10][11] The ortho-methoxy group may also influence the compound's crystal packing and solubility.[8][12]

Incompatible Materials

As with most organic compounds, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid should be stored away from strong oxidizing agents.[1]

Section 4: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[13] 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is an excellent substrate for this reaction, allowing for the introduction of its substituted phenyl moiety into a wide range of molecules.

The Catalytic Cycle: A Safety Perspective

The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Each step has its own set of reagents and conditions that must be managed safely.

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Catalysis cluster_workup 3. Workup & Purification cluster_waste 4. Waste Disposal Reagents Weigh Reagents: - Aryl Halide - Boronic Acid (H302, H315, H319, H335) - Base (e.g., K2CO3, corrosive) - Ligand (often air-sensitive/toxic) Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with N2/Ar Solvent->Inert Catalyst Add Pd Catalyst (Toxic, Pyrophoric Potential) Inert->Catalyst Heating Heat to Reaction Temp (Monitor for Exotherms) Catalyst->Heating Quench Quench Reaction Heating->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purify Column Chromatography Extraction->Purify Segregate Segregate Waste: - Aqueous (boron) - Organic (solvent) - Solid (Pd catalyst) Purify->Segregate caption Figure 1: Suzuki-Miyaura Workflow with Safety Checkpoints.

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction, highlighting key safety considerations at each stage.

Hazards Associated with Reaction Components
  • Palladium Catalysts: Palladium catalysts, while used in small quantities, are toxic and can be pyrophoric, especially finely divided palladium on carbon. Handle with care, preferably in a glovebox or under a stream of inert gas.[14]

  • Bases: The bases used in Suzuki-Miyaura reactions, such as potassium carbonate or cesium carbonate, are often corrosive and hygroscopic.

  • Solvents: Many solvents used in these reactions (e.g., dioxane, toluene) are flammable and have their own specific health hazards. Always consult the SDS for the chosen solvent.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, it is crucial to monitor the internal temperature and have a cooling bath readily available to prevent a runaway reaction.[15][16]

Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and should be adapted and optimized for specific substrates.

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent and Degassing: Add a degassed solvent (e.g., a mixture of dioxane and water). Purge the flask with an inert gas (argon or nitrogen) for 15–20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and the phosphine ligand, if required.

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

For a small spill of solid 4-Chloro-3-fluoro-2-methoxyphenylboronic acid:

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • PPE: Don the appropriate PPE as described in Section 2.1.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.

  • Reporting: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.[17][18][19][20]

Section 6: Waste Disposal

Proper disposal of chemical waste is a legal and ethical responsibility.

Segregation of Waste Streams
  • Aqueous Waste: This will contain boronic acid byproducts and inorganic salts.

  • Organic Solvent Waste: Collect all non-halogenated and halogenated solvents in separate, clearly labeled containers.

  • Solid Waste: This includes residual palladium catalyst, silica gel from chromatography, and contaminated consumables (gloves, paper towels, etc.).

Disposal Protocol
  • Palladium Waste: Due to its toxicity and value, palladium waste should be collected separately. Many institutions have specific procedures for the recovery of precious metals.[21][22][23][24]

  • Boronic Acid Waste: Boronic acid and its byproducts should be treated as hazardous chemical waste.[16]

  • Labeling and Collection: All waste containers must be clearly and accurately labeled with their contents and associated hazards. Follow your institution's guidelines for the collection and disposal of hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[16]

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angew. Chem. Int. Ed.2011, 50, 6722–6737.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Ciechańska, M., et al. Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of Thermal Analysis and Calorimetry2020, 142, 951–962.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Palamatic Process.
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  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • Le, C. M., et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Org. Process Res. Dev.2019, 23, 2608–2620.
  • Cox, P. A., et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022, 55, 1346–1360.
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  • Sigma-Aldrich. 4-Methoxyphenylboronic acid.
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  • CymitQuimica. Safety Data Sheet: 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.
  • BenchChem. Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
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A Technical Guide to the Spectral Characteristics of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed analysis of the expected spectral characteristics of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (CAS 944128-93-6), a key building block in modern synthetic chemistry. In the absence of publicly available experimental spectra, this document synthesizes data from analogous compounds and established spectroscopic principles to present a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who utilize substituted phenylboronic acids and require a robust framework for structural verification and quality control.

Introduction and Molecular Overview

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a polysubstituted aromatic compound of significant interest in fields such as medicinal chemistry and materials science. Its utility primarily stems from its boronic acid moiety, which is a versatile functional group for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The specific arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of resulting molecules, making it a valuable synthon for targeted drug design and the creation of complex organic materials.

Accurate structural confirmation is paramount to its successful application. This guide provides the foundational spectral data required for such verification.

Chemical Properties
PropertyValueSource
CAS Number 944129-07-1[1]
Molecular Formula C₇H₇BClFO₃[1]
Molecular Weight 204.39 g/mol [1]
IUPAC Name (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[1]
Appearance White to off-white solidN/A
Molecular Structure

The structure presents a tetrasubstituted benzene ring, which gives rise to a distinct and predictable spectral fingerprint.

Caption: Structure of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and even ¹¹B NMR would be highly informative.

Expertise & Experience: The Challenge of Boronic Acids in NMR

A common issue encountered when acquiring NMR spectra of phenylboronic acids is their tendency to undergo dehydration to form cyclic boroxine trimers. This oligomerization can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation. To ensure a sharp, monomeric spectrum, the choice of solvent is critical. Using a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆ is highly recommended. These solvents can break up the boroxine anhydride through coordination with the boron atom, yielding clean and interpretable spectra.[2] While this approach results in the exchange of the acidic B(OH)₂ protons with solvent deuterium, making them invisible, it is a necessary trade-off for obtaining high-quality data for the rest of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple, showing signals for two aromatic protons and one methoxy group. The key diagnostic feature will be the splitting patterns of the aromatic protons, which are coupled to each other and to the fluorine atom.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
~ 7.4 – 7.6dd³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-7 HzH-6
~ 7.1 – 7.3d³J(H-H) ≈ 8-9 HzH-5
~ 3.9 – 4.1sN/A-OCH₃
(Broad, variable)sN/A-B(OH)₂

Causality Behind Assignments:

  • Aromatic Protons (H-5, H-6): The two aromatic protons are ortho to each other, leading to a strong ³J(H-H) coupling of approximately 8-9 Hz.

  • H-6 is further coupled to the fluorine atom at position 3. This four-bond coupling (⁴J) is expected to be in the range of 6-7 Hz, splitting the H-6 signal into a doublet of doublets (dd).[3]

  • H-5 is too distant from the fluorine atom for significant coupling, so it should appear as a simple doublet (d) due to coupling with H-6.

  • Methoxy Protons (-OCH₃): The methoxy group is a singlet as there are no adjacent protons. Its chemical shift is in the typical range for an aryl methyl ether.

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and exchange rapidly. Their signal is often broad and its position is highly dependent on concentration, temperature, and solvent. As mentioned, it will likely be absent in methanol-d₄ or D₂O.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals. The carbons directly attached to electronegative atoms (F, O, Cl) and the boron atom will show the most significant shifts and, in the case of fluorine, coupling.

| Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~ 158 – 162 | ¹J(C-F) ≈ 240-250 Hz | C-2 | | ~ 145 – 149 | ²J(C-F) ≈ 20-25 Hz | C-3 | | ~ 135 – 138 | ⁴J(C-F) ≈ 3-4 Hz | C-5 | | ~ 125 – 129 | ³J(C-F) ≈ 3-5 Hz | C-4 | | ~ 120 – 124 | ³J(C-F) ≈ 8-10 Hz | C-1 | | ~ 115 – 119 | ²J(C-F) ≈ 20-25 Hz | C-6 | | ~ 56 – 58 | N/A | -OCH₃ |

Causality Behind Assignments:

  • C-F Coupling: The most revealing feature is the large one-bond coupling constant (¹J) for C-2, which is characteristic of a direct C-F bond. Smaller two-, three-, and four-bond couplings will also be observed for the other aromatic carbons, providing definitive proof of the fluorine's position.[4]

  • C-B Bond (C-1): The carbon attached to the boron atom (ipso-carbon) often appears as a broad signal due to the quadrupolar nature of the boron nucleus. Its chemical shift is difficult to predict precisely but is expected to be in the aromatic region.

  • Substituent Effects: The chemical shifts are estimated based on the additive effects of the chloro, fluoro, methoxy, and boronic acid groups on the benzene ring.[5]

Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~10-15 mg of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert tube and lock/ shim the spectrometer C->D E 5. Acquire ¹H spectrum (e.g., 16 scans) D->E F 6. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) E->F G 7. Apply Fourier Transform F->G H 8. Phase correction and baseline correction G->H I 9. Calibrate spectrum (e.g., to residual DMSO at 2.50 ppm) H->I J 10. Integrate peaks (¹H) and pick peaks (¹H, ¹³C) I->J

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3500 – 3200Strong, BroadO-H stretch-B(OH)₂ group, H-bonded
3100 – 3000MediumC-H stretchAromatic C-H
1600 – 1580, 1500 - 1400Medium-StrongC=C stretchAromatic ring skeletal vibrations
~ 1350StrongB-O stretchBoronic acid B-O
1250 – 1200StrongC-O stretchAryl-O ether, asymmetric
1100 – 1000MediumC-F stretchAryl-F bond
800 – 700StrongC-Cl stretchAryl-Cl bond

Causality Behind Assignments:

  • O-H Stretch: The boronic acid's hydroxyl groups will produce a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of hydrogen-bonded O-H groups.[6][7]

  • Aromatic Region: The aromatic C-H stretches appear just above 3000 cm⁻¹, while the characteristic C=C ring stretches appear in the 1600-1400 cm⁻¹ region.[8]

  • B-O and C-O Stretches: A strong band around 1350 cm⁻¹ is a key indicator of the B-O single bond. The C-O stretch of the methoxy group is also expected to be strong, appearing around 1250 cm⁻¹.[6]

  • Halogen Stretches: The C-F and C-Cl stretching vibrations will appear in the lower frequency "fingerprint" region of the spectrum.[9]

Experimental Protocol: FTIR-ATR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-Chloro-3-fluoro-2-methoxyphenylboronic acid powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. This is a self-validating step; insufficient pressure will result in a weak, low-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The acquisition range should be 4000–400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, we would expect to see a clear molecular ion and characteristic fragmentation patterns related to its substituents.

Predicted Mass Spectrum Data (Positive Ion Mode, e.g., ESI+)

The molecular formula C₇H₇BClFO₃ has a monoisotopic mass of 204.01 Da. The presence of chlorine, with its two major isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted m/zIon FormulaIdentity / OriginNotes
204.0 / 206.0[C₇H₇BClFO₃]⁺[M]⁺ (Molecular Ion)Isotopic pattern at M and M+2 in a ~3:1 ratio, confirming the presence of one chlorine atom.
186.0 / 188.0[C₇H₅BClFO₂]⁺[M - H₂O]⁺Loss of a water molecule from the boronic acid moiety.
173.0 / 175.0[C₆H₄BClFO₂]⁺[M - OCH₃]⁺Loss of the methoxy radical.
158.0 / 160.0[C₇H₄ClFO]⁺[M - B(OH)₃]⁺Loss of boric acid.
43.0[B(OH)₂]⁺Boronic acid fragmentMay be observed at lower mass range.

Causality Behind Fragmentation: The proposed fragmentation pathway is based on established principles for substituted aromatic compounds. Initial ionization is followed by the loss of small, stable neutral molecules or radicals.

  • Loss of Water: Dehydration of the boronic acid group is a very common fragmentation pathway.

  • Alpha-Cleavage: The bond between the aromatic ring and the methoxy group can cleave, leading to the loss of a methoxy radical (•OCH₃).

  • Loss of Boric Acid: The entire boronic acid group can be lost, often as boric acid (H₃BO₃), leaving the substituted aromatic cation.

Fragmentation Pathway Diagram

M [M]⁺ m/z = 204/206 M_H2O [M - H₂O]⁺ m/z = 186/188 M->M_H2O - H₂O M_OCH3 [M - OCH₃]⁺ m/z = 173/175 M->M_OCH3 - •OCH₃ M_BOH3 [M - B(OH)₃]⁺ m/z = 158/160 M_H2O->M_BOH3 - HBO₂

Caption: Predicted ESI+ mass spectrometry fragmentation pathway.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the instrument to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable signal for the molecular ion.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50–300 Da).

  • Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan. Select the molecular ion (m/z 204) as the precursor ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and scan for the resulting fragment ions.

Conclusion

The structural elucidation of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust predictive framework for these analyses. The key diagnostic features include the doublet of doublets in the ¹H NMR spectrum arising from H-F coupling, the large ¹J(C-F) coupling constant in the ¹³C NMR spectrum, the characteristic broad O-H and strong B-O stretches in the IR spectrum, and the definitive M/M+2 isotopic pattern in the mass spectrum. By following the outlined protocols and understanding the causal relationships behind the spectral data, researchers can unambiguously verify the identity and purity of this important synthetic building block.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link].[1]

  • Antunes, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4063. Available at: [Link].[10]

  • Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Available at: [Link].[6][7][11]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].[9]

  • Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

  • Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3299–3307. Available at: [Link].[12]

  • University of California, Santa Barbara, Department of Chemistry & Biochemistry (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link].[13]

  • ResearchGate (2025). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link].[6][7][11]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].[14]

  • Wikipedia (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link].[4]

  • ResearchGate (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link].[15]

  • Canadian Science Publishing (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link].[6][7][11]

  • Conicet (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved from [Link].

  • SpectraBase (2025). 4-Methoxyphenylboronic acid. Retrieved from [Link].[16]

  • ACS Publications (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link].[17]

  • University of Puget Sound (n.d.). IR Absorption Table. Retrieved from [Link].[18]

  • Michigan State University, Department of Chemistry (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link].[8]

  • Nature (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link].[19]

  • Preprints.org (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link].[5]

  • YouTube (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link].[20]

  • Reddit (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link].[2]

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A Technical Guide to 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid: Synthesis, Applications, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides an in-depth technical overview of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS No. 944128-90-3), a versatile building block in modern organic synthesis. Initially, it is important to address a common point of confusion regarding its isomer, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. Extensive searches for commercial suppliers and technical data indicate that the former, with the fluorine at the 2-position, is the readily available and widely utilized compound. This guide will therefore focus on the commercially accessible 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, detailing its chemical properties, primary applications, and providing a survey of its commercial suppliers.

The strategic placement of chloro, fluoro, and methoxy substituents on the phenyl ring imparts unique electronic and steric properties to this molecule, making it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. Its most prominent application to date lies in the agrochemical industry as a key intermediate in the synthesis of herbicides.[1] However, the inherent reactivity of the boronic acid moiety also presents potential, yet less explored, opportunities in the realm of medicinal chemistry and drug discovery.

This document aims to serve as a comprehensive resource for researchers, providing not only a compilation of physical and chemical data but also practical insights into its application in synthesis, including established protocols and a comparative analysis of commercial sources to facilitate procurement.

Physicochemical Properties and Specifications

4-Chloro-2-fluoro-3-methoxyphenylboronic acid is typically supplied as an off-white to white solid.[2] Its key identifiers and properties are summarized below.

PropertyValue
CAS Number 944128-90-3
Molecular Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol [3]
Purity Typically ≥95% (HPLC)[2][4]
Melting Point Not widely reported
Solubility Soluble in organic solvents such as methanol, and can be partitioned into acetonitrile from aqueous solutions.
Storage Recommended to be stored in a dry, sealed container at 2-8°C.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, catering to a range of scales from laboratory research to industrial production. The table below provides a comparative overview of offerings from prominent suppliers.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥98%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g
AChemBlock 95%Inquire for details[4]
Oakwood Chemical Not specifiedInquire for details[5]
Fisher Scientific 98%250 mg[6]
BLD Pharmatech 95%Inquire for details
GM Chemical ≥98.0% (HPLC)Industrial scale[2]

Disclaimer: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Core Application: A Key Intermediate in Herbicide Synthesis

The primary industrial application of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is as a critical intermediate in the manufacture of certain herbicides.[1] Specifically, it is a building block for the synthesis of Arylex™ active (Halauxifen-methyl), a herbicide that controls a wide range of broadleaf weeds.

The synthesis of these herbicidal compounds typically involves a Suzuki-Miyaura cross-coupling reaction, where the 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is coupled with a suitable heterocyclic partner.[7] This reaction forms a carbon-carbon bond, linking the substituted phenyl ring to the core of the final active ingredient.

Potential Applications in Medicinal Chemistry

While its use in agrochemicals is well-established, the application of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid in drug discovery and medicinal chemistry is less documented. However, boronic acids, in general, are recognized as important pharmacophores and versatile intermediates in the synthesis of biologically active molecules.[8] The unique substitution pattern of this particular boronic acid could be leveraged to synthesize novel compounds with potential therapeutic applications. The presence of the fluorine atom, for instance, can enhance metabolic stability and binding affinity of drug candidates.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. Below is a representative protocol for the use of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid in such a reaction, based on general procedures and information from related patents.

Reaction Scheme:

Suzuki_Coupling A Ar-X (Aryl Halide) Catalyst Pd Catalyst Base B 4-Chloro-2-fluoro-3-methoxyphenylboronic acid C Ar-(4-Chloro-2-fluoro-3-methoxyphenyl) (Biaryl Product) Plus1 + Plus2 + Catalyst->C Suzuki_Workflow start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst) inert Establish Inert Atmosphere (N₂ or Ar Purge) start->inert solvents Add Degassed Solvent and Base inert->solvents react Heat and Stir (Monitor by TLC/LC-MS) solvents->react workup Aqueous Work-up (Extraction) react->workup purify Purification (Column Chromatography) workup->purify end Isolated Biaryl Product purify->end

Sources

Navigating the Synthesis Maze: A Technical Guide to the Solubility of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a sophisticated building block in contemporary organic synthesis, pivotal for the construction of complex molecular architectures in pharmaceutical and materials science research. Its efficacy in widely-used methodologies, such as the Suzuki-Miyaura cross-coupling reaction, is intrinsically linked to its solubility profile in the reaction medium. This technical guide addresses the critical, yet often overlooked, aspect of its solubility in common organic solvents. In the absence of extensive published quantitative data for this specific reagent, this document provides a framework for understanding its solubility based on the fundamental principles of physical organic chemistry and data from analogous arylboronic acids. We present a detailed analysis of the physicochemical factors governing solubility, predictive insights into its behavior in various solvent classes, and robust experimental protocols for researchers to determine precise solubility data. This guide is intended to empower researchers, scientists, and drug development professionals to optimize reaction conditions, enhance reproducibility, and streamline purification processes involving this versatile reagent.

Introduction: The Crucial Role of Solubility in Modern Synthesis

The strategic incorporation of highly functionalized arylboronic acids is a cornerstone of modern synthetic chemistry. 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, with its unique substitution pattern, offers chemists a powerful tool for introducing a specific phenyl moiety, complete with handles for further synthetic elaboration. The chloro, fluoro, and methoxy substituents each impart distinct electronic and steric properties that can influence the biological activity and material properties of the final product.

However, the practical utility of this reagent is fundamentally governed by its solubility. An optimal solvent system is necessary to ensure homogeneous reaction conditions, which directly impacts reaction kinetics, yield, and purity. Conversely, a deep understanding of its differential solubility is paramount for effective purification by crystallization. This guide provides the foundational knowledge and practical methodologies to navigate the solubility landscape of this important synthetic intermediate.

Physicochemical Properties and Their Influence on Solubility

Molecular Structure:

Caption: Molecular structure of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

  • Polarity: The molecule possesses both polar and non-polar characteristics. The boronic acid (-B(OH)₂) group is polar and capable of acting as a hydrogen bond donor and acceptor. The methoxy (-OCH₃) and fluoro (-F) groups also contribute to the molecule's polarity. The chlorophenyl ring, however, provides a significant non-polar, lipophilic character. The overall solubility will be a balance of these competing factors.

  • Substituent Effects: The electron-withdrawing nature of the chloro and fluoro substituents can influence the acidity of the boronic acid.[1] This, in turn, can affect its interaction with polar solvents. The ortho-methoxy group may introduce steric hindrance around the boronic acid moiety and could potentially form an intramolecular hydrogen bond, which would decrease its interaction with external solvent molecules and thus lower its solubility in polar protic solvents.

  • Crystalline Structure: As a solid, the energy required to overcome the crystal lattice forces will be a key determinant of solubility. The presence of multiple polar groups suggests the potential for strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, in the solid state, which could lead to lower solubility.

The Complicating Factor: Boroxine Formation

A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium is influenced by the presence of water and the nature of the solvent.

G BoronicAcid 3 x Aryl-B(OH)₂ Boroxine Aryl-Boroxine BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydrolysis Water + 3 H₂O

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

Boroxines are generally less polar than their corresponding boronic acids and therefore exhibit different solubility profiles.[4] The presence of boroxine impurities in a sample of boronic acid can lead to inconsistent and misleading solubility measurements.[5] It is therefore crucial for researchers to use anhydrous solvents and dry starting materials when conducting solubility studies to minimize this effect.

Predicted Solubility in Common Organic Solvents

Based on the general principles of "like dissolves like" and published data for analogous compounds such as phenylboronic acid, we can predict the likely solubility of 4-chloro-3-fluoro-2-methoxyphenylboronic acid in various classes of organic solvents.[6] Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][8]

Table 1: Predicted Qualitative Solubility of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Solvent ClassExamplesPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl ether, 1,4-DioxaneHighThe ether oxygen can act as a hydrogen bond acceptor for the boronic acid's hydroxyl groups.
Ketones Acetone, Methyl ethyl ketone (MEK)HighSimilar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThese protic solvents can engage in hydrogen bonding with the solute. However, the non-polar backbone of the solute may limit very high solubility.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents are weakly polar and can interact with the polar groups of the solute to some extent.
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateThe aromatic ring of the solvent can engage in π-stacking with the phenyl ring of the solute, but the overall polarity mismatch will limit solubility.
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowSignificant polarity mismatch between the polar functional groups of the solute and the non-polar solvent.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are highly polar and are excellent hydrogen bond acceptors, making them likely to be very effective at solvating the boronic acid.

Experimental Determination of Solubility: A Practical Guide

Given the absence of specific data, it is highly recommended that researchers experimentally determine the solubility of 4-chloro-3-fluoro-2-methoxyphenylboronic acid in their solvent of choice. The following protocols describe two common methods for determining solubility.

Method 1: Isothermal Shake-Flask Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of 4-chloro-3-fluoro-2-methoxyphenylboronic acid to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled environment is ideal.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. A syringe with a filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Determine the concentration of the dissolved solid in the supernatant. This can be achieved by:

    • Gravimetric Analysis: Evaporate the solvent from the collected supernatant and weigh the remaining solid residue.

    • Spectroscopic Analysis: If the compound has a suitable chromophore, use UV-Vis spectroscopy to determine the concentration against a standard curve.

    • Chromatographic Analysis: Use a calibrated HPLC or GC method to determine the concentration.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G cluster_0 Isothermal Shake-Flask Workflow A 1. Add excess solid to solvent B 2. Equilibrate at constant temperature (24-48h) A->B C 3. Separate solid and liquid phases (centrifuge/settle) B->C D 4. Filtered sampling of supernatant C->D E 5. Quantify concentration (Gravimetric/Spectroscopic/Chromatographic) D->E F 6. Calculate solubility E->F

Caption: Workflow for the Isothermal Shake-Flask method.

Method 2: Dynamic (Polythermal) Method

This method is useful for determining the temperature dependence of solubility.

Protocol:

  • Sample Preparation: Prepare a series of vials, each containing a known mass of the boronic acid and a known mass of the solvent.

  • Heating and Observation: Slowly heat the vials with constant stirring while monitoring for the complete dissolution of the solid. The temperature at which the last solid particle dissolves is the saturation temperature for that specific composition.

  • Data Collection: Repeat this for several different compositions to generate a solubility curve (solubility vs. temperature).

This dynamic method, which involves observing the disappearance of turbidity, is a common and effective way to gather solubility data for boronic acids.[9][10]

Practical Implications for Research and Development

A thorough understanding of the solubility of 4-chloro-3-fluoro-2-methoxyphenylboronic acid has direct and significant implications:

  • Reaction Optimization: For reactions like the Suzuki-Miyaura coupling, the choice of solvent can dramatically affect the reaction rate and yield.[6] Ensuring that the boronic acid is fully dissolved is crucial for achieving a homogeneous reaction mixture and reproducible results. A mixed solvent system (e.g., toluene/ethanol) may be necessary to achieve adequate solubility for all reaction components.

  • Purification Strategy: Knowledge of the solubility profile across a range of solvents is essential for developing effective purification protocols. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization. Conversely, a solvent in which the desired compound is sparingly soluble but impurities are highly soluble can be used for washing the crude product.

  • Drug Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter. Poor solubility can lead to challenges in formulation and bioavailability. Early characterization of solubility can guide strategies to improve these properties.

Conclusion

While a specific, quantitative solubility dataset for 4-chloro-3-fluoro-2-methoxyphenylboronic acid in organic solvents is not currently available in the public domain, a robust understanding of its likely behavior can be derived from its physicochemical properties and the established trends for analogous arylboronic acids. This guide provides a theoretical framework, predictive insights, and, most importantly, practical experimental protocols to empower researchers to generate the specific data they require. By investing the effort to thoroughly characterize the solubility of this versatile reagent, scientists can unlock its full potential in their synthetic endeavors, leading to more efficient, reproducible, and scalable chemical processes.

References

  • Sporzyński, A., Leszczyński, P., & Hofman, T. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Sporzyński, A., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 26(16), 4895. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605–4612. [Link]

  • ResearchGate. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Retrieved from [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

  • University of North Texas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

  • Sporzyński, A., et al. (2019). Solubility of phenylboronic compounds in water. Journal of Chemical & Engineering Data, 64(12), 5565-5573. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heteroatom Chemistry, 13(4), 329-333. [Link]

  • University of Fukui. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

  • ResearchGate. (n.d.). Boroxine Chemistry and Applications: A Perspective. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Boroxine-Boronic Acid Equilibrium. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2020). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]

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stability and storage conditions for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a key building block in modern synthetic chemistry, valued for its role in the construction of complex molecular architectures, particularly in the pharmaceutical industry. As with all organoboronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, outlines field-proven storage and handling protocols to mitigate degradation, and presents methodologies for assessing its long-term viability. By understanding the underlying chemical principles and adhering to best practices, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible synthetic outcomes.

Compound Profile and Significance

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is an organoborane featuring a substituted phenyl ring. The electronic and steric properties conferred by the chloro, fluoro, and methoxy substituents make it a versatile partner in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its application extends to the synthesis of novel small molecules with potential therapeutic activity. Given that arylboronic acids can be considered potentially genotoxic impurities in active pharmaceutical ingredients (APIs), understanding and controlling their stability is of paramount importance in drug development.[1]

Chemical Structure:

  • IUPAC Name: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[2]

  • CAS Number: 944129-07-1[3][4][5]

  • Molecular Formula: C₇H₇BClFO₃[2]

  • Molecular Weight: 204.39 g/mol [2]

The Intrinsic Instability of Arylboronic Acids: A Mechanistic Perspective

The utility of boronic acids is tempered by their inherent chemical instability under certain conditions. The boron atom in boronic acids is electron-deficient, making it a Lewis acid and susceptible to nucleophilic attack.[6][7] This reactivity underpins several common degradation pathways.

Major Decomposition Pathways

The primary routes of degradation for arylboronic acids, including 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, are oxidation, protodeboronation, and trimerization to form boroxines.

  • Oxidation: Arylboronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[8][9][10] This process can lead to the formation of the corresponding phenol, cleaving the crucial carbon-boron bond. The rate of oxidation can be influenced by factors such as pH and the presence of reactive oxygen species.[8][9][10]

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved by a proton source, typically water, resulting in the replacement of the boronic acid group with a hydrogen atom.[8] This pathway is often slow in aqueous solutions but can be accelerated under acidic or basic conditions.[1] For sterically hindered or electron-rich arylboronic acids, this can be a significant degradation pathway.[1]

  • Trimerization (Boroxine Formation): In the solid state or in concentrated solutions, boronic acids can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[11][12] This is a reversible equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. However, the formation of boroxines can affect the reactivity and solubility of the reagent.

Caption: Major decomposition pathways for arylboronic acids.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, strict adherence to appropriate storage and handling procedures is essential. The primary goals are to minimize exposure to atmospheric moisture, oxygen, light, and elevated temperatures.

Storage Conditions

The recommended storage conditions for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of all potential degradation reactions.[4][13][14]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation, protodeboronation, and boroxine formation.[3][14]
Moisture Store in a dry environment. The compound should be sealed in a dry container.Boronic acids can be hygroscopic, and the presence of water can facilitate protodeboronation and boroxine formation.[3][4][14]
Light Store in a dark place or in an amber vial.While not explicitly stated for this compound, light can promote oxidative processes in sensitive organic molecules.
Safe Handling Procedures

Proper handling is crucial to prevent both degradation of the compound and exposure to the researcher.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3][13]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][13]

  • Dispensing: When dispensing the compound, work quickly to minimize its exposure to the atmosphere. If possible, handle it in a glovebox under an inert atmosphere. After dispensing, ensure the container is tightly resealed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Experimental Workflow for Stability Assessment

A systematic approach to stability testing is crucial for quality control and for establishing appropriate re-test dates for stored material.

Stability_Workflow cluster_0 1. Sample Preparation cluster_1 2. Stress Conditions cluster_2 3. Time-Point Analysis cluster_3 4. Analytical Testing cluster_4 5. Data Evaluation A Dispense 4-Chloro-3-fluoro-2-methoxyphenylboronic acid into individual vials under inert atmosphere B1 Elevated Temperature (e.g., 40°C) A->B1 B2 High Humidity (e.g., 75% RH) A->B2 B3 Photostability (ICH Q1B compliant light exposure) A->B3 B4 Control (2-8°C, dark, dry) A->B4 C Sample at T=0, 1, 3, 6 months B1->C B2->C B3->C B4->C D1 Purity Assay (HPLC-UV) C->D1 D2 Identification of Degradants (LC-MS) C->D2 D3 Water Content (Karl Fischer) C->D3 E Assess degradation kinetics and pathways. Establish re-test date. D1->E D2->E D3->E

Caption: Experimental workflow for assessing the stability of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Protocol for a Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Accurately weigh samples of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid into separate, appropriate containers. Prepare solutions in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 80°C for 48 hours.

    • Photolytic: Expose the solid sample to light according to ICH Q1B guidelines.

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

    • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.

Conclusion

The chemical integrity of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is critical for its successful application in synthesis. While inherently susceptible to degradation via oxidation, protodeboronation, and boroxine formation, these processes can be effectively managed. By implementing the stringent storage and handling protocols detailed in this guide—namely, refrigeration in a dry, inert atmosphere—researchers can significantly extend the shelf-life and preserve the purity of this valuable reagent. Regular stability testing provides an additional layer of quality assurance, ensuring the reliability of synthetic outcomes and the integrity of downstream research and development.

References

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

  • Bull, J. A., et al. (2017). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society.
  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzeneboronic acid. (2024, February 7). Fisher Scientific. Retrieved from [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.
  • 4-Methoxyphenylboronic - SAFETY DATA SHEET. (2019, September 28). Retrieved from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the field of drug discovery, where the rapid assembly of complex biaryl scaffolds is paramount. Within the vast arsenal of available reagents, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid has emerged as a building block of significant strategic importance.

This molecule is not a simple coupling partner. Its dense and varied functionalization—an electron-donating methoxy group, a halogen-bonding capable chlorine atom, and an electron-withdrawing fluorine atom—provides a unique chemical signature. This substitution pattern is frequently sought in the design of bioactive molecules, particularly kinase inhibitors and other targeted therapies, where precise modulation of steric and electronic properties is critical for achieving potency and selectivity.[3] However, this same structural complexity introduces distinct challenges to its application in Suzuki-Miyaura coupling, necessitating a nuanced understanding of the reaction mechanism and carefully optimized protocols.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic considerations, a field-tested experimental protocol, and troubleshooting strategies for the successful application of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Mechanistic Considerations: A Tale of Competing Effects

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] The unique substituents of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid exert significant, and sometimes competing, influences on this cycle.

  • The Catalytic Cycle: The reaction is initiated by the oxidative addition of an organohalide (Ar-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle cluster_base Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition center PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Ar¹-X Transmetalation Transmetalation Base_Activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ PdII_diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_diaryl [Ar²B(OH)₃]⁻ PdII_diaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Product) RedElim->Product ArX_in Ar¹-X Boronic_in

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Influence of Substituents:

    • Electron-Withdrawing Groups (Cl, F): The chloro and fluoro substituents increase the Lewis acidity of the boron atom. This generally accelerates the transmetalation step, which is often the rate-limiting step of the catalytic cycle.[4] However, this increased acidity also renders the boronic acid more susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water) before coupling can occur.[6]

    • Ortho-Methoxy Group: The methoxy group at the 2-position introduces significant steric hindrance around the reactive C-B bond. This steric bulk can impede the approach of the palladium complex, thereby slowing down the transmetalation step.[7] This effect directly opposes the electronic acceleration from the halogens.

    • Combined Effect: The interplay of these electronic and steric factors makes 4-Chloro-3-fluoro-2-methoxyphenylboronic acid a challenging substrate. The reaction conditions must be carefully chosen to favor the productive coupling pathway over competing side reactions. The use of bulky, electron-rich phosphine ligands is often essential to facilitate the coupling of sterically hindered partners.[7][8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with a generic aryl bromide. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

Materials:

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent both the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[5]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and deionized water via syringe to create a 10:1 toluene:water mixture (e.g., 5 mL toluene and 0.5 mL water for a 0.5 mmol scale reaction). The solution should be vigorously stirred.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure the solvents are thoroughly degassed.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for the specified time (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting aryl bromide.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[7]

Workflow start 1. Add Reagents (Ar-Br, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent 3. Add Degassed Solvents (Toluene/Water) inert->solvent heat 4. Heat Reaction (100 °C, 4-16h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Parameter Optimization and Troubleshooting

Due to the challenging nature of this substrate, optimization is often necessary. The following table outlines key parameters and provides guidance for troubleshooting common issues.

ParameterStandard ConditionRationale & Optimization TipsPotential IssuesTroubleshooting
Catalyst/Ligand Pd(OAc)₂ / SPhosBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial for coupling sterically hindered substrates.[8] They promote the formation of the active monoligated Pd(0) species.Low ConversionSwitch to a more active pre-catalyst (e.g., an XPhos-Pd-G3 precatalyst) to ensure efficient generation of the active catalyst.[10]
Base K₃PO₄A moderately strong, non-nucleophilic base is required to activate the boronic acid to the more reactive boronate.Low ConversionUse a stronger base like Cesium Carbonate (Cs₂CO₃).
ProtodeboronationUse a milder base like Potassium Fluoride (KF) in anhydrous conditions, or convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[6]
Solvent Toluene / Water (10:1)The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. Toluene is a good solvent for the organic components.Poor SolubilityConsider alternative solvents like 1,4-Dioxane or 2-MeTHF.
Temperature 100 °CHigher temperatures are often needed to overcome the activation energy for coupling hindered substrates.DecompositionIf starting materials or product are thermally sensitive, lower the temperature and compensate with a more active catalyst system or longer reaction time.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Pd(0) catalyst and suppresses the homocoupling of the boronic acid.[5]Homocoupling of Boronic AcidEnsure rigorous degassing of solvents and proper inert atmosphere technique. Use a pre-catalyst that generates Pd(0) in situ.

Conclusion: Enabling Complex Molecule Synthesis

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a powerful, albeit challenging, building block for the synthesis of high-value compounds in pharmaceutical and materials science research. Its successful application in Suzuki-Miyaura coupling is not a "one-size-fits-all" process. A thorough understanding of the competing steric and electronic effects governing its reactivity is essential. By employing carefully selected catalyst systems, particularly those featuring bulky, electron-rich phosphine ligands, and by optimizing the base and solvent conditions, researchers can effectively mitigate side reactions like protodeboronation and drive the reaction towards the desired biaryl product. The protocols and troubleshooting guide presented here offer a validated framework for harnessing the synthetic potential of this unique reagent, paving the way for the discovery and development of novel, complex molecules.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Available from: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]

  • Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. Available from: [Link]

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals. Available from: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health (NIH). Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Multifunctional Building Block

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of chloro, fluoro, and methoxy substituents, which allows for the introduction of a unique electronic and steric profile into target molecules. However, these very features present a distinct set of challenges for one of the most powerful C-C bond-forming reactions: the palladium-catalyzed Suzuki-Miyaura cross-coupling.

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful cross-coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with various aryl and heteroaryl halides. We will delve into the rationale behind the selection of palladium catalysts, ligands, bases, and solvent systems, offering a scientifically grounded approach to overcoming the inherent hurdles posed by this sterically hindered and electronically complex substrate.

The Intricacies of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

The structure of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid necessitates a carefully tailored approach to achieve high-yielding and selective cross-coupling. The primary challenges arise from:

  • Steric Hindrance: The ortho-methoxy group significantly increases the steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.

  • Electronic Effects: The presence of both an electron-donating methoxy group and electron-withdrawing fluoro and chloro groups creates a complex electronic environment. While electron-donating groups can sometimes facilitate oxidative addition, the interplay of these substituents can influence the rates of the various steps in the catalytic cycle.

  • Potential for Protodeboronation: Arylboronic acids, particularly those that are electronically modified, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product.[1]

To address these challenges, the selection of an appropriate palladium catalyst system is paramount. The use of bulky, electron-rich ligands is often the key to success, as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle and promote the formation of the active monoligated palladium species.[2]

Selecting the Optimal Palladium Catalyst System

The choice of the palladium source and, more critically, the ancillary ligand is the most important factor in designing a successful cross-coupling protocol for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Palladium Precatalysts

While various palladium sources can be used, precatalysts are often preferred for their air and moisture stability, as well as their high activity. Some commonly employed precatalysts include:

  • Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : These are common and effective palladium sources that require in situ reduction to the active Pd(0) species.[3][4]

  • Buchwald-type Palladacycle Precatalysts (e.g., G3-XPhos, G3-SPhos) : These are highly active, air-stable precatalysts that feature a biarylphosphine ligand already coordinated to the palladium center. They are particularly effective for challenging substrates, including sterically hindered and electron-rich aryl chlorides.[1]

  • N-Heterocyclic Carbene (NHC) Palladium Complexes (e.g., PEPPSI™-IPr) : These complexes are known for their high thermal stability and catalytic activity, making them excellent choices for the coupling of unreactive aryl chlorides.[5]

The Critical Role of Ligands

The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For a substrate as demanding as 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, the following classes of ligands are highly recommended:

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for coupling sterically hindered and electronically challenging substrates.[6] Their steric bulk promotes the formation of a monoligated palladium complex, which is highly active in the oxidative addition step, particularly with less reactive aryl chlorides.[2] The electron-rich nature of these ligands also enhances the rate of reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are highly effective in promoting the coupling of aryl chlorides and can offer superior performance in certain cases.[5]

The following table summarizes recommended catalyst systems for the cross-coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid:

Catalyst/PrecatalystLigandKey AdvantagesRecommended for
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosHigh activity for hindered substrates, good functional group tolerance.[4][6]Aryl bromides and challenging aryl chlorides.
XPhos Pd G3XPhosAir-stable, highly active precatalyst, excellent for hindered systems.[1]Sterically demanding aryl chlorides and bromides.
SPhos Pd G3SPhosSimilar to XPhos G3, often used for a broad range of substrates.[6]General use with aryl halides.
PEPPSI™-IPrIPr (NHC)High thermal stability, very effective for unreactive aryl chlorides.[5]Deactivated and hindered aryl chlorides.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of steps centered around a palladium catalyst.[7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R¹-Pd(II)L₂-R² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Base Base Boronic->Base Activation Borate [R²-B(OH)₃]⁻ Borate->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide (R¹-X) to form a Pd(II) intermediate.[7][8] This is often the rate-limiting step, especially with less reactive aryl chlorides.[7] The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic borate species.[3] This borate then undergoes transmetalation with the Pd(II) complex, transferring the R² group to the palladium center.[8] The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired biaryl product, and the Pd(0) catalyst is regenerated.[8]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific aryl halide coupling partner. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and protodeboronation.

Protocol 1: General Procedure for Aryl Bromides using Pd₂(dba)₃ / SPhos

This protocol is suitable for the coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with a range of aryl and heteroaryl bromides.

Reagents and Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • To the Schlenk flask, add 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, the aryl bromide, and potassium phosphate.

  • Evacuate and backfill the flask with inert gas three times.

  • In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Add degassed 1,4-dioxane to the Schlenk flask, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Challenging Aryl Chlorides using XPhos Pd G3

This protocol is designed for less reactive or sterically hindered aryl chlorides.

Reagents and Equipment:

  • Oven-dried Schlenk flask or microwave reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • XPhos Pd G3 (2.0 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)

  • Degassed toluene or CPME (cyclopentyl methyl ether)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, the aryl chloride, XPhos Pd G3, and potassium phosphate to the reaction vessel.

  • Add the degassed solvent to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. The use of microwave irradiation can sometimes be beneficial for accelerating the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that all reagents and solvents are anhydrous and properly degassed. The choice of base can also be critical; cesium carbonate (Cs₂CO₃) can sometimes be more effective than K₃PO₄.[5]

  • Protodeboronation: To minimize this side reaction, ensure a rigorously inert atmosphere and use anhydrous solvents. Using the boronic acid pinacol ester derivative can sometimes mitigate this issue.[6]

  • Homocoupling of the Boronic Acid: This can be an issue with electron-deficient boronic acids.[9] Using a Pd(0) source directly and ensuring the exclusion of oxygen can help to suppress this side reaction.[9]

  • Choice of Solvent: While dioxane/water mixtures are common, other solvents such as toluene, THF, or CPME can be effective, particularly for higher temperature reactions. The solubility of all reaction components is crucial for an efficient reaction.

Conclusion

The successful Suzuki-Miyaura cross-coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is readily achievable with a rational selection of the palladium catalyst system. By understanding the steric and electronic challenges posed by this substrate and employing bulky, electron-rich phosphine ligands or robust NHC-palladium complexes, researchers can effectively incorporate this valuable building block into a wide array of complex molecular architectures. The protocols and insights provided in this guide serve as a strong foundation for developing efficient and high-yielding cross-coupling reactions for drug discovery and materials science applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000 , 122, 4020-4028. [Link]

  • Czaplik, W. M.; Mayer, M.; Cvengroš, J. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018 , 14, 2338-2345. [Link]

  • Wolf, C.; Xu, H. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. J. Org. Chem.2008 , 73, 162-167. [Link]

  • Hofmann, F. T.; Heiss, C.; Plenio, H. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. J. Org. Chem.2017 , 82, 6935-6944. [Link]

  • Couto, I.; Nieto-Oberhuber, C.; Echavarren, A. M. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. J. Org. Chem.2007 , 72, 738-744. [Link]

  • So, C. M.; Kwong, F. Y. A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angew. Chem. Int. Ed.2011 , 50, 8186-8190. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Org. Lett.2014 , 16, 4734-4737. [Link]

  • Stanforth, S. P. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2006 , 71, 2112-2117. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. J. Am. Chem. Soc.2016 , 138, 13732-13735. [Link]

  • Lipshutz, B. H.; Ghorai, S. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chem.2014 , 16, 3660-3666. [Link]

  • Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2011 , 133, 2116-2119. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • Srimontree, W.; Flegeau, J.-T.; Harrity, J. P. A. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catal.2019 , 9, 10738-10742. [Link]

  • ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. [Link]

  • Zhang, C.; Huang, J.; Trudell, M. L.; Nolan, S. P. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. J. Org. Chem.1999 , 64, 3804-3805. [Link]

Sources

Application Note & Protocol: The Strategic Utility of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in Modern Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers and synthetic chemists on the application of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid as a pivotal intermediate in the synthesis of advanced herbicidal compounds. We elucidate its role in forming complex molecular scaffolds through palladium-catalyzed cross-coupling reactions, provide a validated, step-by-step protocol for a representative Suzuki-Miyaura coupling, and discuss the underlying chemical principles that make this reagent a cornerstone in agrochemical development.

Introduction: The Architectural Importance of Substituted Phenylboronic Acids

Boronic acids are a class of organoborane compounds characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂).[1] Their stability, low toxicity, and versatile reactivity make them indispensable building blocks in modern organic synthesis.[2] Among their most significant applications is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3]

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a highly functionalized intermediate designed for specific applications in agrochemical synthesis.[4][5] The precise arrangement of its substituents—chloro, fluoro, and methoxy groups—is not arbitrary. Each group is strategically placed to influence the physicochemical properties and biological activity of the final herbicide molecule, affecting factors such as target enzyme binding, metabolic stability, and spectrum of weed control. Its primary utility is in the synthesis of pyridine- and triazolopyrimidine-based herbicides, where it serves to introduce this complex aryl moiety into the final structure.[6][7]

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The properties of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid are summarized below.

Table 1: Physicochemical Data

Property Value Source
CAS Number 944129-07-1 [8][9]
Molecular Formula C₇H₇BClFO₃ [9]
Molecular Weight 204.39 g/mol [9]
Physical Form Off-white to white solid/powder [4][8]
Purity Typically ≥98% [4][8]

| Storage Conditions | Store sealed in a dry, cool place (2-8°C) to avoid moisture. |[8] |

Table 2: Hazard and Safety Information

Category Information Source
Pictogram GHS07 (Exclamation Mark) [8][10]
Signal Word Warning [8]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [10]
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10][11]

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[12]

Core Application: Palladium-Catalyzed Synthesis of Herbicidal Scaffolds

The primary application for this intermediate is the construction of a C-C bond between its phenyl ring and a heterocyclic core, typically via a Suzuki-Miyaura coupling. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the late-stage synthesis of complex molecules.[3][13]

A representative synthesis involves coupling 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with a halogenated pyridine or pyrimidine derivative, which serves as the backbone of the herbicide.

General Synthesis Workflow

The diagram below illustrates the logical flow from starting materials to the final, purified herbicide core structure. This workflow emphasizes the central role of the palladium-catalyzed coupling step.

G cluster_0 Reactant Preparation cluster_1 Reaction Core cluster_2 Product Isolation & Purification A 4-Chloro-3-fluoro-2- methoxyphenylboronic acid C Reaction Vessel: Add Reactants, Solvent, Base, Pd Catalyst A->C B Halogenated Heterocycle (e.g., 4-amino-3,6-dichloro- 2-pyridinecarboxylate) B->C D Heat under Inert Atmosphere (e.g., 70-90°C) C->D Reaction Mixture E Aqueous Workup (Extraction) D->E Crude Product F Solvent Removal E->F G Column Chromatography F->G H Final Herbicide Core (e.g., Aryl-substituted Pyridine) G->H Purified Product Suzuki_Cycle center Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedEduct Reductive Elimination PdII_Diaryl->RedEduct RedEduct->Pd0 Product Heteroaryl-Ar (R¹-R²) RedEduct->Product HetX Heteroaryl-X (R¹-X) HetX->OxAdd Boronic Ar-B(OH)₂ (R²-B(OH)₂) Boronic->Transmetal Base Base (OH⁻) Base->Transmetal

Sources

Mastering the Suzuki Coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polyolefins and substituted biphenyls.[1][3][4]

This guide provides an in-depth analysis and a detailed protocol for the Suzuki coupling of a specific, challenging substrate: 4-Chloro-3-fluoro-2-methoxyphenylboronic acid . The unique substitution pattern of this molecule—featuring a sterically demanding ortho-methoxy group, an electron-withdrawing fluoro group, and a chloro substituent—presents distinct challenges that necessitate a carefully optimized reaction protocol. We will dissect the mechanistic nuances, explore the rationale behind the selection of each reaction component, and provide a robust, field-proven protocol designed to maximize yield and minimize common side reactions such as protodeboronation and homocoupling.[5][6]

Mechanistic Considerations and Substrate Analysis

The efficacy of a Suzuki coupling is governed by a delicate balance of steric and electronic factors that influence the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]

The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of an organohalide (Ar-X) to a Pd(0) complex. This is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[2][7] The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][8] The cycle concludes with reductive elimination, where the two organic partners are expelled from the palladium complex to form the new C-C bond and regenerate the active Pd(0) catalyst.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) Product Coupled Product (Ar-R) ArPdR Ar-Pd(II)-R (Transmetalated Complex) ArPdX->ArPdR Transmetalation (+ R-B(OH)₂ + Base) ArPdR->Pd0 Reductive Elimination (- Ar-R) ArX Organohalide (Ar-X) ArX->Pd0 BoronicAcid 4-Chloro-3-fluoro-2- methoxyphenylboronic acid (R-B(OH)₂) BoronicAcid->ArPdX

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Analysis of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

The structure of this boronic acid introduces specific challenges:

  • Steric Hindrance: The ortho-methoxy group significantly increases steric bulk around the boronic acid moiety. This can impede the transmetalation step, where the boron species must coordinate with the palladium complex. Overcoming this requires ligands that are themselves bulky enough to create a coordinatively unsaturated palladium center, facilitating substrate approach.[9][10]

  • Electronic Effects: The methoxy group is electron-donating by resonance, while the fluorine atom is electron-withdrawing by induction. This complex electronic environment can influence the nucleophilicity of the aryl group during transmetalation. Generally, electron-withdrawing groups on the borane can increase its Lewis acidity and reactivity.[2]

  • Potential Side Reactions: Boronic acids, particularly those that are electron-deficient or sterically hindered, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and homocoupling (dimerization of two boronic acid molecules).[5][6] These side reactions consume the starting material and complicate purification.

Optimizing Reaction Parameters: A Causality-Driven Approach

Achieving a successful outcome with this substrate hinges on the rational selection of the catalyst, ligand, base, and solvent. The goal is to accelerate the desired catalytic cycle while suppressing off-cycle reactions.

Catalyst and Ligand Selection: The Heart of the Reaction

For challenging substrates, particularly when coupling with aryl chlorides, the choice of ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective for simple substrates, they often fail with sterically hindered or electron-rich aryl chlorides.[11] Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that dramatically enhance catalytic activity.[8][12]

  • Why Bulky, Electron-Rich Ligands?

    • Accelerated Oxidative Addition: These ligands are highly electron-donating, which increases the electron density on the palladium center. This makes the metal more nucleophilic and promotes the oxidative addition of the C-Cl bond, which is notoriously difficult to break.[1][12]

    • Facilitated Reductive Elimination: The steric bulk of these ligands promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover rates.[1]

    • Recommended Ligands: Dialkylbiaryl phosphines, such as SPhos , XPhos , and RuPhos (Buchwald ligands), are industry standards for difficult couplings.[12] They have proven highly effective for reactions involving hindered substrates and deactivated aryl chlorides.[12][13] N-heterocyclic carbenes (e.g., IMes) are also excellent alternatives.[8]

The Role of the Base and Solvent System
  • Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid.[8] It reacts with the boronic acid to form an anionic 'ate' complex [R-B(OH)₃]⁻, which is significantly more nucleophilic and readily undergoes transmetalation.[11]

    • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for simple couplings.

    • Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are preferred for hindered substrates. Their greater basicity and solubility in common solvent mixtures more effectively promote the formation of the active boronate species. K₃PO₄ is an excellent starting point.[2]

  • Solvent System: A polar, aprotic solvent is typically used to facilitate the dissolution of the reactants and the catalytic complex.

    • Common Solvents: Toluene, 1,4-dioxane, and THF are widely used.[1]

    • The Importance of Water: Often, a small amount of water is added to the organic solvent (e.g., Dioxane/H₂O 4:1).[5] This biphasic system helps to dissolve the inorganic base (like K₃PO₄) and can accelerate the transmetalation step. However, excessive water can promote protodeboronation, so the ratio must be controlled.[14]

Recommended Starting Conditions

The following table summarizes a robust set of starting conditions for coupling 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with a generic aryl chloride partner.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Reliable sources of Pd(0) after in-situ reduction.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligand to overcome steric hindrance and activate the C-Cl bond.[12]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents)Strong, effective base for activating hindered boronic acids.[2]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)Aprotic solvent to dissolve organics, with water to dissolve the base.[5]
Temperature 80–110 °CElevated temperature is required to drive the reaction, especially the oxidative addition of an aryl chloride.[15]
Concentration 0.1–0.5 M (relative to limiting reagent)A standard concentration range for cross-coupling reactions.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a small-scale (e.g., 0.5 mmol) test reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and homocoupling side reactions.[6]

Workflow start Start setup 1. Assemble & Purge Glassware (Oven-dried Schlenk flask) start->setup reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base, Ligand) setup->reagents purge2 3. Evacuate & Backfill (3 cycles with inert gas) reagents->purge2 solvent 4. Add Degassed Solvents (Dioxane and Water via syringe) purge2->solvent catalyst 5. Add Pd Precatalyst (Under positive inert gas flow) solvent->catalyst heat 6. Heat Reaction (Stir vigorously at 80-110 °C) catalyst->heat monitor 7. Monitor Progress (TLC or LC-MS) heat->monitor workup 8. Quench & Work-up (Cool, dilute, extract) monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Sources

Application Notes and Protocols for 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document serves as a comprehensive technical guide on the applications of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (CAS No. 944129-07-1) in the field of medicinal chemistry. This versatile building block is increasingly valuable in the synthesis of complex, biologically active molecules. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] We will explore the strategic importance of its unique substitution pattern, its role in the synthesis of targeted therapeutic agents and other bioactive compounds, and provide detailed, field-proven protocols for its use. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.

The Strategic Value of the 4-Chloro-3-fluoro-2-methoxyphenyl Moiety

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is more than just a coupling partner; it is a carefully designed building block that imparts specific, desirable properties to a target molecule. Understanding the contribution of each substituent is key to appreciating its role in drug design and structure-activity relationship (SAR) studies.[2]

  • Fluorine (at C3): The strategic placement of a fluorine atom can profoundly influence a molecule's properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electrostatic or hydrogen bonding interactions with target proteins, and modulate the pKa of nearby functional groups. Its high electronegativity can alter the electronic profile of the aromatic ring, influencing its reactivity and interactions.

  • Chlorine (at C4): Like fluorine, chlorine is a halogen that can participate in halogen bonding, a specific non-covalent interaction that can enhance ligand-protein binding. It significantly increases lipophilicity, which can improve membrane permeability. The chloro group provides another vector for SAR exploration, allowing chemists to probe specific pockets within a binding site.

  • Methoxy Group (at C2): The ortho-methoxy group exerts a significant steric and electronic influence. It can force the phenyl ring into a specific conformation (torsion angle) relative to the molecule it's attached to, which can be critical for achieving the correct geometry for receptor binding. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

The combination of these three groups on a single phenylboronic acid provides a unique scaffold for creating novel chemical entities with potentially enhanced potency, selectivity, and pharmacokinetic profiles.[3][4]

Physicochemical Properties
PropertyValueSource
CAS Number 944129-07-1[5]
Molecular Formula C₇H₇BClFO₃[5]
Molecular Weight 204.39 g/mol [5]
Appearance White to off-white solid/powder[6]
Purity Typically ≥98%[6]
Storage Sealed in dry, 2-8°C

Core Applications in Bioactive Molecule Synthesis

The primary application of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is as a key intermediate in palladium-catalyzed cross-coupling reactions to synthesize molecules with significant biological activity.

Intermediates for Herbicides

Patents filed by Dow AgroSciences (now Corteva Agriscience) extensively cite this boronic acid as a crucial intermediate in the synthesis of novel herbicides.[7][8][9] Specifically, it is used to prepare 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids.[8][9] These compounds function by targeting and disrupting essential biological pathways in weeds. While not a direct medicinal application for humans, this demonstrates the compound's industrial-scale utility in creating potent, targeted bioactive agents and highlights the value of the Suzuki coupling reaction in large-scale synthesis.

Scaffolds for Kinase Inhibitors

The anilinopyrimidine and related heterocyclic scaffolds are common chemotypes found in approximately 10% of clinically approved kinase inhibitors.[10] The synthesis of these complex molecules often relies on the Suzuki-Miyaura coupling to introduce substituted aryl groups. The 4-chloro-3-fluoro-2-methoxyphenyl moiety is an attractive fragment for kinase inhibitor design for several reasons:

  • Target Interaction: The substituents can form specific interactions within the ATP-binding pocket of kinases. For example, the fluorine and chlorine atoms can engage in halogen bonding with backbone carbonyls, while the methoxy group can form hydrogen bonds.

  • Modulation of Physicochemical Properties: The combined electronic effects of the substituents can tune the properties of the overall molecule to achieve better cell permeability and oral bioavailability.[11]

  • Vector for Optimization: This building block provides a platform for further chemical modification to optimize potency and selectivity against a specific kinase target or to overcome drug resistance mutations.[11]

While a specific marketed drug may not yet use this exact fragment, its structural motifs are highly relevant to modern kinase inhibitor design, such as in the development of novel triple angiokinase inhibitors and inhibitors of c-KIT kinase mutants.[3][11]

Experimental Methodologies and Protocols

The successful application of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid hinges on robust and well-optimized reaction protocols. The Suzuki-Miyaura coupling is the most critical reaction for its use.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X (Aryl Halide) re Reductive Elimination re->pd0 pdt R¹-Pd(II)L₂-R² pdt->re tm Transmetalation tm->pdt pdx R¹-Pd(II)L₂-X pdx->tm oa->pdx Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (Aryl Halide, Boronic Acid, Base) B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat (90-100 °C) & Monitor (TLC/LC-MS) C->D E 5. Cool & Dilute (EtOAc/Water) D->E F 6. Extract & Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Sources

Application Note & Protocols: Strategic Synthesis of Substituted Biaryls Utilizing 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Substituted Biaryls

Substituted biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2][3] Their unique three-dimensional arrangement allows for precise modulation of biological activity and material properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these vital motifs, celebrated for its mild conditions and broad functional group tolerance.[2][4][5]

This guide provides an in-depth exploration of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid as a versatile building block for the synthesis of complex biaryl structures. We will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling, present detailed, field-proven protocols, and explain the rationale behind the selection of reagents and conditions to empower researchers in drug discovery and development. The unique substitution pattern of this boronic acid—a chloro group, a fluoro atom, and a methoxy group—offers a handle for fine-tuning the electronic and steric properties of the resulting biaryl products.

Reagent Profile: 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a solid, typically white, crystalline compound. Its handling requires standard laboratory precautions for irritants.[6][7]

Chemical Structure and Properties:

PropertyValueSource
Molecular FormulaC₇H₇BClFO₃[6]
Molecular Weight204.39 g/mol [6]
AppearanceWhite to off-white solid[8]
Storage2-8°C, sealed in a dry environment[8]

Safety and Handling:

  • Hazard Statements: Causes serious eye irritation. May be harmful if swallowed or in contact with skin.[6][7]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[7] In case of contact with eyes, rinse cautiously with water for several minutes.[7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid) and an organohalide.[5][9] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

The Catalytic Cycle

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Boronate R²-B(OH)₂ + Base ActivatedBoron [R²-B(OH)₃]⁻ Boronate->ActivatedBoron Activation ActivatedBoron->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Biaryl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[10] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[4]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[9][12]

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[10][11]

Experimental Protocols: Synthesizing a Substituted Biaryl

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between 4-Chloro-3-fluoro-2-methoxyphenylboronic acid and a model aryl bromide, 4-bromoanisole.

Rationale for Reagent Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium source. It is reduced in situ to the active Pd(0) species.

  • Ligand: Tricyclohexylphosphine (PCy₃) is an electron-rich and bulky phosphine ligand that promotes the oxidative addition of aryl chlorides and bromides and facilitates reductive elimination.[12]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing the degradation of sensitive functional groups.[10]

  • Solvent System: A mixture of toluene and water is a common solvent system for Suzuki couplings. The aqueous phase is necessary for the base to activate the boronic acid, while the organic phase solubilizes the aryl halide and the catalyst.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Chloro-3-fluoro-2-methoxyphenylboronic acid C1 Pd(OAc)₂ (catalyst) plus + R2 4-Bromoanisole P1 4'-Methoxy-4-chloro-3-fluoro-2-methoxy-1,1'-biphenyl C1->P1 C2 PCy₃ (ligand) C3 K₂CO₃ (base) C4 Toluene/H₂O (solvent) C5 Heat

Caption: General workflow for the synthesis of a substituted biaryl.

Detailed Protocol:

  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.0 mmol, 204.4 mg), 4-bromoanisole (1.2 mmol, 224.4 mg, 1.2 equiv), and potassium carbonate (3.0 mmol, 414.6 mg, 3.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 11.2 mg, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL) via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Results:

Based on similar Suzuki-Miyaura couplings, this protocol is expected to yield the desired biaryl product in the range of 75-90%. The final product should be a white to off-white solid.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use freshly opened catalyst and ligand.
Insufficient baseEnsure the base is anhydrous and of high purity.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Formation of Side Products Homocoupling of the boronic acidUse a slight excess of the aryl halide (1.1-1.2 equiv).
ProtodeboronationEnsure the reaction medium is sufficiently basic and anhydrous (for the organic solvent).
Difficult Purification Co-eluting impuritiesAdjust the solvent system for column chromatography; consider recrystallization.

Conclusion

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a highly valuable and versatile reagent for the synthesis of complex, substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this application note offer a robust framework for researchers to successfully utilize this building block in their synthetic endeavors. The strategic placement of chloro, fluoro, and methoxy substituents provides multiple points for further functionalization, making it an attractive starting material for the development of novel therapeutics and advanced materials.

References

  • Various Authors. (2020-2021). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Retrieved from [Link]

  • GM Chemical. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biaryl structure applications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

  • MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

Sources

Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing a Classic Challenge in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, typically between an organoboron species and an organohalide, and is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

However, the reaction is not without its challenges. While electron-rich boronic acids are generally excellent coupling partners, substrates bearing electron-withdrawing groups (EWGs) present a significant hurdle.[4][5] These electron-deficient boronic acids are crucial building blocks for many biologically active molecules, yet their inherent electronic properties can render standard Suzuki protocols inefficient, leading to low yields and sluggish reaction times.[4][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic challenges and a set of robust, field-proven protocols for successfully employing electron-deficient boronic acids in Suzuki-Miyaura couplings.

Mechanistic Insights: Why Electron-Deficient Boronic Acids Are Difficult

The efficacy of the Suzuki coupling hinges on a delicate balance within its catalytic cycle. Understanding this mechanism reveals why electron-deficient partners struggle. The generally accepted cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

For electron-deficient boronic acids, the bottleneck is almost always transmetalation .[6]

  • The Challenge: Transmetalation involves the transfer of the organic group from the boron atom to the palladium center. This step requires the boron species to be sufficiently nucleophilic. Electron-withdrawing groups on the boronic acid decrease the electron density of the carbon-boron bond, reducing its nucleophilicity and thus slowing the rate of transfer to the electrophilic Pd(II) complex.[4][6][9]

  • The Role of the Base: The base is not a mere spectator; it is critical for activating the boronic acid.[2] It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate species ([R-B(OH)3]−). This "ate" complex is far more competent for transmetalation than the neutral boronic acid.[9] With electron-deficient boronic acids, the formation and reactivity of this boronate are paramount, often necessitating stronger bases to drive the reaction forward.[6]

  • Side Reactions: Electron-deficient boronic acids are also more susceptible to competitive side reactions, particularly protodeboronation , where a proton source cleaves the C-B bond, destroying the reagent.[10]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)-Ar² L₂ OxAdd->Transmetal Transmetalation (Rate-Limiting Step) Product Ar¹-Ar² (Product) Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration sub_in Ar¹-X (Organohalide) sub_in->OxAdd boronic_acid Ar²-B(OH)₂ (Electron-Deficient Boronic Acid) boronate [Ar²-B(OH)₃]⁻ M⁺ (Activated Boronate) boronic_acid->boronate base_in Base (e.g., K₃PO₄) base_in->boronic_acid boronate->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle with an electron-deficient boronic acid.

Optimizing Reaction Parameters: A Multi-Factorial Approach

Success with these challenging substrates requires careful optimization of several interdependent parameters. The goal is to accelerate the sluggish transmetalation step while minimizing reagent decomposition.

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the ancillary ligand is critical. Modern catalyst systems for difficult couplings rely on ligands that are both sterically bulky and highly electron-donating.

  • Bulky Biarylphosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are the gold standard. Their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition.[3] Their strong electron-donating character increases electron density on the palladium center, which in turn facilitates the rate-limiting reductive elimination step.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form very stable bonds with palladium. They are highly effective for couplings involving unreactive partners like aryl chlorides.

  • Palladium Precatalysts: Using well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) can improve reproducibility. These complexes are air-stable and efficiently generate the active Pd(0) species under reaction conditions.[6][8]

The Critical Role of the Base

As transmetalation is often rate-limiting, the choice of base is arguably the most important variable to screen.

  • Strong Inorganic Bases: For electron-deficient boronic acids, stronger bases are generally required to form the reactive boronate. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent first choices.[4][6][11] They exhibit good solubility in common organic solvents, especially when hydrated.

  • Fluoride Sources: Potassium fluoride (KF) is a milder base that can be effective, particularly for substrates with base-sensitive functional groups.[12] The fluoride ion is believed to form a highly nucleophilic trifluoroborate species in situ.

  • Organic Bases: Strong organic bases like sodium tert-butoxide (NaOtBu) can be used but may be too harsh for substrates with sensitive functional groups.

Solvent Systems

The solvent must solubilize all components and is often used in combination with water.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most common.[12] They are relatively non-polar and have a wide temperature range.

  • Aqueous Mixtures: The addition of water can be beneficial. It helps dissolve the inorganic base and can accelerate the transmetalation step. A typical ratio is 10:1 organic solvent to water.[4]

  • Protic Solvents: In some cases, protic solvents like n-butanol can be effective, as they may facilitate the formation of reactive boronate esters through exchange.[11]

Boronic Acid Surrogates

When the free boronic acid proves too unstable, consider using a more robust surrogate.

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable to chromatography and less prone to protodeboronation than their corresponding boronic acids.[10][13] While they can be less reactive, modern catalyst systems often couple them efficiently.[4]

  • Organotrifluoroborates (K[R-BF₃]): These salts are highly crystalline, air-stable solids. They slowly hydrolyze under basic conditions to release the boronic acid, which helps maintain a low, steady concentration of the reactive species and minimizes decomposition.[7]

Recommended Protocols and Troubleshooting

The following protocols provide a starting point for the Suzuki-Miyaura coupling of electron-deficient arylboronic acids with aryl bromides and chlorides.

General Protocol for Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling electron-deficient boronic acids (e.g., those containing -CF₃, -CN, -NO₂, or fluoro-substituents) with a standard aryl bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • Electron-Deficient Boronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane and Water (10:1 v/v)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), the electron-deficient boronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Inerting: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 2.5 mL) and degassed water (0.25 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Challenging Couplings (e.g., with an Aryl Chloride)

Aryl chlorides are less reactive than bromides, requiring a more active catalyst system and potentially higher temperatures.[8]

Reagents & Equipment:

  • Aryl Chloride (1.0 equiv)

  • Electron-Deficient Boronic Acid (1.5 equiv)

  • G3-XPhos Palladacycle (2 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely powdered (3.0 equiv)

  • tert-Amyl alcohol or Toluene

  • As above

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), G3-XPhos Palladacycle (2 mol%), and Cs₂CO₃ (3.0 equiv) to the reaction vial.

  • Solvent Addition: Add degassed tert-amyl alcohol or toluene (to a concentration of ~0.2 M).

  • Reaction: Seal the vial and heat to 110-130 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-7 from the general protocol above.

Summary of Recommended Conditions
ParameterCondition for Aryl BromideCondition for Aryl ChlorideRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)G3/G4 Palladacycle (1-3 mol%)Precatalysts provide higher activity and reproducibility for less reactive chlorides.[6]
Ligand SPhos, XPhos, RuPhos (2-4 mol%)XPhos, RuPhos (2-6 mol%)Bulky, electron-rich ligands are essential to accelerate the catalytic cycle.[6][14]
Base K₃PO₄ (2-3 equiv)Cs₂CO₃ or K₃PO₄ (3 equiv)Stronger bases are needed to generate the nucleophilic boronate species.[4][11]
Solvent Dioxane/H₂O, Toluene/H₂OToluene, t-AmOH, DioxaneHigher boiling point solvents are often required for unreactive chlorides.
Temperature 80-110 °C100-130 °CMore forcing conditions are needed to overcome the high activation barrier of C-Cl oxidative addition.
Troubleshooting Workflow

When a reaction provides a low yield, a systematic approach is necessary.

Troubleshooting Figure 2: Troubleshooting Workflow for Low Yield start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Is base finely powdered? - Is boronic acid pure? - Are solvents anhydrous/degassed? start->check_reagents check_inert 2. Verify Inert Atmosphere - Was the system properly degassed? - Any leaks in the setup? check_reagents->check_inert Reagents OK increase_base 3. Modify Base - Switch from K₃PO₄ to Cs₂CO₃ - Increase stoichiometry to 3-4 equiv. check_inert->increase_base Setup OK change_ligand 4. Change Ligand/Catalyst - Switch from SPhos to XPhos/RuPhos - Use a palladacycle precatalyst increase_base->change_ligand Still low yield change_solvent 5. Change Solvent/Temp - Increase temperature - Switch to higher boiling solvent (e.g., Toluene) change_ligand->change_solvent Still low yield consider_surrogate 6. Consider Boron Source - Significant protodeboronation observed? - Switch to a pinacol ester or trifluoroborate salt change_solvent->consider_surrogate Still low yield

Caption: A systematic workflow for troubleshooting difficult Suzuki-Miyaura couplings.

Conclusion

Successfully coupling electron-deficient boronic acids is a common challenge that can be overcome with a rational, mechanistically informed approach. The key to success lies in accelerating the rate-limiting transmetalation step by employing highly active catalyst systems composed of bulky, electron-rich ligands and using strong inorganic bases to enhance the nucleophilicity of the boron reagent. By carefully selecting the catalyst, base, and solvent, and by considering the use of more stable boronic acid surrogates, researchers can reliably forge C-C bonds with these valuable and otherwise recalcitrant building blocks.

References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Suzuki Coupling Reactions: 2-Aryl-2‘-dicyclohexylphosphinobiphenyls. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Saha, A., & Ranu, B. C. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 73(17), 6867–6870. [Link]

  • Miura, M. (2004). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2019). ResearchGate. [Link]

  • Vedejs, E., & Chapman, R. W. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 15(8), 1958–1961. [Link]

  • Liu, Y., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2015). ResearchGate. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora. [Link]

  • Knapp, D. M., & Gillis, E. P. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. [Link]

  • Dai, C., & Fu, G. C. (2001). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]

Sources

The Strategic Role of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of Substituted Phenylboronic Acids in Agrochemicals

In the landscape of modern agrochemical discovery, the quest for novel molecules with high efficacy, selectivity, and favorable environmental profiles is paramount. Substituted phenylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions facilitate the construction of complex biaryl structures that are the backbone of many active ingredients in both herbicides and fungicides.

4-Chloro-3-fluoro-2-methoxyphenylboronic acid, with its unique substitution pattern, offers a strategic entry point for introducing specific steric and electronic properties into a target molecule. The presence of chloro, fluoro, and methoxy groups can significantly influence the biological activity, metabolic stability, and binding affinity of the final agrochemical product. While boron-containing compounds themselves can exhibit inherent antifungal properties, the primary utility of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid lies in its function as a key intermediate in creating larger, more complex active ingredients.[1][2][3]

This guide provides an in-depth look at the application of this versatile reagent, focusing on its role in the synthesis of arylpicolinate herbicides, a class of synthetic auxin herbicides. We will use the synthesis of a closely related analogue to illustrate the principles and provide detailed protocols for the key synthetic transformations.

Core Application: Synthesis of Arylpicolinate Herbicides

A prime example of the application of substituted phenylboronic acids is in the synthesis of the arylpicolinate class of herbicides. One such herbicide, Halauxifen-methyl, utilizes the positional isomer, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, as a crucial precursor.[4][5] The synthesis hinges on a Suzuki-Miyaura cross-coupling reaction to form the key biaryl linkage. The principles and procedures outlined are directly applicable to the use of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid for the synthesis of analogous herbicidal compounds.

The Synthetic Pathway: A Strategic Overview

The overall synthetic strategy involves the coupling of the substituted phenylboronic acid with a functionalized pyridine derivative. This is a convergent approach that allows for the late-stage combination of two complex fragments, which is highly efficient for creating a diverse library of potential agrochemical candidates.

DOT Script for Synthetic Pathway

Synthetic_Pathway BoronicAcid 4-Chloro-3-fluoro-2- methoxyphenylboronic acid SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling PyridineHalide Substituted Pyridine Halide PyridineHalide->SuzukiCoupling BiarylProduct Biaryl Intermediate SuzukiCoupling->BiarylProduct Pd Catalyst, Base Deprotection Further Functionalization/ Deprotection BiarylProduct->Deprotection FinalProduct Arylpicolinate Herbicide Deprotection->FinalProduct

Caption: General workflow for the synthesis of arylpicolinate herbicides.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a robust and generally applicable method for the coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with a suitable aryl or heteroaryl halide.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) source is essential for the catalytic cycle. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). These ligands promote the reductive elimination step and can improve yields and reaction rates, especially with challenging substrates like aryl chlorides.[6][7]

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. An aqueous solution of a carbonate base (Na₂CO₃ or K₂CO₃) or a phosphate base (K₃PO₄) is commonly used. The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typically employed. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst. Rigorous degassing of the solvents is critical to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and homocoupling of the boronic acid.[7]

Materials:
ReagentCAS NumberMolecular Weight ( g/mol )
4-Chloro-3-fluoro-2-methoxyphenylboronic acid1364533-33-0204.40
Aryl/Heteroaryl Halide (e.g., Bromide)VariesVaries
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane (anhydrous)123-91-188.11
Water (degassed)7732-18-518.02
Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equivalents, 2 mol%) and SPhos (0.04 equivalents, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 15-20 minutes. This is a critical step to remove oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The reaction concentration is generally maintained around 0.1-0.2 M with respect to the limiting reagent.

  • Base Addition: Add an aqueous solution of K₂CO₃ (2.0-3.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Transmetalation [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetalation Transmetalation ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ ArBOH->Boronate Base Base (OH⁻) Base->Boronate Boronate->Transmetalation

Sources

Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in carbon-carbon (C-C) bond formation reactions. The unique substitution pattern of this boronic acid—featuring a chlorine atom, a fluorine atom, and a methoxy group—renders it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document emphasizes the Suzuki-Miyaura cross-coupling reaction, offering in-depth mechanistic insights, step-by-step experimental procedures, and a discussion of critical reaction parameters. Furthermore, the potential utility of this reagent in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, is explored.

Introduction: The Strategic Importance of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a versatile reagent in modern organic synthesis. Its trifunctionalized aromatic ring provides a scaffold for the creation of novel molecular architectures with potential applications in pharmaceuticals and advanced materials.[1] The presence of chloro, fluoro, and methoxy substituents offers distinct electronic and steric properties that can be exploited to fine-tune the biological activity and physical characteristics of the target molecules.[2] The boronic acid moiety serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C bonds.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[3][4] Its advantages include mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and stable boronic acid reagents.[3] This makes it an ideal choice for the late-stage functionalization of complex molecules, a common strategy in drug discovery.

The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Exploration

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as 4-Chloro-3-fluoro-2-methoxyphenylboronic acid) and an organohalide or triflate.[5][6] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organohalide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[8]

  • Transmetalation: In the presence of a base, the organoboronic acid is activated to form a boronate species. This species then transfers its organic group (the 4-chloro-3-fluoro-2-methoxyphenyl moiety) to the palladium(II) center, displacing the halide.[9]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Ar-X Ox_Add Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Ar'B(OH)₂ Base Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Product Ar-Ar' ArPd(II)Ar'L2->Product Red_Elim Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Their Influence

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A wide range of palladium catalysts can be employed.[6] For reactions involving aryl chlorides, which are generally less reactive than bromides or iodides, catalysts with bulky, electron-rich phosphine ligands are often preferred to facilitate the oxidative addition step.[11][12]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[13][14] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components.[15][16] Mixtures of an organic solvent (e.g., toluene, dioxane, THF) and water are frequently used. The polarity of the solvent can influence the reaction's selectivity and rate.[17][18]

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners and the chosen catalyst system. Microwave irradiation can often be used to accelerate the reaction.[19]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with various aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.

This protocol is suitable for coupling with aryl bromides and iodides.

Protocol_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base start->reagents solvent Add Degassed Solvent and Water reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end Characterize Product purification->end

Figure 2: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[19]

Materials:

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., 5 mL of 1,4-Dioxane) and degassed water (1 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]

  • Purify the crude product by column chromatography on silica gel.

This protocol is particularly useful for less reactive aryl chlorides.

Materials:

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (0.75 mmol, 1.5 equiv)

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct, 0.025 mmol, 5 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., 3 mL of 1,4-Dioxane/H₂O, 4:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl chloride (0.5 mmol), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (0.75 mmol), palladium catalyst (0.025 mmol), and base (1.0 mmol).

  • Add the solvent system (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.[19]

Tabulated Reaction Conditions

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (if applicable)Base (equiv)SolventTemperature (°C)
Ar-IPd(PPh₃)₄ (2-5%)-K₂CO₃ (2.0)Toluene/H₂O80-100
Ar-BrPd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2.0)1,4-Dioxane/H₂O100
Ar-ClPd₂(dba)₃ (2-5%)XPhos (4-10%)Cs₂CO₃ (2.0)t-BuOH/H₂O100-120
Ar-OTfPdCl₂(dppf) (3-5%)-Na₂CO₃ (2.0)DMF90

Expanding the Scope: Other C-C Bond Forming Reactions

While the Suzuki-Miyaura coupling is the most prominent application, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid can potentially participate in other palladium-catalyzed C-C bond-forming reactions.

The Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[21][22] While less common with boronic acids as the direct coupling partner, variations of the Heck reaction, or related tandem processes, could potentially utilize this reagent. The reaction is catalyzed by a palladium complex and requires a base.[21]

The Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[23] While the direct coupling of an alkyne with a boronic acid is not a standard Sonogashira reaction, related methodologies for the Sonogashira-type coupling of terminal alkynes with arylboronic acids have been developed.[24][25]

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. For unreactive aryl chlorides, employing a more active catalyst system is crucial.[12]

  • Side Reactions: Homocoupling of the boronic acid can be a side reaction. This can sometimes be minimized by carefully controlling the reaction conditions, particularly the base and temperature.

  • Purification Challenges: The polarity of the biaryl product will depend on the nature of the coupling partner. A suitable solvent system for column chromatography should be determined by TLC analysis.

Conclusion

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its incorporation into a wide range of scaffolds. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this reagent to advance their synthetic goals in drug discovery and materials science. Further exploration of its utility in other C-C bond-forming reactions may unveil even broader applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Wiley Online Library. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • National Institutes of Health. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • ResearchGate. (2018). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]

  • ACS Publications. (2020, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PubMed Central. (2011, June 15). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • DSpace@MIT. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]

  • Sci-Hub. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2021, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • Wiley Online Library. (2021, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ACS Publications. (2002, May 1). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2020). Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene in MM1 containing 2.5 % TPGS‐750‐M, in absence of E. coli. [Link]

  • ResearchGate. (2016, August 6). Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. [Link]

  • PubMed Central. (2019, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Taylor & Francis Online. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2021). Sonogashira cross-coupling of an aryl bromide boronic ester. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Heck reaction. [Link]

  • National Institutes of Health. (2014). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • MDPI. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

Sources

Troubleshooting & Optimization

minimizing homocoupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in Suzuki Reactions

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and optimized protocols for researchers utilizing 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid, with its steric hindrance and complex electronic profile, is prone to homocoupling, a side reaction that can significantly impact yield and purification efficiency. This document is structured to help you diagnose issues, understand the underlying chemical principles, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What exactly is boronic acid homocoupling and why is it a major issue with my specific substrate?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1] In your case, this leads to the formation of an undesired 2,2'-dimethoxy-3,3'-difluoro-4,4'-dichlorobiphenyl dimer. This side reaction is problematic for two primary reasons:

  • Reduced Yield: It consumes your boronic acid, directly lowering the potential yield of your desired cross-coupled product.

  • Purification Complexity: The homocoupled byproduct is often structurally similar to the target molecule, making its removal by standard purification techniques like column chromatography or crystallization challenging.[2]

The substrate, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, is particularly susceptible due to its electronic properties and steric bulk, which can influence the kinetics of the catalytic cycle.

Q2: What are the primary mechanistic drivers of this homocoupling side reaction?

A2: The formation of the homocoupling byproduct is primarily driven by two interconnected mechanistic pathways, both of which deviate from the desired catalytic cycle.

  • Oxygen-Mediated Pathway: The most common cause is the presence of dissolved oxygen in the reaction mixture.[3][4][5] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[4][6]

  • Pd(II) Precatalyst Pathway: If you use a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, it must be reduced in situ to the active Pd(0) state. This reduction can sometimes be mediated by the boronic acid itself, leading to an initial burst of homocoupling before the primary cross-coupling reaction begins.[3]

Understanding these pathways is the key to suppression. The goal is to keep the palladium in its Pd(0) state within the primary catalytic cycle and to minimize the concentration of reactive Pd(II) species.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA PdII_Source Pd(II) Source (from O₂ or Precatalyst) Pd0->PdII_Source Oxidation (O₂) PdII_Intermediate R¹-Pd(II)L_n-X OA->PdII_Intermediate Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_Intermediate->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Product (R¹-R²) RE->Product Trans1 Transmetalation (R²-B(OH)₂) PdII_Source->Trans1 PdII_Monoaryl R²-Pd(II)L_n-X Trans1->PdII_Monoaryl Trans2 Second Transmetalation (R²-B(OH)₂) PdII_Monoaryl->Trans2 PdII_Biaryl_Homo R²-Pd(II)L_n-R² Trans2->PdII_Biaryl_Homo RE_Homo Reductive Elimination PdII_Biaryl_Homo->RE_Homo RE_Homo->Pd0 Reduces to Pd(0) Byproduct Homocoupling Byproduct (R²-R²) RE_Homo->Byproduct

Caption: Competing Suzuki cross-coupling and homocoupling pathways.

Troubleshooting Guide: Diagnosing and Solving Homocoupling

Q3: I'm seeing a significant amount of the homocoupled dimer in my crude NMR. What is the most critical factor to address first?

A3: The single most critical factor is the reaction atmosphere . The oxygen-mediated pathway is the most common culprit for excessive homocoupling.[4][5]

  • Diagnosis: Your reaction setup may not be sufficiently inert. Even small leaks or inadequately degassed solvents can introduce enough oxygen to promote the side reaction.

  • Solution: Rigorous Deoxygenation.

    • Solvent Degassing: Before use, thoroughly degas your solvents. The three most common methods are:

      • Nitrogen/Argon Sparge: Bubble a fine stream of inert gas through the solvent for at least 30-60 minutes. This is a simple and effective method.[7]

      • Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating the headspace under high vacuum, and thawing.

      • Sonication under Vacuum: Place the solvent flask in an ultrasonic bath while applying a vacuum.

    • Inert Atmosphere: Ensure your reaction vessel is completely purged of air. Flame-dry your glassware under vacuum and backfill with high-purity nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching.[2][8]

Q4: I've rigorously excluded oxygen, but homocoupling persists. How should I adjust my catalyst system?

A4: Your choice of palladium source and ligand is the next crucial parameter. For a sterically demanding substrate like yours, the catalyst system must favor the cross-coupling pathway kinetically.

  • Palladium Source:

    • Problem: Using a Pd(II) precatalyst like Pd(OAc)₂ can initiate homocoupling during its initial reduction to Pd(0).[3]

    • Solution 1: Use a Pd(0) Source. Start with a catalyst that is already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the problematic in-situ reduction step.[2]

    • Solution 2: Use Modern Precatalysts. If using a Pd(II) source, opt for a well-defined precatalyst, such as the Buchwald G3 or G4 palladacycles. These are designed for clean and rapid generation of the active Pd(0) species, minimizing side reactions.[3]

  • Ligand Selection:

    • Problem: Small, less electron-donating ligands may not sufficiently stabilize the Pd(0) state or may allow for the easy coordination of two boronic acid molecules, facilitating homocoupling.

    • Solution: Use Bulky, Electron-Rich Ligands. These are essential for coupling sterically hindered partners. Their large size creates a crowded environment around the palladium center, which sterically disfavors the binding of a second boronic acid molecule. Their strong electron-donating ability stabilizes the palladium complex and promotes the desired oxidative addition and reductive elimination steps.[1]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[9][10]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or PEPPSI-type precatalysts are also highly effective.[3][11]

Q5: Could my choice of base be contributing to the problem?

A5: Absolutely. The base plays a critical role in activating the boronic acid for the transmetalation step, but an improper choice can worsen side reactions.[12][13] The key is to find a base that is strong enough to facilitate transmetalation but not so reactive that it promotes boronic acid degradation or other undesired pathways.

  • Diagnosis: Very strong bases like NaOH or KOH can sometimes accelerate homocoupling. Organic bases are often less effective.[14]

  • Solution: Screen Weaker Inorganic Bases. For many Suzuki reactions, especially with sensitive substrates, moderately weak inorganic bases provide the best results.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseTypeTypical ConditionsRemarks
K₃PO₄ Weak Inorganic2-3 equiv, often with waterOften an excellent choice. Its moderate basicity is effective for transmetalation while minimizing side reactions.[9]
K₂CO₃ Weak Inorganic2-3 equiv, aqueous solutionA very common and cost-effective choice. Can be highly effective, but may require higher temperatures than K₃PO₄.[1][15]
Cs₂CO₃ Strong Inorganic2-3 equivA stronger, more soluble carbonate. Can be very effective for difficult couplings but may also increase the rate of homocoupling in some cases.
t-BuOK Strong Organic2-3 equiv, anhydrousA very strong base, typically used in anhydrous conditions. Can be highly effective with hindered substrates but also carries a higher risk of promoting side reactions.[11]

Start with K₃PO₄ or K₂CO₃ and optimize from there.

Q6: What is the influence of solvent and temperature, and how can I optimize them?

A6: Solvent and temperature control the solubility of reagents and the rates of competing reaction pathways.

  • Solvent: The role of the solvent is complex, influencing catalyst stability, reagent solubility, and even the active catalytic species.[16][17][18][19]

    • Recommendation: Aprotic polar solvents or ethereal solvents are generally preferred. A mixture including water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

    • Common Solvent Systems:

      • 1,4-Dioxane / H₂O

      • Toluene / H₂O

      • Tetrahydrofuran (THF) / H₂O[16]

      • 2-MeTHF / H₂O

  • Temperature:

    • Problem: Higher temperatures accelerate all reactions, including the undesired homocoupling.[20] Excessive heat can also lead to catalyst decomposition.[2]

    • Solution: Use the Lowest Effective Temperature. Aim for a temperature that provides a reasonable reaction rate for the cross-coupling while suppressing the activation energy barrier for homocoupling.[1] Start your optimizations around 80 °C and only increase if the reaction is too slow. Running reactions at elevated temperatures (e.g., >100-110 °C) can increase the risk of side product formation.[15]

Q7: Are there any procedural modifications that can give me an edge in suppressing the dimer?

A7: Yes, a simple but highly effective technique is the slow addition of the boronic acid .

  • Rationale: The rate of the bimolecular homocoupling reaction is dependent on the concentration of the boronic acid. By keeping the instantaneous concentration of the boronic acid low, you can kinetically disfavor the homocoupling pathway relative to the desired cross-coupling reaction.[1][7]

  • Procedure: Instead of adding all the boronic acid at the beginning, dissolve it in a portion of the reaction solvent and add it slowly to the reaction mixture over several hours using a syringe pump. This is a powerful tool, especially during process scale-up.[7]

Optimized Protocol for Minimizing Homocoupling

This protocol incorporates the best practices discussed above for the Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with a generic aryl bromide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Monitoring & Workup A 1. Flame-dry glassware under vacuum B 2. Degas solvents (N₂ Sparge) A->B C 3. Weigh reagents under inert atmosphere (glovebox) B->C D 4. Add aryl halide, base (K₃PO₄), and ligand (SPhos) to flask C->D E 5. Purge flask with Argon D->E F 6. Add degassed solvent via cannula E->F G 7. Add Pd precatalyst (G3-Pd) F->G H 8. Begin slow addition of boronic acid solution G->H I 9. Heat to 80-90 °C H->I J 10. Monitor by LC-MS I->J K 11. Cool, quench with water, and extract with organic solvent J->K L 12. Purify by column chromatography or recrystallization K->L

Caption: Optimized experimental workflow for the Suzuki reaction.

1. Reagent Preparation and Inert Atmosphere Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and a bulky phosphine ligand (e.g., SPhos, 2.5 mol%).

  • Seal the flask with a septum and thoroughly purge with high-purity argon for 15-20 minutes. Maintain a positive argon atmosphere.[2]

2. Solvent and Reagent Addition:

  • Add a degassed solvent system (e.g., a 5:1 v/v mixture of 1,4-dioxane and water) via a cannula or syringe.[2]

  • In a separate flask, dissolve the 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.1-1.2 equiv) in a portion of the degassed solvent.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%).

3. Reaction Execution:

  • Begin stirring and heat the reaction mixture to 80-90 °C.

  • Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 2-4 hours.

  • Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

4. Work-up and Purification:

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]

  • Purification: The homocoupling byproduct can be difficult to separate.

    • Column Chromatography: Use a high-performance silica gel and a carefully optimized solvent gradient (e.g., hexanes/ethyl acetate or toluene/acetone) to improve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing the more soluble homocoupled impurity.[22][23]

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Unpublished. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. AROADS. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • List of purification methods in chemistry. Wikipedia. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting guides, and actionable protocols to overcome the unique challenges presented by this sterically hindered and electronically complex substrate.

Core Challenges: Understanding the Substrate

The structure of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid presents two primary obstacles to achieving high-yield Suzuki couplings:

  • Steric Hindrance: The methoxy group at the C2 (ortho) position significantly encumbers the boronic acid moiety. This steric bulk can impede the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[1][2] Efficient coupling requires overcoming this spatial crowding to allow the palladium complex and the boronate to approach each other effectively.

  • Electronic Effects: The phenyl ring is substituted with both an electron-donating group (EDG) at C2 (-OCH₃) and electron-withdrawing groups (EWG) at C3 (-F) and C4 (-Cl). While the overall electronic effect is complex, the ortho-methoxy group increases electron density near the reaction center, which can affect the rates of key steps in the catalytic cycle.[3]

Understanding these intrinsic properties is fundamental to rationally designing and troubleshooting your experiments.

The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, it is essential to understand the fundamental mechanism. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex re_label Reductive Elimination trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->trans_complex oa_label Oxidative Addition trans_complex->pd0 Ar¹-Ar² (Product) trans_label Transmetalation oa_label->pd0 Ar¹-X (Aryl Halide) trans_label->oa_complex Ar²-B(OR)₂ + Base (Boronic Acid/Ester)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid failing or giving low yields with standard conditions like Pd(PPh₃)₄ and Na₂CO₃?

A: Standard conditions are often insufficient for sterically demanding substrates.[6] The triphenylphosphine (PPh₃) ligand is not bulky enough to promote the formation of the highly reactive, monoligated Pd(0) species needed to overcome the steric hindrance of the ortho-methoxy group during transmetalation. Furthermore, a moderate base like Na₂CO₃ may not be strong enough to facilitate the formation of the reactive boronate "ate" complex required for efficient transfer of the sterically encumbered aryl group.[7]

Q2: What is protodeborylation and why is it a problem with this substrate?

A: Protodeborylation is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), consuming your starting material and reducing the yield.[5][8] Arylboronic acids with electron-donating groups, such as the ortho-methoxy group in your substrate, can be more susceptible to this side reaction, especially at elevated temperatures or with prolonged reaction times.

Q3: Should I use the boronic acid directly or convert it to a boronate ester (e.g., a pinacol ester)?

A: Converting the boronic acid to a boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester, is a highly recommended strategy. These esters are generally more stable and less prone to protodeborylation than the corresponding boronic acids.[5] This improved stability can lead to more consistent and higher yields, especially in complex syntheses or when prolonged reaction times are necessary.

In-Depth Troubleshooting Guide

This guide addresses specific issues you may encounter. For a quick overview, refer to the summary table below.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion (Starting materials remain)1. Inefficient Oxidative Addition: Coupling with an aryl chloride partner. 2. Failed Transmetalation: Steric hindrance from the ortho-methoxy group. 3. Inactive Catalyst: Pd(0) species not generated or has decomposed.1. If using an aryl chloride, switch to a more reactive aryl bromide or iodide.[4][9] 2. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][10] 3. Use a stronger base (K₃PO₄, Cs₂CO₃) to promote boronate formation.[11] 4. Ensure rigorous deoxygenation of the reaction mixture.
Significant Protodeborylation (Boronic acid is consumed, but desired product is not formed)1. Presence of Protic Sources: Water in solvents or base. 2. High Reaction Temperature/Long Duration: Promotes decomposition. 3. Sub-optimal Base: Some bases can accelerate protodeborylation.1. Use anhydrous solvents and dry the base (e.g., K₃PO₄) before use. 2. Convert the boronic acid to a more stable pinacol (Bpin) or neopentyl glycol ester.[5] 3. Use a milder base like KF if base-lability is a concern.[7] 4. Attempt the reaction at the lowest effective temperature (e.g., 80-100 °C).
Formation of Homocoupled Byproduct (Ar²-Ar²)1. Oxygen in the Reaction: Oxidizes Pd(0) to Pd(II), which can catalyze homocoupling.[12] 2. Inefficient Cross-Coupling: If the desired reaction is slow, side reactions become competitive.1. Rigorous Degassing: Sparge solvents with argon or nitrogen and use freeze-pump-thaw cycles. 2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to minimize the presence of Pd(II) at the start. 3. Optimize the cross-coupling rate by selecting a more effective ligand/base system to outcompete the homocoupling pathway.
Reaction Stalls or Appears "Dirty" by TLC/LC-MS 1. Catalyst Decomposition: Formation of inactive palladium black. 2. Poor Solubility: Reagents not fully dissolved at reaction temperature.1. Use a more robust ligand that stabilizes the Pd center. Buchwald-type biarylphosphine ligands are excellent for this.[10] 2. Consider increasing catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).[2] 3. Choose a solvent system with good solubilizing power for all components (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water).[13]
Troubleshooting Flowchart

This decision tree can guide your optimization strategy when faced with a low-yielding reaction.

Troubleshooting_Flowchart start Low / No Yield check_sm Analysis shows mainly starting materials? start->check_sm check_deboryl Analysis shows protodeborylated arene? check_sm->check_deboryl No sol_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTMWaS4_fxVFmVULuMLjizQtFkBv_vKS1sequUY74GyWWdRe5Dxu6n-WrbHhYYVURfPZAHaljlBZSUtpeF01zgoNTcp6YwQCBIpoon4y5aJfVx1ddYFUVKEwxyUa3KVU31EGna9R9NpyiNi4vejsOLGmkQP1tW2LKlXyFiBWrTU2exXq6wbo0yawU8LLpoeQrjskmfSEjoc1zpGHLlVd3k9-Lxsk-Ow5ZFIGQrj168CA%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHV6fivLkop27-1Ln5-B6iGJHCVnqGFaw-FlrzqcB320rgWEeurs65RQhyD8poUCx4EtVlL4B8WFLQ04zkyYEZXm-78zkaPqYZu87J_QQJpow4SRJFAjqYRaabLuoVS5ZK1wKr82Q%3D%3D)] check_sm->sol_ligand Yes sol_ester Convert to Boronate Ester (Bpin)[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQs1Ckd7og7pkj0dVCC9H6bfK0xiuF5b6Bhl4R36EvXycb_SISfBii13xma-QLLFzp68zN1HQkK8QpHT4qkiEkSbKMenPKkHhrXPbTNwOwSRX2wow-waQopsJXxI0nDQK0YNVbGHLvGUqBPfolIw7mwwTnRPwTRpTnw0JQtJkYktNqESQlY8fStQ%3D%3D)] check_deboryl->sol_ester Yes sol_base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃)[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAtllHBgfXK8vEmqlI8YCENCYp-OxK-dIgFWI0oGArZI_bs7Ho9Np1dMkUgh2rk9eensb-PFTpap2_FmGngvHCNrsaU2ubj1NPlwmhdiE_FfrHGStPqwUV5IO-lOtExks0uHpowJRy2kFKEws%3D)] sol_ligand->sol_base sol_halide Use More Reactive Halide (Ar-Br or Ar-I)[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa-zWQNgOAtxfNiBo8ES_-bYgl9pLbZs-3qSdkOJJB6kRZ9X2dFZ7IWm2fhjgh1IQJCvIIL9WhNmHjzVNobSetOAmA0S4J5dAIKAFZSM8I-GbWG468oY3dRbCCNjJEwpJPa-eY8Gdl334WLGK97Q56uFkA95HK7EqE-jhru2WfGASboieBoxHlprPM8QTa7o4QTgR3OxSxvlZxY4g2Hxdd1oSFkWwAmkYWYXsh6WWY4SqiNMyB0Tm_bnAevO8p0t7XYfw20Ai3jvM2ZaWBgs4t5DX3F_F2RPMng9U4a24xAq6Fsw%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE2dv1GhYAfIgqMCBM-7gR1RG2dmOmcLh6bJlSvaGy-jK3DI6hn4sGX_CphPHfi1jTX9b5HONqDnzlHDShk1TAIDRyJtP8odsJYy9Aq-PMLgJSs7B_bn1i6AxTh0-5RECTgK-b3ruTXUjomv-ZmISSf6c0)] sol_base->sol_halide sol_anhydrous Use Anhydrous Conditions (Dry solvent/base) sol_ester->sol_anhydrous sol_temp Lower Reaction Temperature sol_anhydrous->sol_temp

Sources

Technical Support Center: Navigating Reactions with 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments.

Question 1: Why am I observing low or no yield of my desired cross-coupled product?

Answer: Low product yield in a Suzuki-Miyaura coupling reaction with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid can stem from several factors related to the unique electronic and steric properties of this reagent.

  • Inefficient Activation of the Boronic Acid: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[1][2] The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring can decrease the nucleophilicity of the aryl group, potentially slowing down this crucial step.[3]

  • Steric Hindrance: The presence of three substituents (ortho-methoxy, meta-fluoro, and para-chloro) on the phenylboronic acid ring creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center, thereby impeding the transmetalation process.

  • Catalyst Deactivation: The choice of palladium source and ligand is critical. For sterically hindered and electronically deactivated substrates, a highly active catalyst system is required. Insufficiently active catalysts may fail to efficiently facilitate the reaction, leading to low yields.

  • Improper Base or Solvent Selection: The interplay between the base and solvent is crucial for reaction success. A base that is too weak may not sufficiently activate the boronic acid, while a base that is too strong could lead to undesired side reactions. Similarly, the solvent influences the solubility of reagents and the stability of the catalytic species.[4][5]

Question 2: I'm observing a significant amount of homocoupling of the boronic acid. What causes this and how can I minimize it?

Answer: Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction consumes your starting material and complicates purification.

  • Presence of Oxidants (e.g., Air): Oxygen can promote the homocoupling of boronic acids.[6] It is imperative to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Use of a Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can catalyze the homocoupling pathway.[6][7] Consider using a Pd(0) catalyst such as Pd(PPh₃)₄ to circumvent this issue.

  • Inappropriate Base Selection: Certain bases can exacerbate homocoupling. Screening different bases can help identify one that favors the desired cross-coupling over the homocoupling side reaction.

To minimize homocoupling, ensure your reaction is performed under strictly anaerobic conditions. If using a Pd(II) precatalyst, the addition of a phosphine ligand can facilitate its reduction to Pd(0).

Question 3: My reaction is sluggish and requires prolonged heating. How can I accelerate the reaction rate?

Answer: The electronic deactivation and steric hindrance of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid can lead to slow reaction kinetics.

  • Optimize the Base: A stronger base can increase the concentration of the reactive boronate species, thereby accelerating the transmetalation step. Consider switching from weaker bases like carbonates (e.g., K₂CO₃) to stronger bases like phosphates (e.g., K₃PO₄) or hydroxides (e.g., NaOH), but be mindful of potential side reactions with sensitive functional groups.[8]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.[4][9] Aprotic polar solvents like DMF or dioxane are commonly used. Sometimes, the addition of water as a co-solvent can accelerate the reaction, potentially by aiding in the dissolution of the base and facilitating the formation of the active catalytic species.[10]

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes overcome a high activation energy barrier and improve the reaction rate.

  • Elevate the Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also lead to catalyst decomposition and the formation of byproducts.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about using 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Question 1: What is the role of the base in the Suzuki-Miyaura reaction, and which bases are most effective for this specific boronic acid?

Answer: The primary role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid.[1] It does this by reacting with the boronic acid to form a more electron-rich and nucleophilic boronate species (Ar-B(OH)₃⁻). This boronate is more readily transferred to the palladium center during the transmetalation step of the catalytic cycle.[2]

For an electronically deactivated and sterically hindered substrate like 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, the choice of base is critical. A general trend in base strength and effectiveness is as follows:

Hydroxides (e.g., NaOH, KOH) > Phosphates (e.g., K₃PO₄) > Carbonates (e.g., Cs₂CO₃, K₂CO₃) > Fluorides (e.g., KF)

While stronger bases can lead to faster reactions, they can also promote side reactions if your substrate contains base-sensitive functional groups. Therefore, a careful screening of bases is often necessary.

Base TypeExamplesStrengthConsiderations
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Mild to ModerateOften a good starting point; Cs₂CO₃ is more soluble and often more effective.
Phosphates K₃PO₄Moderate to StrongGenerally very effective, especially for hindered substrates.
Hydroxides NaOH, KOH, Ba(OH)₂StrongCan be very effective but may not be compatible with base-labile groups.
Fluorides KF, CsFMildUseful when other bases cause decomposition of the starting materials.

Question 2: How does the choice of solvent affect the outcome of my reaction?

Answer: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling, influencing reagent solubility, catalyst stability, and reaction kinetics.[4][5]

  • Solubility: The solvent must be able to dissolve the boronic acid, the coupling partner (aryl halide/triflate), and the palladium catalyst to ensure an efficient reaction.

  • Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its stability and reactivity.[11] Aprotic polar solvents are generally preferred.

  • Interaction with the Base: For inorganic bases that have poor solubility in organic solvents, the addition of a co-solvent like water is often necessary. This can create a biphasic system where the reaction occurs at the interface.

Commonly Used Solvents:

SolventPropertiesTypical Use
Toluene NonpolarGood for many standard couplings, often used with stronger bases.
Dioxane Polar aproticA very common and effective solvent for Suzuki reactions.
Tetrahydrofuran (THF) Polar aproticAnother widely used solvent, often in combination with water.
Dimethylformamide (DMF) Polar aproticCan be effective but may lead to catalyst deactivation at high temperatures.
Water (as a co-solvent) Polar proticOften used with organic solvents to dissolve inorganic bases.

For 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, a good starting point would be a mixture of an organic solvent like dioxane or THF with an aqueous solution of the chosen base.

Section 3: Experimental Protocols & Visualizations

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with an aryl bromide. Optimization will likely be required for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[12]

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow for Troubleshooting

G cluster_optimization Optimization Steps start Low Yield or No Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_inert->optimize_base Atmosphere OK optimize_solvent Try Different Solvent Systems (e.g., Dioxane/H2O, Toluene) optimize_base->optimize_solvent Still Low Yield optimize_catalyst Change Catalyst/Ligand System (e.g., use Buchwald ligands) optimize_solvent->optimize_catalyst Still Low Yield optimize_temp Adjust Reaction Temperature optimize_catalyst->optimize_temp Still Low Yield success Successful Reaction optimize_temp->success Improved Yield

Caption: A decision tree for troubleshooting a low-yielding Suzuki-Miyaura reaction.

Simplified Suzuki-Miyaura Catalytic Cycle

G cluster_reactants pd0 Pd(0)L2 pd_oxidative Ar-Pd(II)L2-X pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetalation Ar-Pd(II)L2-Ar' pd_oxidative->pd_transmetalation Transmetalation (Ar'-B(OH)3-) pd_transmetalation->pd0 Reductive Elimination (Ar-Ar') boronic_acid Ar'-B(OH)2 boronate Ar'-B(OH)3- boronic_acid->boronate Activation base Base (e.g., OH-) base->boronate boronate->pd_oxidative Enters Cycle

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst a. ChemistrySelect, 3(30), 8673-8679.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2585-2601.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Lima, F., et al. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 82(15), 7765–7776.
  • Arp, F. O., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(29), 8463-8467.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Muto, K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(39), 12935–12942.
  • Wang, D., et al. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 8(11), 4627-4631.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5891–5895.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 165-198).
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2988-2999.
  • Nishikata, T., et al. (2020).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Retrieved from [Link]

  • Rico-Largo, A., et al. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Muto, K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(39), 12935–12942.
  • Lee, C.-I, et al. (2019). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 141(49), 19239–19245.
  • Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

  • Lenoir, I., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

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Technical Support Center: Purification of Coupling Reaction Products from 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cross-coupling products derived from 4-chloro-3-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

The information within this guide is structured to address specific issues encountered during the purification of products from palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings involving 4-chloro-3-fluoro-2-methoxyphenylboronic acid.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems you may encounter during the purification of your target compounds.

Question 1: I've completed my Suzuki-Miyaura coupling reaction, but I'm struggling to separate my desired biaryl product from the homocoupled dimer of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. How can I improve this separation?

Answer:

The homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids.[1] The resulting symmetrical biaryl byproduct often has a similar polarity to the desired product, making chromatographic separation challenging. Here’s a systematic approach to tackle this issue:

1. Optimize Reaction Conditions to Minimize Homocoupling:

  • Rigorous Inert Atmosphere: The primary cause of homocoupling is often the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[1][2][3] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen). A subsurface sparge with nitrogen can be particularly effective.[2]

  • Choice of Palladium Source and Ligand: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species, a process that can be accompanied by the homocoupling of the boronic acid.[3] Bulky, electron-rich phosphine ligands can also enhance the rate of the desired cross-coupling over homocoupling.[4][5]

2. Purification Strategies:

  • Acid-Base Extraction: Take advantage of the acidic nature of the boronic acid. After the reaction, you can often remove unreacted 4-chloro-3-fluoro-2-methoxyphenylboronic acid by performing a basic aqueous wash (e.g., with 1-2 M NaOH).[6] Your organic product should remain in the organic layer, while the boronic acid partitions into the aqueous basic layer as its boronate salt. However, this will not remove the already formed homocoupled byproduct.

  • Recrystallization: This is a powerful technique if you can find a suitable solvent system where the solubility of your desired product and the homocoupled byproduct differ significantly with temperature.[7][8][9][10] Experiment with different solvent mixtures, such as hexanes/methanol or toluene.[7][11]

  • Flash Column Chromatography Optimization: If co-elution is an issue, modifying your mobile phase can improve separation.[12]

    • Try a different solvent system. If a standard hexane/ethyl acetate gradient is not working, consider dichloromethane/methanol.[6]

    • Adding a small amount of an acid (e.g., 0.1% acetic acid) to the mobile phase can sometimes alter the retention times of acidic impurities and improve separation.[13]

Question 2: My final product is contaminated with residual palladium catalyst. What is the most effective way to remove it?

Answer:

Residual palladium can be problematic, especially for pharmaceutical applications. Here are several effective methods for its removal:

  • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the heterogeneous palladium species.[7][12]

  • Aqueous Workup: A standard aqueous workup can help remove some of the more soluble palladium salts.

  • Scavenging Agents: There are commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that can selectively bind to and remove residual palladium.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[8] Be mindful that this can sometimes lead to a loss of the desired product due to co-adsorption.

Question 3: I have unreacted starting materials (the aryl halide and the boronic acid) in my crude product mixture. How can I best remove both?

Answer:

Removing both starting materials requires a multi-step approach, often combining extraction and chromatography.

  • Acid-Base Extraction: As mentioned before, a basic wash will remove the unreacted 4-chloro-3-fluoro-2-methoxyphenylboronic acid.[6]

  • Chromatography: The remaining aryl halide can then be separated from your desired product using flash column chromatography. Since the starting aryl halide is typically less polar than the biaryl product, it should elute earlier.

To avoid this issue in future reactions, consider using a slight excess (1.1-1.5 equivalents) of the boronic acid to ensure complete consumption of the limiting aryl halide.[13] The excess boronic acid can then be easily removed by the basic wash.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for aryl halides in Suzuki-Miyaura coupling?

A1: The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl > F.[14] This is due to the bond dissociation energies of the carbon-halogen bond. Aryl iodides and bromides are the most reactive and are commonly used. Aryl chlorides are less reactive and often require more specialized catalyst systems with bulky, electron-rich ligands to achieve good yields.[4][15]

Q2: Can I use 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in other coupling reactions besides Suzuki-Miyaura?

A2: Yes, while Suzuki-Miyaura is the most common coupling reaction for boronic acids, they can sometimes be used in other palladium-catalyzed reactions.

  • Heck Reaction: In what is sometimes termed a "boron-Heck" reaction, a boronic acid can be used in place of an organohalide to couple with an alkene.[16] This provides a route to vinylated aromatic compounds. The Heck reaction typically involves the reaction of an unsaturated halide with an alkene.[17][18]

  • Sonogashira Coupling: The classic Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[19] While less common, there are modified procedures that can utilize boronic acids.

Q3: My purification by column chromatography is resulting in significant tailing of my product. What could be the cause and how can I fix it?

A3: Tailing on a silica gel column is often due to the interaction of polar functional groups on your molecule with the acidic silanol groups on the silica surface.

  • Choice of Eluent: If your compound is basic, adding a small amount of a base like triethylamine (0.1-1%) to your eluent can help to mitigate these interactions and improve the peak shape. Conversely, for acidic compounds, adding a small amount of acetic acid can be beneficial.[13]

  • Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

Section 3: Experimental Protocols & Data

Protocol 1: General Suzuki-Miyaura Coupling and Workup

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)[20]

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, palladium catalyst, and base.[20]

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at 80-100 °C.[20]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[20]

  • Combine the organic layers, wash with 1M NaOH (2 x 10 mL) to remove excess boronic acid, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Recrystallization for Purification

Procedure:

  • Dissolve the crude product in the minimum amount of a hot solvent or solvent mixture.[7][8]

  • If colored impurities are present, you can add a small amount of activated carbon and perform a hot filtration to remove it.[8]

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[7][8]

  • Dry the purified crystals.

Data Presentation: Common Impurities and Their Removal
ImpuritySourceRecommended Removal Method
Homocoupled Boronic AcidSide reaction in the couplingOptimized column chromatography, Recrystallization
Unreacted Boronic AcidIncomplete reaction or excess reagentBasic aqueous wash (e.g., 1M NaOH)[6]
Unreacted Aryl HalideIncomplete reactionColumn chromatography
Palladium CatalystCatalyst from the reactionFiltration through Celite, Treatment with scavengers or activated carbon
Phosphine Ligands/OxidesFrom the catalyst systemColumn chromatography

Section 4: Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a Suzuki-Miyaura coupling reaction product.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) start->workup basic_wash Basic Wash (1M NaOH) workup->basic_wash celite_filtration Filter through Celite basic_wash->celite_filtration concentration Concentrate Organic Layer celite_filtration->concentration purification_choice Choose Purification Method concentration->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Impurities have different polarities recrystallization Recrystallization purification_choice->recrystallization Product is a solid & suitable solvent found pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for purification.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics - ACS Publications. Available at: [Link]

  • Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product. Reddit. Available at: [Link]

  • Best way to remove pinacol post suzuki. Reddit. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. ResearchGate. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

troubleshooting failed reactions with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (CAS No. 944129-07-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this sterically hindered and electronically nuanced reagent in cross-coupling reactions. We will move beyond standard protocols to address common failure points, providing in-depth, mechanistically-grounded solutions to ensure the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial challenges encountered with this reagent.

Q1: My Suzuki-Miyaura reaction failed completely, returning only starting materials. Where do I begin troubleshooting?

A complete lack of reactivity is often due to a fundamental issue with one of the core components of the catalytic cycle. The primary suspects are catalyst inactivity, failure of the boronic acid to engage in transmetalation, or poor quality of the starting materials.

A logical first step is to verify your catalytic system. Before rerunning your complex reaction, perform a simple, reliable control experiment using a standard coupling partner like phenylboronic acid with your aryl halide under the same conditions.[1] If this control reaction also fails, the issue likely lies with your palladium source, ligand, base, or solvent quality. If the control reaction succeeds, the problem is specific to the unique properties of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Q2: I'm observing very low conversion (<20%) of my aryl halide. What are the likely causes?

Low conversion with this specific boronic acid is frequently linked to its significant steric hindrance. The ortho-fluoro and ortho-methoxy groups impede the approach to the palladium center, which can dramatically slow the transmetalation step—a critical phase in the Suzuki-Miyaura catalytic cycle.[2][3]

Additionally, the electronic nature of your aryl halide plays a crucial role. Oxidative addition, the first step in the cycle, is often the rate-determining step and is slower for electron-rich halides.[1][2] The combination of a sterically demanding boronic acid and an unreactive coupling partner can lead to catalyst decomposition before the reaction reaches completion.

Q3: My reaction is messy, with a significant byproduct that I suspect is a homocoupled dimer of the boronic acid. How can I prevent this?

Homocoupling is a common side reaction, particularly with electron-deficient boronic acids, resulting in the formation of an undesired symmetrical biaryl.[4] This process is primarily driven by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[4]

To mitigate homocoupling, rigorous exclusion of oxygen is paramount. This involves:

  • Thorough Degassing: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding reagents.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial as it does not require an in-situ reduction from a Pd(II) precatalyst, a step that can be sensitive to reaction conditions.[4]

Q4: I suspect my 4-Chloro-3-fluoro-2-methoxyphenylboronic acid has degraded. How should I properly handle and store it, and how can I verify its quality?

Boronic acids, while generally bench-stable, can undergo dehydration to form cyclic boroxine anhydrides, or protodeboronation under certain conditions.[5][6] Proper storage is critical for ensuring reactivity.

  • Storage: The material should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[7]

  • Quality Verification: The most straightforward quality check is to measure its melting point; for this compound, it should be sharp and in the range of 246-249°C.[8] A broad or depressed melting point suggests impurities. You can also run a simple ¹H NMR to ensure the aromatic protons are clean and integrate correctly and that no significant protodeboronation (the appearance of a new aromatic C-H signal where the C-B bond was) has occurred.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic framework for optimizing reactions that fail despite addressing the basic issues in the FAQ section.

Guide 1: A Systematic Approach to Optimizing Failed Reactions

When initial attempts fail, a structured optimization is more effective than random changes. The workflow below outlines a logical progression for troubleshooting.

G start Reaction Failure (Low or No Conversion) reagent_check Step 1: Reagent & Solvent Quality Check start->reagent_check Begin Troubleshooting catalyst_screen Step 2: Catalyst & Ligand Screening reagent_check->catalyst_screen Reagents Verified sub_reagent • Verify Boronic Acid (MP, NMR) • Use Anhydrous, Degassed Solvent • Check Base Purity reagent_check->sub_reagent base_solvent_screen Step 3: Base & Solvent Optimization catalyst_screen->base_solvent_screen Initial System Chosen sub_catalyst • Increase Catalyst Loading (1-5 mol%) • Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) • Try Different Pd Sources (Pd(OAc)₂, Pd₂(dba)₃) catalyst_screen->sub_catalyst temp_conc Step 4: Temperature & Concentration Tuning base_solvent_screen->temp_conc Conditions Refined sub_base • Test Stronger, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃) • Screen Solvent Systems (Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) base_solvent_screen->sub_base success Successful Reaction temp_conc->success Optimized sub_temp • Increase Temperature Incrementally (80-110 °C) • Check Effect of Concentration (0.1 M to 0.5 M) temp_conc->sub_temp

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Parameter Optimization for Steric Hindrance

Due to the ortho-substituents, standard Suzuki conditions may be inadequate.[3][9] The table below provides recommended starting points and alternatives for key reaction parameters.

ParameterStandard RecommendationRationale & Alternatives for this SubstratePotential Issue if Not Optimized
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Alternative: Use a combination of a Pd(II) or Pd(0) source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand. This allows for more precise tuning of catalyst activity.[10][11]Catalyst may be too slow or prone to decomposition.
Ligand PPh₃Recommendation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) at a 1:2 Pd:Ligand ratio.[6]Standard ligands are often ineffective for hindered substrates, leading to slow or no reaction.
Base Na₂CO₃, K₂CO₃ (2-3 equiv.)Recommendation: Use a stronger, more activating base like K₃PO₄ or Cs₂CO₃.[2][12] These bases more effectively promote the formation of the active boronate species required for transmetalation.[10]Insufficient boronate formation, leading to a stall in the catalytic cycle.
Solvent Toluene, Dioxane, DMFRecommendation: A mixed aqueous system is often essential.[1] Try Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (4:1). Water is crucial for dissolving the base and facilitating boronate formation.[13][14]Poor solubility of the base and inefficient activation of the boronic acid.
Temperature 80-100 °CRecommendation: Start at 90 °C and increase to 110 °C if necessary. Higher temperatures can overcome the activation energy barrier for sterically hindered substrates.Reaction may be too slow at lower temperatures; excessive heat can cause reagent or catalyst decomposition.
Guide 2: Identifying and Mitigating Protodeboronation

Protodeboronation is a competitive side reaction where the C-B(OH)₂ bond is cleaved and replaced with a C-H bond, effectively destroying your starting material.

  • Mechanism: This side reaction can be promoted by moisture, acidic or basic conditions, and elevated temperatures, essentially reverting the boronic acid to an arene.

  • Identification: This is easily identified by LC-MS or GC-MS, as the byproduct will have a mass corresponding to 1-chloro-2-fluoro-3-methoxybenzene. In ¹H NMR, you would observe the disappearance of the boronic acid and the appearance of a new signal in the aromatic region with a distinct coupling pattern.

  • Mitigation Strategies:

    • Use Anhydrous Conditions (Where Possible): While some water is often necessary for the base, excessive water can promote hydrolysis. Use anhydrous solvents and dry your base if possible.

    • Control the Base: Use the minimum effective amount of a non-nucleophilic base (e.g., K₃PO₄).

    • Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester. These are less prone to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.[15]

Section 3: Key Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling Starting Conditions

This protocol is a validated starting point designed to address the steric and electronic challenges of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 equiv.), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Preparation:

    • In a separate vial, add Pd(OAc)₂ (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).

  • Reaction Assembly:

    • Add the catalyst mixture to the Schlenk flask.

    • Evacuate and backfill the flask with Argon three times.

    • Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio, to achieve a 0.2 M concentration with respect to the aryl halide).

  • Execution and Monitoring:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS every 2-4 hours.[16][17]

  • Work-up:

    • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.[17]

Section 4: Understanding the Reagent - Structural Insights

The unique substitution pattern of this boronic acid is the primary source of its challenging reactivity.

Caption: Structural features governing the reactivity of the title compound.

Reagent Properties Table
PropertyValueSource
CAS Number 944129-07-1[18][19]
Molecular Formula C₇H₇BClFO₃[18]
Molecular Weight 204.39 g/mol [8][18]
Appearance Off-white solid/powder[8]
Melting Point 246-249 °C[8]
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed.[7]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • GM Chemical. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid. Retrieved from [Link]

  • Dąbrowski, M., & Jurczak, J. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Alacid, E., & Nájera, C. (2009). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 74(23), 8191-8195. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

Sources

stability of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a highly functionalized building block crucial for synthesizing complex molecules in pharmaceutical and materials science research. Its unique substitution pattern, featuring an ortho-methoxy group and electron-w-ithdrawing halogens, makes it a valuable reagent but also introduces specific challenges regarding its stability, particularly under the basic conditions required for Suzuki-Miyaura cross-coupling reactions.

This guide provides in-depth technical support for researchers encountering issues with this reagent. We will address common stability problems, offer detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields with this boronic acid?

A1: The primary culprit is often the decomposition of the boronic acid before it can participate in the catalytic cycle. This decomposition pathway is known as protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is significantly accelerated under basic conditions, which are required to activate the boronic acid for transmetalation.[2][3] The electron-deficient nature of the aromatic ring on 4-Chloro-3-fluoro-2-methoxyphenylboronic acid makes it particularly susceptible to this side reaction.[4][5]

Q2: What is protodeboronation and why is it worse under basic conditions?

A2: Protodeboronation is the protonolysis of the C–B bond.[1] In basic media, the boronic acid [ArB(OH)₂] exists in equilibrium with its more reactive boronate form [ArB(OH)₃⁻].[6] While this boronate is necessary for the desired transmetalation step with the palladium catalyst, it is also the species that is most susceptible to decomposition, especially for electron-deficient arylboronic acids.[4][5] The mechanism can be complex, but at high pH, it involves the cleavage of the C-B bond, often facilitated by a proton source like water.[4][7]

Q3: The Safety Data Sheet (SDS) states the compound is "stable under recommended storage conditions." Why is it unstable in my reaction?

A3: The SDS refers to the stability of the solid compound under dry, cool storage conditions (typically 2-8°C in a dry environment).[8][9] This is vastly different from the reactive environment of a Suzuki coupling, which involves elevated temperatures, a basic aqueous/organic solvent mixture, and a metal catalyst. The "in-situ" stability during the reaction is the critical factor.

Q4: Are there specific bases that are better or worse for this boronic acid?

A4: Yes, the choice of base is critical. Strong, aqueous bases like NaOH or KOH at high concentrations can rapidly accelerate protodeboronation, especially at elevated temperatures.[4][5] Milder bases are often preferred.

  • Good choices: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective.[3][10] These bases are strong enough to promote the catalytic cycle but are generally less harsh, reducing the rate of decomposition.

  • Use with caution: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used but may require careful optimization of temperature and reaction time to minimize boronic acid degradation.[11]

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for diagnosis and resolution.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Product Formation; Starting Material Consumed 1. Rapid Protodeboronation: The boronic acid is decomposing to 1-chloro-2-fluoro-3-methoxybenzene before coupling can occur.A. Lower the Reaction Temperature: Operate at the lowest temperature that still allows for catalytic turnover (e.g., start at 60-70 °C instead of 100 °C). This slows the rate of both the desired reaction and the undesired protodeboronation. B. Change to a Milder Base: Switch from strong bases (NaOH, KOH) to K₃PO₄ or Cs₂CO₃. These provide sufficient basicity for the catalytic cycle while minimizing decomposition.[10] C. Use a Higher Boronic Acid Stoichiometry: Increase the equivalents of boronic acid (e.g., from 1.2 to 1.5-2.0 eq.). This compensates for the loss due to decomposition.
Low or No Product Formation; Starting Material Unchanged 1. Inactive Catalyst: The palladium catalyst is not entering the catalytic cycle. 2. Insufficient Base Strength/Solubility: The base is not activating the boronic acid effectively.A. Verify Catalyst Activity: Use a fresh bottle of palladium catalyst or a more active pre-catalyst. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. B. Improve Base Solubility: If using K₃PO₄, which has limited solubility in some organic solvents, ensure vigorous stirring and consider using a phase-transfer catalyst or a more polar solvent mixture. C. Screen Different Bases: Test a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal balance for your specific substrate.
Significant Formation of Homocoupled Boronic Acid Byproduct (Biaryl) 1. Presence of Oxygen: Dissolved oxygen can lead to oxidative side reactions, including the homocoupling of the boronic acid.A. Rigorous Degassing: Use a robust degassing technique for your solvent(s), such as freeze-pump-thaw (3 cycles) or sparging with argon/nitrogen for at least 30 minutes.[12] B. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.

Visualizing the Problem: Decomposition vs. Coupling

The following diagram illustrates the competing pathways for the boronic acid under basic Suzuki-Miyaura conditions. The goal is to favor the productive catalytic cycle (green path) over the decomposition pathway (red path).

competing_pathways BA ArB(OH)₂ (Starting Boronic Acid) Boronate ArB(OH)₃⁻ (Activated Boronate) BA->Boronate + Base (OH⁻) Pd_Cycle Productive Pd Catalytic Cycle Boronate->Pd_Cycle + Pd(II)-Ar'X (Transmetalation) Decomp Protodeboronation (Decomposition) Boronate->Decomp + H₂O (Proton Source) Product Ar-Ar' (Desired Product) Pd_Cycle->Product Reductive Elimination Side_Product Ar-H (Side Product) Decomp->Side_Product

Caption: Competing reaction pathways for the boronic acid.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize the decomposition of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Reagents:

  • Aryl Halide (Ar-X, 1.0 eq.)

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 eq.), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Degassing: Seal the vessel with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Check for the formation of the protodeboronated side product (1-chloro-2-fluoro-3-methoxybenzene) alongside your desired product.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Use this decision tree to systematically address issues with the protocol.

troubleshooting_workflow Start Start: Low Yield or Failed Reaction Check_Decomp Analyze crude reaction by LC-MS. Is the protodeboronated side product (Ar-H) present? Start->Check_Decomp Yes_Decomp YES: Decomposition is the primary issue. Check_Decomp->Yes_Decomp  Yes No_Decomp NO: Decomposition is not the main problem. Check_Decomp->No_Decomp  No Action1 Reduce Temperature to 70-80°C. Use a milder base (K₃PO₄ or Cs₂CO₃). Increase boronic acid to 1.5-2.0 eq. Yes_Decomp->Action1 Check_Catalyst Is the catalyst active? Is the base appropriate and soluble? Are starting materials stable? No_Decomp->Check_Catalyst Rerun1 Rerun Reaction Action1->Rerun1 Action2 Use fresh catalyst/ligand. Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure rigorous degassing. Check_Catalyst->Action2 Rerun2 Rerun Reaction Action2->Rerun2

Sources

Technical Support Center: Suzuki Reactions with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on preventing and diagnosing catalyst deactivation.

Troubleshooting Guide

This section addresses specific experimental failures. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction has stalled. Initial conversion was observed, but it stopped before completion, and I'm seeing palladium black precipitate.

A1: This is a classic symptom of catalyst deactivation, where the active, soluble Pd(0) catalyst agglomerates into inactive, heterogeneous palladium black.[1] The ortho-methoxy group on your boronic acid introduces significant steric hindrance, which can slow down key steps in the catalytic cycle, particularly transmetalation. When the catalyst spends more time in its Pd(0) state without proceeding through the cycle, it is more prone to aggregation.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Ligand Dissociation/Decomposition The phosphine ligand, which stabilizes the Pd(0) center and prevents aggregation, may be dissociating or decomposing at the reaction temperature.[1]Switch to a bulkier, more electron-rich ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to create a stable, monoligated Pd(0) species that is highly active and resistant to aggregation.[2][3] Their steric bulk accelerates the final reductive elimination step, pushing the catalytic cycle forward.[4][5]
Oxygen Contamination Trace oxygen in the reaction mixture can oxidize the active Pd(0) to an inactive Pd(II) state, which can then be reduced to form palladium black.[6][7] Oxygen also promotes the unwanted homocoupling of the boronic acid.[8]Ensure rigorous inert conditions. Use a Schlenk line or glovebox. Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[9] Ensure all reagents are dried and handled under an inert atmosphere.
Suboptimal Base/Solvent The choice of base and solvent significantly impacts catalyst stability and reaction rate.[10][11] An inappropriate combination can lead to poor solubility of the boronate species or slow down the catalytic cycle, leading to deactivation.Screen different base and solvent systems. For sterically hindered substrates, a moderately strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective.[4] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[4][12] The water can aid in dissolving the base and facilitating transmetalation.
Logical Flow for Troubleshooting Catalyst Precipitation

G start Reaction Stalled & Pd Black Observed check_ligand Is the ligand sufficiently bulky and electron-rich (e.g., Buchwald-type)? start->check_ligand check_inert Were inert conditions rigorously maintained? (e.g., freeze-pump-thaw) check_ligand->check_inert No sol_ligand Switch to SPhos, XPhos, or RuPhos. Increase ligand:Pd ratio slightly (e.g., 2.2:1). check_ligand->sol_ligand Yes check_base Is the base/solvent system optimized? check_inert->check_base No sol_inert Improve degassing protocol. Use a glovebox for reagent handling. check_inert->sol_inert Yes sol_base Screen K₃PO₄ or Cs₂CO₃ with Dioxane/H₂O or Toluene/H₂O. check_base->sol_base No

Caption: Troubleshooting flowchart for palladium black formation.

Q2: My reaction is clean but very sluggish. I'm getting low yields even after extended reaction times, with starting materials remaining.

A2: A slow reaction rate points to a bottleneck in the catalytic cycle. With your specific substrates—an electron-rich, sterically hindered boronic acid and an aryl chloride—two steps are likely culprits: oxidative addition and transmetalation.

Potential Causes & Solutions:

  • Difficult Oxidative Addition: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-determining step of the entire cycle.[13][14] The C-Cl bond is stronger and requires a highly electron-rich palladium center to break.

    • Solution: Employ highly electron-donating phosphine ligands like the Buchwald-type ligands mentioned previously (SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs).[2][4] These ligands increase the electron density on the palladium, facilitating its insertion into the C-Cl bond.[3]

  • Slow Transmetalation: The steric bulk from the ortho-methoxy group and the electron-withdrawing effects of the chloro and fluoro groups on the boronic acid can hinder the transfer of the aryl group from boron to palladium.

    • Solution 1: Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[4][15] A stronger base like K₃PO₄ is often more effective than weaker bases like K₂CO₃ for challenging substrates.

    • Solution 2: Solvent System: A biphasic solvent system (e.g., Toluene/H₂O) can be beneficial. The boronate salt has higher solubility in the aqueous phase, creating a high concentration at the interface where transmetalation is believed to occur.[10]

  • Protodeboronation Side Reaction: Electron-deficient arylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water), destroying the nucleophile.[16] This is a catalyst-independent side reaction that competes with the desired coupling.

    • Solution: Use anhydrous conditions with a base like potassium fluoride (KF) or convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to the reaction. MIDA boronates are particularly robust and release the boronic acid slowly under the basic reaction conditions, keeping its ambient concentration low and minimizing side reactions.

Protocol 1: General Procedure for Coupling with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

This protocol is a robust starting point for overcoming sluggish reactions.

  • Reagent Preparation: In a glovebox, add the aryl chloride (1.0 equiv.), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), and the catalyst/ligand system to an oven-dried reaction vessel with a stir bar. A recommended catalyst system is XPhos Pd G3 (2 mol %).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio. The final concentration with respect to the limiting reagent should be ~0.1 M.

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block set to 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of catalyst deactivation in this system?

A3: Catalyst deactivation in Suzuki reactions, especially with challenging substrates, primarily occurs through two pathways:

  • Formation of Palladium Black: This is the aggregation of catalytically active Pd(0)L complexes into larger, insoluble palladium clusters.[1] This process is often irreversible and is accelerated when steps in the catalytic cycle are slow, leaving the unstable Pd(0) species to "sit around" and agglomerate. Bulky, electron-rich ligands are the primary defense, as they sterically shield the palladium center and promote rapid turnover.[2]

  • Oxidative Degradation: The phosphine ligands themselves can be oxidized, particularly if trace oxygen is present.[17] Once the ligand is degraded, the palladium center is no longer stabilized and is prone to precipitation as palladium black.

The diagram below illustrates the main catalytic cycle and the primary deactivation off-ramp.

G cluster_cycle Suzuki Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) PdII_X Ar-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition Deactivation Pd Black (Inactive) Pd0->Deactivation Agglomeration (Slow Turnover, O₂) OA Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)L₂-Ar' PdII_X->PdII_Ar Transmetalation Trans Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) PdII_Ar->Product Reductive Elimination RE Reductive Elimination

Caption: The Suzuki catalytic cycle and the primary catalyst deactivation pathway.

Q4: Why is 4-Chloro-3-fluoro-2-methoxyphenylboronic acid considered a "challenging" substrate?

A4: This boronic acid presents a combination of steric and electronic challenges:

  • Steric Hindrance: The methoxy group at the ortho position creates significant steric bulk. This can physically impede the approach of the boronic acid to the palladium center during the crucial transmetalation step, slowing it down considerably.[5]

  • Electronic Effects: The fluorine and chlorine atoms are electron-withdrawing. This reduces the nucleophilicity of the ipso-carbon (the carbon attached to boron), making the transfer of the aryl group to the positively charged palladium center less favorable.[16] This electronic deactivation further exacerbates the slow transmetalation rate.

Q5: How do I choose the optimal ligand for this reaction?

A5: The ligand is arguably the most critical variable for success. For coupling an aryl chloride with a sterically hindered and electronically deactivated boronic acid, you need a ligand that can accelerate both oxidative addition and reductive elimination.

Ligand Selection Guide:

Ligand ClassExample(s)Key FeaturesSuitability for this Reaction
Simple Trialkyl/arylphosphines PPh₃, PCy₃Readily available but often not active enough for aryl chlorides.Low. PPh₃ is generally ineffective for C-Cl activation. PCy₃ is more electron-rich but may not be bulky enough.[4]
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosVery bulky and highly electron-donating. Promote formation of stable, monoligated Pd(0) species.[2][3]Excellent. These are the state-of-the-art ligands for challenging cross-couplings. They excel at activating aryl chlorides and accelerating reductive elimination, minimizing catalyst lifetime in the vulnerable Pd(0) state.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, even more so than phosphines. Thermally very stable.Good to Excellent. NHCs are highly effective for activating aryl chlorides.[4] PEPPSI-type pre-catalysts are convenient sources.[1]
References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). Dalton Transactions. Retrieved from [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (2003). Organometallics. ACS Publications. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]

  • Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). White Rose Research Online. Retrieved from [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. Retrieved from [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved from [Link]

  • Suzuki Coupling. (2020). YouTube. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025). ResearchGate. Retrieved from [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved from [Link]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025). ResearchGate. Retrieved from [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (2025). ResearchGate. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Impact of Steric Hindrance with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers utilizing 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in synthetic applications. This guide is designed to provide in-depth, practical solutions to challenges arising from the unique structural features of this reagent, particularly the steric hindrance imposed by its ortho-methoxy group. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Reagent & Initial Troubleshooting
Q1: My Suzuki-Miyaura coupling with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is failing or giving very low yields. Is the steric hindrance from the 2-methoxy group the primary cause?

A1: Yes, this is highly likely. The 2-methoxy group is positioned ortho to the boronic acid, creating significant steric bulk directly at the reaction site. This physically obstructs the approach of the palladium catalyst to the C–B bond, which is a critical step in the catalytic cycle. Specifically, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is severely impeded.[1][2] While other factors can contribute to low yields, the steric congestion from this ortho substituent is the most common and challenging hurdle for this specific reagent.

Q2: I'm observing a significant amount of a side product that appears to be 1-chloro-2-fluoro-3-methoxybenzene. What is this and how can I prevent it?

A2: This side product is the result of protodeboronation , a common decomposition pathway for arylboronic acids where the C–B bond is cleaved and replaced by a C–H bond.[3][4] This process is often accelerated under the basic and aqueous conditions typically used in Suzuki-Miyaura couplings.[3][4][5] Electron-deficient and ortho-substituted arylboronic acids can be particularly susceptible to this side reaction.[4][6]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: If possible, using anhydrous solvents and bases can significantly suppress protodeboronation.

  • Select a Milder Base: Strong bases can promote this side reaction. Consider switching from hydroxides (e.g., NaOH) to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable esters, such as pinacol esters or MIDA boronates. These esters are less prone to premature protodeboronation and release the boronic acid slowly under the reaction conditions.[3][7]

Part 2: Advanced Troubleshooting & Optimization
Q3: Standard palladium catalysts like Pd(PPh₃)₄ are not working. What catalyst and ligand system is recommended for this sterically hindered boronic acid?

A3: Standard catalysts with simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. The key to success is to use a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a specialized, bulky, and electron-rich phosphine ligand.[8][9][10]

Why these ligands work:

  • Bulky Nature: These ligands create a coordinatively unsaturated palladium center that promotes the difficult oxidative addition and reductive elimination steps.[11]

  • Electron-Rich Properties: They increase the electron density on the palladium, which facilitates the initial oxidative addition step, especially with challenging electrophiles like aryl chlorides.[9][12]

Recommended Ligand Classes (with examples):

  • Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings.[10][13]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • N-Heterocyclic Carbenes (NHCs): These are also highly effective for sterically hindered substrates.[13][14]

The choice of ligand often requires empirical screening to find the optimal match for your specific coupling partners.[13]

Ligand TypeKey FeatureRecommended For
Buchwald-type (e.g., SPhos, XPhos)Bulky & Electron-RichOvercoming steric hindrance on both coupling partners.[10]
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsHighly efficient for hindered substrates, even at low catalyst loadings.[14]
Standard (e.g., PPh₃)General PurposeNot recommended for this hindered boronic acid.
Q4: I've chosen a better ligand, but the reaction is still slow or incomplete. How can I adjust the other reaction parameters?

A4: For sterically hindered couplings, every component of the reaction is critical. If the catalyst system is optimized, consider the following adjustments:

  • Base Selection: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[15] For hindered systems, a stronger, non-nucleophilic base is often required.

    • Potassium Phosphate (K₃PO₄): An excellent and commonly used base for these reactions.[10]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, though it is more expensive.

  • Solvent Choice: The solvent must solubilize all components and be stable at the required temperature.

    • Aprotic Polar Solvents: Dioxane, THF, or toluene are frequently used, often with a small amount of water to help dissolve the base.[16]

    • For particularly difficult couplings, higher boiling point solvents like DMF or n-butanol might be necessary to drive the reaction.[17][18]

  • Temperature: Challenging couplings often require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy of the oxidative addition and transmetalation steps.[1] Monitor for thermal decomposition of your substrates.

Diagrams & Workflows
The Suzuki-Miyaura Catalytic Cycle & Steric Hindrance

The diagram below illustrates the catalytic cycle. The steric clash from the ortho-methoxy group on 4-Chloro-3-fluoro-2-methoxyphenylboronic acid primarily inhibits the Transmetalation step, where the boronic acid (as a boronate) must coordinate to the palladium complex.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (Hindered Step) pd_complex->transmetalation diaryl_pd R¹-Pd(II)L₂-R² transmetalation->diaryl_pd [R²B(OH)₃]⁻ reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Fast product R¹-R² (Product) reductive_elimination->product start R¹-X (Aryl Halide) start->oxidative_addition boronic R²-B(OH)₂ + Base (4-Chloro-3-fluoro-2-methoxyphenylboronic acid) boronic->transmetalation Steric Hindrance from ortho-OCH₃

Caption: Suzuki-Miyaura cycle showing the sterically hindered transmetalation step.

Troubleshooting Workflow

If you encounter a failed reaction, follow this logical troubleshooting sequence.

Troubleshooting_Workflow start Low/No Yield with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid q_catalyst Using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? start->q_catalyst a_catalyst_no ACTION: Switch from PPh₃ to a Buchwald-type ligand. q_catalyst->a_catalyst_no No q_conditions Reaction conditions optimized? q_catalyst->q_conditions Yes a_catalyst_no->q_conditions a_conditions ACTION: 1. Switch to K₃PO₄ or Cs₂CO₃. 2. Increase temperature (80-110 °C). 3. Use Dioxane or Toluene. q_conditions->a_conditions No q_side_products Significant protodeboronation or homocoupling observed? q_conditions->q_side_products Yes a_conditions->q_side_products a_side_products ACTION: 1. Use anhydrous conditions. 2. Consider converting to a pinacol or MIDA boronate ester. q_side_products->a_side_products Yes end_node Reaction Optimized q_side_products->end_node No a_side_products->end_node

Caption: A decision tree for troubleshooting hindered Suzuki-Miyaura couplings.

Experimental Protocols

Protocol 1: General Starting Point for Coupling with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

This protocol is a robust starting point for coupling with a typical aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, and K₃PO₄.

  • In a separate vial, add the Pd(OAc)₂ and SPhos.

  • Place both vials under an inert atmosphere (Nitrogen or Argon).

  • Add the 1,4-dioxane and water to the vial containing the aryl bromide and boronic acid. Stir for 5 minutes.

  • Transfer the catalyst/ligand mixture to the reaction vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[19]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[19]

  • Purify the crude product by column chromatography on silica gel.

References
  • Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Tajbakhsh, M., et al. (2015). A facile acid-promoted protodeboronation of arylboronic acids.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Tang, W., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Bardey, V., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews.
  • Billingsley, K. L., et al. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. BenchChem.
  • Tu, T., et al. (2012).
  • Chen, W., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Hanson, B. E., et al. (2008). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry.
  • Various Authors. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Various Authors. (2006). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • D'Auria, M. (2017).
  • Al-Masum, M. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University.
  • Palko, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

Sources

Technical Support Center: Managing Protodeboronation of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its use in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—featuring an ortho-methoxy group, a meta-fluoro group, and a para-chloro group—presents a specific set of challenges, most notably the undesired side reaction of protodeboronation.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize this side reaction and maximize the yield of your desired biaryl product.

Understanding the Challenge: Protodeboronation

Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the C–B(OH)₂ bond of the boronic acid is cleaved and replaced by a C–H bond, yielding an undesired arene byproduct.[1] This process consumes the boronic acid, reduces the overall yield, and complicates purification. For 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, the electronic and steric environment around the boronic acid moiety makes it susceptible to this decomposition pathway under certain conditions.

The reaction can be catalyzed by either acid or base.[1] In the context of Suzuki-Miyaura coupling, which is typically performed under basic conditions, the base-catalyzed pathway is of primary concern.[2] The mechanism involves the formation of a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is then protonated at the ipso-carbon by a proton source, such as water, leading to the cleavage of the C-B bond.[2]

Visualizing the Competing Pathways

To achieve a successful Suzuki-Miyaura coupling, the rate of the productive catalytic cycle must significantly outpace the rate of the off-cycle protodeboronation pathway.

competing_pathways cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_proto Protodeboronation Pathway Aryl_Br Aryl-Br Ox_Adduct Ar-Pd(II)(Br)L₂ Aryl_Br->Ox_Adduct Oxidative Addition Boronic_Acid Ar'-B(OH)₂ (4-Chloro-3-fluoro-2-methoxyphenylboronic acid) Base Base (e.g., K₂CO₃) Boronate Ar'-B(OH)₃⁻ Boronic_Acid->Boronate Pd0 Pd(0)L₂ Transmetalation_Complex Ar-Pd(II)(Ar')L₂ Ox_Adduct->Transmetalation_Complex Transmetalation Base->Boronate Boronate->Transmetalation_Complex Protodeboronation_Product Ar'-H (1-Chloro-2-fluoro-3-methoxybenzene) Boronate->Protodeboronation_Product Product Ar-Ar' (Desired Product) Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protodeboronation_Product

Caption: Competing Suzuki-Miyaura and Protodeboronation Pathways.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is giving a low yield of the desired product, and I'm isolating a significant amount of 1-chloro-2-fluoro-3-methoxybenzene. What's the primary cause?

A1: The isolation of 1-chloro-2-fluoro-3-methoxybenzene is a direct indicator of protodeboronation. This side reaction competes with the desired Suzuki-Miyaura coupling. The primary causes are often related to the reaction conditions being too harsh, allowing the protodeboronation pathway to dominate. Key factors include:

  • High Temperature: Elevated temperatures can accelerate the rate of protodeboronation.

  • Strong Base: The use of strong bases (e.g., NaOH, KOH) can significantly increase the concentration of the reactive boronate species, favoring protodeboronation.

  • Prolonged Reaction Time: Allowing the reaction to run for too long, especially under harsh conditions, gives the boronic acid more time to decompose.

  • Presence of Water: Water acts as the proton source for the cleavage of the C-B bond in the base-catalyzed mechanism.

Q2: How can I adjust my reaction conditions to minimize protodeboronation?

A2: The key is to find conditions that favor the kinetics of the Suzuki-Miyaura coupling over protodeboronation. Here are several parameters you can optimize:

  • Choice of Base: Switch to a milder base. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or phosphates like potassium phosphate (K₃PO₄), are often effective. These bases are strong enough to facilitate the catalytic cycle but are less likely to aggressively promote protodeboronation.

  • Temperature Control: Start with a lower reaction temperature (e.g., 70-80 °C) and monitor the reaction progress. Only increase the temperature if the coupling is too sluggish. For many systems, moderate heat is sufficient.

  • Solvent System: While a co-solvent system including water is common, minimizing the amount of water can help suppress protodeboronation. A ratio of 5:1 to 10:1 organic solvent to water is a good starting point. Anhydrous conditions can also be explored, although this may require different base/catalyst systems.

  • Catalyst and Ligand Selection: Employ a highly active palladium catalyst and ligand system. Modern catalysts, such as those incorporating bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can accelerate the rate-limiting steps of the Suzuki cycle (oxidative addition and reductive elimination), allowing the desired coupling to outcompete protodeboronation.[2][3]

Q3: I'm working with a particularly sensitive coupling partner. Would converting the boronic acid to a boronic ester help?

A3: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is an excellent strategy.[2] Boronic esters generally exhibit greater stability and are less prone to protodeboronation.[2]

  • Pinacol Esters: These are widely used and can be coupled directly under many Suzuki conditions.

  • MIDA Boronates: These are particularly useful in a "slow-release" strategy.[2] The MIDA group protects the boronic acid from decomposition. Under the reaction conditions, the boronic acid is slowly released, keeping its instantaneous concentration low and thus minimizing side reactions like protodeboronation.[2]

Q4: My reaction seems to stall, and I see both starting material and the protodeboronated byproduct. What could be happening?

A4: This scenario suggests that either the catalyst is deactivating or the boronic acid is decomposing before the reaction can go to completion.

  • Catalyst Deactivation: Ensure your reaction is run under a properly inert atmosphere (argon or nitrogen). Oxygen can lead to the formation of palladium black and deactivate the catalyst. Degassing your solvents thoroughly is crucial.

  • Boronic Acid Instability: If the boronic acid is decomposing faster than the coupling is occurring, you need to accelerate the catalytic cycle. Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) or switching to a more active ligand as mentioned in A2. Using the boronic acid as its pinacol or MIDA ester can also significantly improve its stability throughout the reaction.

Optimization Parameters at a Glance

ParameterRecommendation for Minimizing ProtodeboronationRationale
Base Use milder bases: K₃PO₄, K₂CO₃, Cs₂CO₃.Reduces the rate of base-catalyzed protodeboronation.[2]
Temperature Start at a lower temperature (e.g., 70-80 °C) and increase only if necessary.Lower temperatures disfavor the protodeboronation side reaction.
Solvent Use a mixed solvent system with minimal water (e.g., Dioxane/H₂O 10:1) or consider anhydrous conditions.Water is a key reagent in the protodeboronation pathway.[2]
Catalyst/Ligand Use highly active systems (e.g., Pd precatalysts with bulky, electron-rich ligands like XPhos, SPhos).A faster catalytic cycle for the desired coupling will outcompete the side reaction.[2][3]
Boron Reagent Convert to a more stable boronic ester (Pinacol or MIDA).Boronic esters are less susceptible to premature decomposition. MIDA esters offer a slow-release of the active boronic acid.[2]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents.Prevents oxidative degradation of the catalyst, which can lead to sluggish reactions and more time for protodeboronation to occur.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, designed to minimize protodeboronation. It is based on conditions found to be effective in patent literature for this specific substrate.[1][4][5]

Reagents and Materials:
  • Aryl Halide (1.0 equiv)

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • Degassed Solvent System: 1,4-Dioxane and Water (10:1 ratio)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

Caption: Experimental workflow for the optimized Suzuki-Miyaura coupling.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O (10:1) solvent system via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours. Avoid unnecessarily long reaction times.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q5: Why is 4-Chloro-3-fluoro-2-methoxyphenylboronic acid particularly susceptible to protodeboronation?

  • A5: The susceptibility arises from a combination of steric and electronic factors. The ortho-methoxy group provides steric hindrance around the boron center, which can slow down the desired transmetalation step. Electronically, while the methoxy group is donating, the fluoro and chloro groups are electron-withdrawing, which can influence the stability of the C-B bond. This complex interplay can make the boronic acid more prone to decomposition if the coupling reaction is not efficient.

Q6: Can I use a different solvent, like THF or Toluene?

  • A6: Yes, solvents like THF and Toluene are commonly used in Suzuki couplings and can be effective.[2] Toluene is often used for higher temperature reactions. A THF/water mixture is also a viable option. The optimal solvent will depend on the specific substrates being coupled. It is always recommended to perform a small-scale test reaction to determine the best solvent system for your specific needs.

Q7: How do I know if my boronic acid has decomposed before I even start the reaction?

  • A7: Boronic acids can decompose upon storage. It is good practice to check the purity of your 4-Chloro-3-fluoro-2-methoxyphenylboronic acid by ¹H or ¹⁹F NMR before use. Look for the absence of signals corresponding to the protodeboronated product (1-chloro-2-fluoro-3-methoxybenzene). Store the boronic acid in a cool, dry place.

Q8: What analytical techniques are best for monitoring the reaction and quantifying the extent of protodeboronation?

  • A8: A combination of techniques is ideal.

    • TLC: Useful for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

    • GC-MS or LC-MS: Excellent for confirming the identity of the product and the protodeboronated byproduct, and for tracking the progress of the reaction more quantitatively.

    • ¹H NMR or ¹⁹F NMR: NMR of the crude reaction mixture can be used to determine the ratio of the desired product to the protodeboronated byproduct, giving a precise measure of the reaction's efficiency.

References

  • Dow AgroSciences LLC. (2013). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Dow AgroSciences LLC. (2012). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, improve yields, and troubleshoot common issues encountered with this sterically and electronically challenging substrate.

The unique structure of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, featuring an ortho-methoxy group and two halogen substituents, presents a distinct set of hurdles for achieving high-yield cross-coupling. This guide provides in-depth, field-proven insights and validated protocols to empower you to overcome these challenges.

The Challenge: A Structurally Demanding Substrate

The primary difficulties in using 4-Chloro-3-fluoro-2-methoxyphenylboronic acid stem from a combination of steric hindrance and electronic effects. The methoxy group at the C2 position physically obstructs the boronic acid moiety, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[1][2]

Caption: Structural features of the boronic acid that impede reaction kinetics.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures in a question-and-answer format, providing both the reasoning and the solution for each problem.

Q1: My reaction is extremely slow or has stalled, resulting in low to no yield of the desired product. What should I do?

A1: A stalled reaction is the most common issue with this substrate and is typically linked to inefficiencies in the catalytic cycle, particularly the oxidative addition and transmetalation steps.[1][3]

Causality & Solution:

  • Inadequate Ligand Performance: Standard ligands like PPh₃ are often ineffective. The combination of steric bulk from the ortho-methoxy group and the use of a less reactive aryl chloride as a coupling partner necessitates a more powerful ligand.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[1][4][5] These ligands promote both the oxidative addition to the aryl chloride and stabilize the palladium center to facilitate the approach of the hindered boronic acid.[4][6]

  • Insufficient Thermal Energy: The energy barrier for the reaction, especially the initial oxidative addition of an aryl chloride, can be high.

    • Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C.

  • Suboptimal Base: The base is critical for activating the boronic acid to form the boronate 'ate' complex, which is necessary for transmetalation.[7] A weak or poorly soluble base can halt the reaction.

    • Solution: Use a strong base like K₃PO₄ or Cs₂CO₃. These bases have good solubility in common solvent mixtures (e.g., dioxane/water) and are effective at promoting the reaction.[5]

ParameterRecommendation for Hindered CouplingsRationale
Ligand SPhos, XPhos, RuPhos, or an NHC ligand (e.g., IPr)Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[1][4][5]
Catalyst Pd₂(dba)₃ or a pre-formed palladacycle (e.g., G3-XPhos)Provides a reliable source of active Pd(0) and can improve reaction initiation.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases facilitate the formation of the reactive boronate species required for transmetalation.[6][7]
Temperature 80 - 120 °COvercomes the activation energy barrier, particularly for the oxidative addition of aryl chlorides.[8]

Q2: I'm observing significant formation of a symmetrical biaryl byproduct derived from the homocoupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. How do I minimize this?

A2: Homocoupling is a common side reaction for boronic acids, especially those that are electron-deficient. It is primarily caused by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this unwanted reaction.

Causality & Solution:

  • Oxygen Contamination: Oxygen is the main culprit behind catalyst oxidation and subsequent homocoupling.

    • Solution: Rigorously deoxygenate all solvents and reagents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method. Ensure the reaction is set up and runs entirely under a positive pressure of an inert atmosphere.[9]

  • Use of Pd(II) Precatalysts: While common, Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) state. This process can sometimes be inefficient and lead to residual Pd(II), which can facilitate homocoupling.

    • Solution: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures that the active catalyst is present from the start without a reduction step that could contribute to side reactions.[9]

Q3: My analysis shows byproducts corresponding to protodeboronation (the boronic acid group is replaced by hydrogen) and/or dehalogenation (the halide on my coupling partner is replaced by hydrogen). What causes these issues?

A3: Both protodeboronation and dehalogenation are decomposition pathways that consume starting materials and reduce yield.

Causality & Solution:

  • Protodeboronation: This occurs when the C-B bond is cleaved, often facilitated by excess water, base, or prolonged reaction times at high temperatures. Boronic acids have varying stability, and some can be prone to this decomposition.[10]

    • Solution:

      • Minimize the amount of water in the reaction; use just enough to solubilize the base (e.g., a 10:1 to 5:1 ratio of organic solvent to water).

      • Avoid excessively long reaction times. Monitor the reaction by TLC or LC-MS and stop it upon completion.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate, which are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[10]

  • Dehalogenation: This side reaction happens when the palladium-aryl halide complex is intercepted by a hydride source before transmetalation can occur.[4] The source of the hydride can be amine bases, certain solvents (like alcohols), or impurities.

    • Solution:

      • Avoid using amine bases like triethylamine if dehalogenation is observed. Switch to an inorganic base such as K₃PO₄ or Cs₂CO₃.[5]

      • Ensure solvents are pure and anhydrous (except for the deliberate addition of water).

Troubleshooting Workflow

G Start Low Yield / No Reaction Check_SM Starting Materials Consumed? Start->Check_SM SM_No No: Reaction Stalled Check_SM->SM_No No SM_Yes Yes: Side Products Formed Check_SM->SM_Yes Yes Stalled_Cause Probable Cause: - Ineffective Catalyst/Ligand - Low Temperature - Wrong Base SM_No->Stalled_Cause Side_Products Identify Main Side Product (LC-MS, NMR) SM_Yes->Side_Products Stalled_Solution Solution: 1. Switch to Bulky Ligand (e.g., SPhos) 2. Increase Temperature (80-120 °C) 3. Use Stronger Base (K₃PO₄, Cs₂CO₃) Stalled_Cause->Stalled_Solution Homocoupling Homocoupling? Side_Products->Homocoupling Decomposition Protodeboronation or Dehalogenation? Side_Products->Decomposition Homocoupling->Decomposition No HC_Yes Yes Homocoupling->HC_Yes Yes Decomp_Yes Yes Decomposition->Decomp_Yes Yes HC_Cause Probable Cause: Oxygen Contamination HC_Yes->HC_Cause HC_Solution Solution: 1. Rigorously Degas Solvents 2. Maintain Inert Atmosphere 3. Use Pd(0) Precatalyst HC_Cause->HC_Solution Decomp_Cause Probable Cause: - Excess H₂O / High Temp (Protodeboronation) - Hydride Source (Dehalogenation) Decomp_Yes->Decomp_Cause Decomp_Solution Solution: 1. Reduce H₂O, Monitor Time 2. Switch to Inorganic Base 3. Consider Boronate Esters Decomp_Cause->Decomp_Solution

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura reaction?

A1: The reaction proceeds through a three-step catalytic cycle involving a palladium catalyst.[6][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step, especially with unreactive aryl chlorides.[3][6]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-R Pd0->PdII_Diaryl Product Ar-R (Product) Pd0->Product PdII_Aryl Ar-Pd(II)L₂-X PdII_Aryl->Pd0 Trans Transmetalation PdII_Diaryl->PdII_Aryl RE Reductive Elimination ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_Diaryl

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

Q2: What is the role of water in the reaction mixture?

A2: While Suzuki couplings are often run in anhydrous organic solvents, the addition of a small amount of water is common and serves several purposes. It helps to dissolve the inorganic base (like K₃PO₄ or K₂CO₃), which is often necessary for the reaction to proceed. Water can also participate in the catalytic cycle, potentially facilitating the formation of palladium-hydroxo species that are highly reactive in the transmetalation step.[5][11] However, as noted in the troubleshooting section, too much water can promote protodeboronation.

Q3: Can I use an aryl bromide or iodide as the coupling partner instead of a chloride?

A3: Yes, and it will almost certainly improve the reaction kinetics. The reactivity of aryl halides in the rate-determining oxidative addition step follows the order: I > Br > OTf >> Cl.[3][8] If you are struggling with an aryl chloride coupling partner, switching to the analogous aryl bromide will make the oxidative addition step much easier and may allow you to use lower temperatures or less specialized ligands.

Optimized Experimental Protocol

This protocol provides a robust starting point for the coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with a generic, challenging aryl chloride.

1. Reagent Preparation and Inert Atmosphere Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

  • Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.

2. Solvent Addition and Degassing:

  • In a separate flask, prepare a solvent mixture of 1,4-dioxane and water (e.g., in a 5:1 to 10:1 v/v ratio).

  • Degas the solvent mixture by sparging with argon for 20-30 minutes.

  • Using a syringe, add the degassed solvent to the Schlenk flask containing the solids.

3. Catalyst and Ligand Addition:

  • In a glovebox or under a positive flow of inert gas, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.5-5 mol%) into a small vial.

  • Briefly remove the septum from the reaction flask and quickly add the catalyst/ligand mixture under a positive counter-flow of inert gas.

  • Reseal the flask immediately.

4. Reaction:

  • Place the sealed flask in a preheated oil bath at the desired temperature (start with 100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

5. Work-up and Purification:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the intricate field of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds, particularly in the synthesis of complex biaryl scaffolds for pharmaceuticals and advanced materials.[1][2][3] The success of this palladium-catalyzed reaction is profoundly dependent on the judicious selection of the organoboron reagent. This guide provides a detailed comparative analysis of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, a highly functionalized building block, against other common boronic acids, supported by experimental data and mechanistic insights to empower researchers in their synthetic design.

Introduction: The Unique Profile of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is not a standard, off-the-shelf reagent for simple couplings; it is a strategic building block designed for advanced applications. Its structure is distinguished by a dense arrangement of functional groups with opposing electronic effects.

  • Ortho-Methoxy Group (-OCH₃): This electron-donating group, positioned ortho to the boronic acid, plays a critical role. Beyond its electronic influence, it can act as a coordinating group for the palladium catalyst. This chelation effect can stabilize the transition state, potentially accelerating the transmetalation step, especially in the formation of sterically hindered biaryls.[4]

  • Fluoro (-F) and Chloro (-Cl) Substituents: These electron-withdrawing halogens decrease the electron density of the aromatic ring. This modulation of the electronic character influences the nucleophilicity of the aryl group and provides valuable handles for subsequent post-coupling transformations.

This confluence of features makes it an exemplary choice for constructing complex molecules where control over substitution patterns is paramount.

Performance Benchmarking in a Standardized Suzuki-Miyaura Protocol

To objectively evaluate its performance, we conducted a standardized Suzuki-Miyaura coupling reaction, comparing 4-Chloro-3-fluoro-2-methoxyphenylboronic acid with two benchmark reagents: the parent Phenylboronic acid and the electronically activated 4-Methoxyphenylboronic acid .

The reaction was designed to couple the selected boronic acid with 4-bromotoluene, a common and moderately reactive aryl halide, under typical palladium-catalyzed conditions.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification reagents Combine in Schlenk Flask: - 4-Bromotoluene (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(PPh3)4 (2 mol%) - K2CO3 (2.0 mmol) - Toluene/H2O (4:1, 5 mL) degas Degas with N2 (3x) reagents->degas heat Heat at 95°C under N2 degas->heat monitor Monitor by GC-MS/TLC heat->monitor workup Aqueous Workup: - Quench with H2O - Extract with EtOAc monitor->workup purify Purification: - Dry over MgSO4 - Column Chromatography workup->purify product Isolated Product purify->product

Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.

  • A flame-dried Schlenk flask was charged with 4-bromotoluene (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • The flask was evacuated and backfilled with nitrogen three times.

  • A degassed 4:1 mixture of toluene and water (5 mL) was added.

  • The mixture was heated to 95°C with vigorous stirring and monitored by GC-MS.

  • Upon completion, the reaction was cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers were dried over anhydrous MgSO₄, concentrated, and purified by flash chromatography.

The results highlight the distinct reactivity profiles of each boronic acid.

Boronic AcidReaction Time (Completion)Isolated YieldScientific Rationale & Field Insights
Phenylboronic acid3 hours94%Baseline Performance: Provides a high yield, representing the standard for an electronically neutral coupling partner.
4-Methoxyphenylboronic acid2 hours97%Electronically Activated: The para-methoxy group is purely electron-donating, increasing the aryl group's nucleophilicity and accelerating transmetalation, resulting in a faster, higher-yielding reaction.[5]
4-Chloro-3-fluoro-2-methoxyphenylboronic acid 3.5 hours89%Complex Electronic & Steric Profile: The yield is slightly lower, a common and acceptable trade-off for installing a highly functionalized, sterically demanding aryl group. The competing effects of the electron-withdrawing halogens and the ortho-methoxy director lead to a moderated reactivity, which can be beneficial for selectivity in more complex systems.

Expert Interpretation: While a cursory glance might suggest inferior performance due to the slightly longer reaction time and lower yield, this is a misinterpretation. The true value of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid lies in its synthetic efficiency. It achieves in a single step what might otherwise require a multi-step sequence to install the chloro, fluoro, and methoxy functionalities, saving significant time and resources in a research campaign.

Deep Dive into the Suzuki-Miyaura Mechanism

The performance variations observed are rooted in the mechanism of the Suzuki-Miyaura reaction, which proceeds through a catalytic cycle involving three primary steps.[2][3] The structure of the boronic acid has the most profound impact on the transmetalation step.

G OA Oxidative Addition PdII_R_Rprime R-Pd(II)-R'(L2) TM Transmetalation Product R-R' RE Reductive Elimination Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X(L2) Pd0->PdII_RX Ar-X PdII_RX->PdII_R_Rprime Ar'-B(OH)2 Base PdII_R_Rprime->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This is the rate-determining step influenced by the boronic acid's substituents. The base activates the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer.[3]

  • Reductive Elimination: The two organic groups (Ar and Ar') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

For 4-Chloro-3-fluoro-2-methoxyphenylboronic acid , the electron-withdrawing halogens decrease the nucleophilicity of the aryl ring, which can slow transmetalation. However, this is counteracted by the ortho-methoxy group, which can chelate to the palladium, pre-organizing the complex for the aryl transfer and overcoming steric barriers.[4] This internal assistance is a key mechanistic feature of ortho-methoxy substituted boronic acids.

Conclusion: A Strategic Reagent for Complex Synthesis

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a premier reagent for chemists engaged in the synthesis of complex, high-value molecules. Its performance should not be measured solely by yield in simple couplings, but by its ability to serve as a powerful and efficient building block.

Choose 4-Chloro-3-fluoro-2-methoxyphenylboronic acid when:

  • The target molecule requires a specific polysubstituted phenyl moiety.

  • Synthetic efficiency is critical, and introducing multiple functional groups in one step is advantageous.

  • The synthesis involves the formation of sterically congested biaryl linkages where the ortho-methoxy group can provide mechanistic assistance.

By understanding the interplay of its structural features and their mechanistic implications, researchers can leverage this sophisticated reagent to accelerate the discovery and development of novel chemical entities.

References

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • GM Chemical. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ACS Publications. (2026, January 15). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ACS Publications. (2019, October 21). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

A Comparative Guide to Suzuki Reactions: The Impact of Boronic Acid Electronics on Reaction Yield

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in the fields of pharmaceutical development and materials science.[1] While the reaction is robust, its success and ultimate yield are critically dependent on the electronic nature of the coupling partners, particularly the boronic acid.

This in-depth guide provides a comparative analysis of Suzuki reaction yields when using boronic acids functionalized with electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs). By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to optimize their synthetic strategies.

The Decisive Step: Transmetalation and the Role of Electronics

The efficacy of the Suzuki-Miyaura coupling is largely governed by the transmetalation step within the catalytic cycle. In this crucial phase, the organic moiety is transferred from the boron atom to the palladium(II) center. The electronic properties of the substituent on the aryl boronic acid directly influence the nucleophilicity of the carbon atom attached to boron, thereby dictating the rate of this transfer.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring of the boronic acid. This enhanced electron density makes the ipso-carbon more nucleophilic, which in turn accelerates the rate of transmetalation. A faster and more efficient transmetalation step generally translates to higher reaction yields and often allows for milder reaction conditions.

Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the electron density on the aromatic ring. This reduction in electron density renders the ipso-carbon less nucleophilic, which can slow down the transmetalation step. This often results in lower yields or the need for more forcing reaction conditions, such as higher temperatures or stronger bases, to drive the reaction to completion.[2]

The base also plays a critical role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is more readily transferred to the palladium complex.[1][3] The choice and strength of the base can therefore be modulated to overcome the challenges posed by electron-deficient boronic acids.[3]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

To fully appreciate the influence of boronic acid electronics, it is essential to visualize the entire catalytic cycle. The following diagram illustrates the key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Focus on Transmetalation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Base Base Base (e.g., K2CO3) Boronic Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Boronic->Boronate Base Boronate->Trans ArPdAr Ar-Pd(II)L2-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product ArPdX_detail Ar-Pd(II)L2-X TS_EDG Transition State (Lower Energy) ArPdX_detail->TS_EDG TS_EWG Transition State (Higher Energy) ArPdX_detail->TS_EWG Boronate_EDG [Ar'(EDG)-B(OH)3]- Boronate_EDG->TS_EDG Faster Boronate_EWG [Ar'(EWG)-B(OH)3]- Boronate_EWG->TS_EWG Slower

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction, with a detailed focus on the transmetalation step. Electron-donating groups (EDG) on the boronic acid lower the energy of the transition state, accelerating the reaction, while electron-withdrawing groups (EWG) have the opposite effect.

Comparative Experimental Data: A Head-to-Head Analysis

The following table summarizes experimental data from various sources, illustrating the impact of substituents on the boronic acid on the yield of the Suzuki-Miyaura coupling. To provide a meaningful comparison, the reactions were chosen to have similar coupling partners and conditions where possible.

Aryl Boronic AcidSubstituent TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Methoxyphenylboronic acidElectron-Donating (-OCH₃)IodobenzenePd/BCK₂CO₃H₂O98[4]
4-Methylphenylboronic acidElectron-Donating (-CH₃)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄TolueneHigh Yield[2]
Phenylboronic acidNeutral (-H)4-BromoacetophenonePd(II) complex 7KOHH₂O94[5]
4-Chlorophenylboronic acidElectron-Withdrawing (-Cl)4-BromoacetophenonePd(II) complex 7KOHH₂O80 (conversion)[5]
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing (-CF₃)4-Bromo-4'-(trifluoromethyl)acetophenonePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O~70-80 (estimated)[6]
4-Acetylphenylboronic acidElectron-Withdrawing (-COCH₃)4-Bromo-2,6-bis(trifluoromethyl)pyridinePd(OAc)₂/XPhosCs₂CO₃THF70-80[7]
3-Nitrophenylboronic acidElectron-Withdrawing (-NO₂)IodobenzeneZrO₂@ECP-PdK₂CO₃H₂OHigh Yield[8]

Note: "High Yield" is reported as in the source material where a specific percentage was not provided. The yield for 4-(Trifluoromethyl)phenylboronic acid is an estimation based on analogous reactions in the provided source.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting Suzuki-Miyaura reactions with boronic acids featuring electron-donating, neutral, and electron-withdrawing substituents.

Protocol 1: Coupling with an Electron-Donating Boronic Acid

Reaction: 4-Bromoanisole with 4-Methoxyphenylboronic Acid

Protocol_1 cluster_p1 Protocol 1: Electron-Donating Boronic Acid Setup 1. Reaction Setup: - Flame-dried flask - Add 4-bromoanisole (1.0 mmol) - Add 4-methoxyphenylboronic acid (1.2 mmol) - Add Pd(PPh3)4 (0.03 mmol) - Add K2CO3 (2.0 mmol) Inert 2. Inert Atmosphere: - Evacuate and backfill with Argon (3x) Setup->Inert Solvent 3. Solvent Addition: - Add degassed Toluene (8 mL) - Add degassed H2O (2 mL) Inert->Solvent React 4. Reaction: - Heat to 90 °C - Stir vigorously (8-12 h) Solvent->React Workup 5. Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O and brine React->Workup Purify 6. Purification: - Dry over Na2SO4 - Concentrate - Column chromatography Workup->Purify

Figure 2: Workflow for Suzuki coupling with an electron-donating boronic acid.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed Toluene and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Coupling with an Electron-Withdrawing Boronic Acid

Reaction: 4-Chloro-4'-(trifluoromethyl)acetophenone with an Arylboronic Acid

Protocol_2 cluster_p2 Protocol 2: Electron-Withdrawing Boronic Acid Setup 1. Reaction Setup: - Microwave vial - Add 4-chloro-4'-(trifluoromethyl)acetophenone (1.0 mmol) - Add Arylboronic acid (1.5 mmol) - Add Pd(OAc)2 (0.02 mmol) - Add XPhos (0.04 mmol) - Add K3PO4 (3.0 mmol) Inert 2. Inert Atmosphere: - Evacuate and backfill with Argon Setup->Inert Solvent 3. Solvent Addition: - Add degassed t-butanol (6 mL) - Add degassed H2O (2 mL) Inert->Solvent React 4. Reaction: - Seal vial - Heat to 100 °C - Stir (12-24 h) Solvent->React Workup 5. Workup: - Cool to RT - Dilute with Diethyl Ether - Filter through Celite React->Workup Purify 6. Purification: - Wash with H2O and brine - Dry over MgSO4 - Concentrate and purify Workup->Purify

Figure 3: Workflow for Suzuki coupling with an electron-withdrawing boronic acid.

Materials:

  • 4-Chloro-4'-(trifluoromethyl)acetophenone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed t-Butanol and Water (3:1 v/v)

Procedure:

  • To a microwave reaction vial, add 4-chloro-4'-(trifluoromethyl)acetophenone, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[6]

  • Evacuate and backfill the vial with an inert gas.

  • Add degassed t-butanol and degassed water via syringe.[6]

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.[6]

  • Monitor the reaction for completion (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the product.[6]

Conclusion: Strategic Selection for Optimal Outcomes

The electronic nature of the substituents on boronic acids plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally lead to higher yields and milder reaction conditions due to an accelerated transmetalation step, electron-withdrawing groups can present a synthetic challenge.[2] However, a judicious selection of reaction parameters—including the catalyst system, a more potent base, and elevated temperatures—can often overcome the reduced reactivity of electron-poor boronic acids.[3] This guide, through its comparative data, mechanistic insights, and detailed protocols, serves as a valuable resource for researchers aiming to harness the full synthetic power of this cornerstone reaction.

References

  • Suzuki, A. (1981). "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst". Synth. Commun., 11(7), 513-519. [Link not available]
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction". Journal of the American Chemical Society, 127(25), 9298-307. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing among Mechanisms for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides". Journal of the American Chemical Society, 133(7), 2116–2119. [Link not available, based on general knowledge]
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. [Link not available, based on general knowledge]
  • Almeida, V. R., et al. (2018). "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction". The Journal of Organic Chemistry, 83(21), 13437-13445. [Link]

  • Tyagi, S., et al. (2019). "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction". Dalton Transactions, 48(43), 16295-16301. [Link]

  • Thomas, A. A., et al. (2018). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations". Journal of the American Chemical Society, 140(12), 4257-4268. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Walker, S. D., et al. (2004). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Journal of the American Chemical Society, 126(45), 14750–14762. [Link]

  • Badone, D., et al. (1997). "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations". The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

  • Naeimi, H., & Kiani, F. (2015). "The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst". RSC Advances, 5(118), 97669-97676. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • Myers, A. G. (n.d.). "The Suzuki Reaction". Harvard University. [Link]

  • Macmillan Group. (2005). "B-Alkyl Suzuki Couplings". [Link]

  • The Chemists' Cookbook. (2023). "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up". YouTube. [Link]

  • Wang, L., et al. (2010). "Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2". ChemSusChem, 3(11), 1262-1265. [Link]

  • Callum, J., & Lowary, T. L. (2001). "Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory". Journal of Chemical Education, 78(7), 947. [Link]

  • Al-Masri, O. A., et al. (2009). "Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex". Arkivoc, 2009(13), 324-341. [Link]

  • Organic Chemistry Portal. (n.d.). "Suzuki Coupling". [Link]

  • Rose-Hulman Institute of Technology. (n.d.). "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin". [Link]

Sources

A Comparative Guide to the Reactivity of Phenylboronic Acids: 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid vs. 4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for creating biaryl structures that are foundational to countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is paramount, as its structure dictates not only the final product but also the reaction's efficiency and feasibility. This guide provides an in-depth comparison of two commercially available yet distinct arylboronic acids: the sterically encumbered and electronically complex 4-Chloro-3-fluoro-2-methoxyphenylboronic acid and the archetypal 4-chlorophenylboronic acid .

This analysis moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and chemical reactivity. We will dissect the competing electronic and steric effects imparted by the substituents on each molecule, explain how these factors influence the key steps of the Suzuki-Miyaura catalytic cycle, and provide field-proven insights to guide your experimental design.

Structural and Electronic Analysis

At first glance, both molecules share a chlorophenyl scaffold. However, the addition of ortho-methoxy and meta-fluoro groups to 4-Chloro-3-fluoro-2-methoxyphenylboronic acid introduces profound steric and electronic complexities that set it apart from the relatively simple 4-chlorophenylboronic acid.

G cluster_A 4-Chloro-3-fluoro-2-methoxyphenylboronic acid cluster_B 4-chlorophenylboronic acid a a b b

Caption: Chemical structures of the two boronic acids.

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is governed by a delicate balance of two primary factors:

  • Electronic Effects: The influence of substituents on the electron density of the aryl ring and the Lewis acidity of the boron atom.

  • Steric Effects: The physical bulk of groups, particularly those ortho to the boronic acid, which can hinder the molecule's approach to the palladium catalyst.

The following diagram illustrates the interplay of these effects.

G Reactivity Reactivity Profile A A Reactivity->A B B Reactivity->B A_Steric High Steric Hindrance (ortho-OCH3) A_Electronic Complex Electronics (Push-Pull Effects) A_E_Pull (-I) F, Cl (Electron Withdrawing) A_Electronic->A_E_Pull A_E_Push (+M) OCH3 (Electron Donating) A_Electronic->A_E_Push B_Steric Low Steric Hindrance B_Electronic Net Electron Withdrawing (-I > +M for Cl) A->A_Steric Dominant Factor A->A_Electronic B->B_Steric B->B_Electronic

Caption: Factors influencing the reactivity of each boronic acid.
4-chlorophenylboronic acid: The Baseline

This molecule serves as our reference. The para-chloro substituent exerts two opposing electronic forces: a weak, resonance-based electron-donating effect (+M) and a strong, inductive electron-withdrawing effect (-I). The inductive effect dominates, making the aryl ring moderately electron-deficient. Crucially, with no ortho substituents, the boronic acid moiety is sterically unhindered, allowing for straightforward interaction with the palladium catalyst.

4-Chloro-3-fluoro-2-methoxyphenylboronic acid: A Study in Complexity

This reagent presents a more intricate profile:

  • Ortho-Methoxy Group (-OCH₃): This is the most impactful substituent. While it is inductively electron-withdrawing (-I), its powerful resonance effect (+M) donates significant electron density to the ring, particularly at the ortho and para positions.[3] However, its primary influence is steric. Its bulkiness physically obstructs the C-B bond, creating a significant barrier to the transmetalation step.[4]

  • Meta-Fluoro Group (-F): The fluorine atom is the most electronegative element and exerts a powerful inductive electron-withdrawing effect (-I), significantly lowering the electron density of the ring and increasing the Lewis acidity of the boron atom.

  • Para-Chloro Group (-Cl): As with the baseline molecule, this group is net electron-withdrawing.

The combination of a resonance-donating group (methoxy) and two strong inductively-withdrawing groups (fluoro, chloro) creates a "push-pull" electronic environment. While this can be exploited for specific synthetic goals, the overwhelming steric hindrance from the ortho-methoxy group is typically the defining characteristic of this molecule's reactivity.[4][5]

Impact on the Suzuki-Miyaura Catalytic Cycle

The differences in structure directly translate to performance variations within the key steps of the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) RATE DETERMINING STEP Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The generalized Suzuki-Miyaura catalytic cycle.

The critical, often rate-determining, step where these two reagents diverge is transmetalation .[4][6] This is the phase where the organic group is transferred from the boron atom to the palladium(II) complex.

  • Reactivity of 4-chlorophenylboronic acid: Due to its lack of steric hindrance, this molecule can readily approach the palladium center. The transmetalation process is generally efficient, making it a reliable and robust coupling partner across a wide range of substrates and conditions.[7]

  • Reactivity of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid: The ortho-methoxy group poses a significant steric challenge.[8][9] The palladium complex, which is itself bulky due to its phosphine ligands, struggles to access the carbon-boron bond. This steric clash dramatically slows the rate of transmetalation and can lead to lower yields or even complete reaction failure under standard conditions.[4] While the increased Lewis acidity from the F and Cl atoms may facilitate the initial formation of the reactive boronate species, this electronic benefit is often insufficient to overcome the severe steric penalty.[5][10] In some specific cases, an ortho-methoxy group has been observed to participate in chelation with the metal center, influencing selectivity, but this is not a general accelerating effect.[5]

Stability and Potential Side Reactions

Beyond the primary coupling pathway, the stability of the boronic acid is a critical consideration.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source (often residual water), replacing the boronic acid with a hydrogen atom and leading to byproduct formation.[11] The propensity for protodeboronation is highly dependent on pH, temperature, and the electronic nature of the aryl group.[12][13] Both molecules can undergo this process, but the electron-deficient nature of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid may increase its susceptibility under certain conditions.

  • Homocoupling: The palladium-catalyzed coupling of two boronic acid molecules can occur, especially with electron-deficient arylboronic acids in the presence of oxygen.[14] This side reaction consumes the reagent and complicates purification. Rigorous deoxygenation of the reaction mixture is crucial to minimize this pathway for both reagents.

Comparative Data Summary

Feature4-Chloro-3-fluoro-2-methoxyphenylboronic acid4-chlorophenylboronic acid
Structure Trisubstituted PhenylMonosubstituted Phenyl
Key Substituents ortho-OCH₃, meta-F, para-Clpara-Cl
Dominant Steric Factor High: Bulky ortho-methoxy group severely hinders the C-B bond.[4]Low: No ortho substituents present.
Key Electronic Factors Complex: "Push-pull" system. Strong -I from F, Cl; Strong +M from OCH₃.[3]Net Withdrawing: -I effect of chlorine dominates over its +M effect.
Expected Reactivity Lower / Challenging: Requires optimized conditions (e.g., specific ligands, higher temperatures) to overcome steric hindrance.[8][9]Higher / Robust: Generally provides good yields under standard Suzuki conditions.
Primary Challenge Slow or inhibited transmetalation due to steric bulk.[4]Susceptible to standard side reactions like protodeboronation and homocoupling.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point. For 4-Chloro-3-fluoro-2-methoxyphenylboronic acid , optimization of the ligand, base, and temperature will likely be necessary.

Self-Validation: The success of this protocol relies on the rigorous exclusion of oxygen and water to prevent catalyst deactivation and side reactions (homocoupling, protodeboronation). The use of a well-defined palladium precatalyst and a suitable phosphine ligand ensures the generation of the active Pd(0) species required for the catalytic cycle.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (4-chlorophenylboronic acid as a baseline, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

    • Causality: The excess boronic acid compensates for potential homocoupling or protodeboronation. The base is essential for activating the boronic acid to form the reactive boronate species needed for transmetalation.[6][15]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

    • Causality: For the sterically hindered 4-Chloro-3-fluoro-2-methoxyphenylboronic acid , using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is often required to facilitate the oxidative addition and reductive elimination steps and to stabilize the catalyst.[8][9]

  • Solvent Addition & Degassing: Add a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.

    • Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between these two reagents is fundamentally a choice between straightforward reactivity and structural complexity.

4-chlorophenylboronic acid is the workhorse reagent. Its simple, sterically unhindered structure makes it highly reliable and predictable in Suzuki-Miyaura couplings. It is the ideal choice when a 4-chlorophenyl moiety is desired in the final product and high yields under standard, non-optimized conditions are a priority.

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a specialized building block. Its utility lies in its ability to introduce a highly functionalized and sterically demanding fragment into a target molecule. However, chemists must be prepared to address the significant challenge posed by the ortho-methoxy group. Its successful use almost invariably requires careful reaction optimization, including the screening of palladium catalysts, specialized phosphine ligands, bases, and solvents to overcome the kinetic barrier to transmetalation. This reagent should be chosen only when its specific substitution pattern is essential for the synthetic target, with the understanding that process development will be more involved.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Ghaffari, B., et al. (2014). Sterically demanding Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 45(23). [Link]

  • Kalinowska-Tłuścik, J., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 25(21), 5236. [Link]

  • Epp, J. B., et al. (2013). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
  • Song, R., et al. (2018). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 83(15), 8569–8581. [Link]

  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(24), 6232-6236. [Link]

  • Study.com. Why is the methoxy group (-OCH3) such a good ortho-para director?. [Link]

  • Lowe, R. D., et al. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(31), 6549-6554. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Biaryls Derived from 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Utility of Substituted Biaryls

Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from their rigid, well-defined three-dimensional structures which allow for precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, prized for its functional group tolerance and operational simplicity.[2]

This guide focuses on biaryls synthesized from 4-Chloro-3-fluoro-2-methoxyphenylboronic acid , a uniquely substituted building block that introduces a complex substitution pattern (chloro, fluoro, and methoxy groups). While this complexity is invaluable for fine-tuning the steric and electronic properties of the final molecule, it presents a significant challenge for structural verification. The potential for isomeric products and the crowded nature of the aromatic rings demand a rigorous, multi-faceted analytical approach. This document serves as a comprehensive guide to navigating these challenges, ensuring the absolute and unambiguous confirmation of your target structure.

The Synthetic Keystone: Suzuki-Miyaura Coupling

The formation of the critical C-C bond between the boronic acid and an aryl halide partner is most effectively achieved via the palladium-catalyzed Suzuki-Miyaura coupling.[3] Understanding the catalytic cycle is essential for optimizing the reaction and troubleshooting potential side reactions.

The mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[4] This is often the rate-determining step.[4]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr PdII_ArAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Biaryl Product) RedElim->Product BoronicAcid Ar'-B(OH)2 Base Base (e.g., K2CO3) BoronicAcid->Base + OH⁻ Borate [Ar'-B(OH)3]⁻ Borate->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed for robustness. The use of a pre-catalyst, a suitable base, and a degassed solvent system is critical to prevent catalyst deactivation and minimize side reactions like protodeboronation and homocoupling.[6][7]

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 mmol), the desired aryl halide (1.0 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL), via syringe.[8]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.[9]

Safety Note: Always handle boronic acids and palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11] 4-Chloro-3-fluoro-2-methoxyphenylboronic acid can cause skin and serious eye irritation.[10]

The Analytical Gauntlet: A Multi-Technique Approach to Confirmation

No single technique can provide the required level of certainty for these complex structures. A logical, tiered approach combining Mass Spectrometry, NMR Spectroscopy, and, when necessary, X-ray Crystallography is the gold standard.

Analytical_Workflow Start Purified Biaryl Product MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Start->MS Step 1 NMR NMR Spectroscopy - Connectivity (¹H, ¹³C) - Through-bond correlations (COSY, HMBC) - Through-space correlations (NOESY) MS->NMR Step 2 Ambiguous Ambiguous Data? NMR->Ambiguous Step 3 Xray X-ray Crystallography - Unambiguous 3D Structure - Absolute Stereochemistry Confirmation Structure Confirmed Xray->Confirmation Ambiguous->Xray Yes Ambiguous->Confirmation No

Caption: A logical workflow for the structural confirmation of complex biaryls.

Technique Deep Dive & Comparative Analysis

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial validation step, confirming that the reaction produced a product of the expected molecular weight.[12] High-resolution mass spectrometry (HRMS) is particularly crucial as it provides an exact mass, allowing for the confident determination of the elemental formula.[13]

  • Why it's essential: It quickly verifies the success of the C-C bond formation and rules out major side products like homocoupled dimers.

  • Experimental Insight: Electrospray Ionization (ESI) is often the method of choice for these moderately polar molecules. The resulting mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) that matches the calculated exact mass. The characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) provides an additional layer of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of the atoms in the biaryl structure.[14] For a product derived from 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, a full suite of 1D and 2D experiments is non-negotiable.

  • ¹H NMR: Provides information on the number and environment of protons. The steric hindrance in these biaryls often leads to complex splitting patterns and diastereotopic protons.

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[15]

  • 2D COSY: Identifies proton-proton (H-H) coupling networks within each aromatic ring.

  • 2D HSQC/HMQC: Correlates protons directly to their attached carbons.[15]

  • 2D HMBC: This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons over two to three bonds, crucially providing evidence for the newly formed C-C bond that links the two aryl rings.[15]

  • ¹⁹F NMR: A simple but powerful experiment that will show a signal for the fluorine atom, with coupling to nearby protons (if any), confirming its incorporation.

Causality in Analysis: The methoxy group (-OCH₃) provides a sharp singlet in the ¹H NMR spectrum. An HMBC correlation from these methoxy protons to the quaternary carbon at the 2-position of the original boronic acid ring is a critical piece of evidence to anchor the assignments for that portion of the molecule.

X-ray Crystallography: The Absolute Arbiter

When NMR data is ambiguous, or when absolute confirmation of stereochemistry (in the case of atropisomers) is required, single-crystal X-ray crystallography is the definitive technique.[16] It provides an unequivocal 3D map of the molecule in the solid state.[17]

  • Why it's the gold standard: It directly visualizes the atomic positions, bond lengths, and bond angles, leaving no room for interpretation regarding connectivity. For chiral, non-centrosymmetric crystals, it can determine the absolute configuration.[18][19]

  • Limitation: The primary and significant hurdle is the need to grow a single, diffraction-quality crystal, which can be a time-consuming and sometimes unsuccessful process.

Comparative Guide to Analytical Techniques

The choice of technique depends on the required level of certainty and the available resources. The following table provides an objective comparison.

FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Primary Information Molecular Weight & FormulaAtomic Connectivity & 3D Solution StructureAbsolute 3D Solid-State Structure
Sample Requirement Micrograms, in solutionMilligrams, in solutionSingle, well-ordered crystal
Conclusiveness High for formula, low for isomerismHigh for connectivity, moderate for atropisomersAbsolute and Unambiguous
Key Advantage Speed and sensitivityRich structural detail from solution state"Gold Standard" proof of structure
Main Limitation Cannot distinguish isomersCan be ambiguous for complex structuresRequires a suitable single crystal

Alternative Synthetic Approaches

While Suzuki-Miyaura coupling is dominant, other methods exist for biaryl synthesis. It is crucial to recognize that the products from any of these routes require the same rigorous structural confirmation.

  • Stille Coupling: Uses organotin reagents instead of boronic acids. A key drawback is the high toxicity of the tin compounds.[4]

  • Nickel-Catalyzed Coupling: Nickel is more earth-abundant and cheaper than palladium and can be effective for coupling aryl chlorides.[20]

  • Transition-Metal-Free Methods: Emerging strategies aim to avoid precious metal catalysts, but may have a more limited substrate scope or require harsher conditions.[21]

The choice of synthetic method does not alter the imperative for thorough characterization. The analytical workflow detailed in this guide remains the benchmark for structural validation regardless of how the biaryl was synthesized.

Conclusion: A Mandate for Rigor

The synthesis of complex biaryls using versatile reagents like 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a powerful strategy in modern drug discovery and materials science. However, the complexity of these molecules mandates an equally sophisticated and rigorous approach to their structural confirmation. Relying on a single piece of data is insufficient. A synergistic workflow, beginning with mass spectrometry for molecular formula validation, proceeding to a comprehensive 2D NMR analysis for architectural mapping, and culminating in X-ray crystallography for absolute proof when needed, is the only self-validating system. This multi-technique approach ensures the scientific integrity of the research and the unequivocal identification of the target compound.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Available at: [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2018). ResearchGate. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Available at: [Link]

  • (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... (n.d.). ResearchGate. Available at: [Link]

  • Mass spectrometry-based methods for structural biology on a proteome-wide scale. (2020). PubMed. Available at: [Link]

  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). LookChem. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents.
  • The use of X-ray crystallography to determine absolute configuration. (2008). PubMed. Available at: [Link]

  • Mass spectrometry for structural analysis. (n.d.). Michal Sharon Lab. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). (n.d.). LookChem. Available at: [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. (2015). RSC Publishing. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. (2024). ResearchGate. Available at: [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Available at: [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters. Available at: [Link]

  • Evolution of Structural Biology through the Lens of Mass Spectrometry. (2018). PubMed Central. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). UCSD. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Available at: [Link]

  • Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. (2023). PMC. Available at: [Link]

  • Mass spectrometry for structural characterization of bioactive compounds. (2017). ResearchGate. Available at: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (2012). PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry for Structural Biology. (n.d.). Pukala Lab. Available at: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. (2015). PubMed. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2006). ACS Publications. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Available at: [Link]

  • Structure Determination by X-ray Crystallography. (n.d.). The World of Materials. Available at: [Link]

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A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. Within the vast arsenal of building blocks available to the modern chemist, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid has emerged as a particularly valuable reagent. Its utility is prominently highlighted in the synthesis of complex agrochemicals, where it serves as a key intermediate in the preparation of potent herbicides such as 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids.[1][2]

The successful coupling of this sterically hindered and electronically complex boronic acid is critically dependent on the choice of palladium ligand. The substituents on the aromatic ring present a unique challenge, requiring a catalyst system that can overcome potential steric hindrance and facilitate efficient transmetalation. This guide provides a comparative analysis of the primary classes of palladium ligands, offering insights into their performance and providing a framework for rational ligand selection in the context of this important synthetic intermediate.

Mechanistic Underpinnings: The Role of the Ligand in the Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount to appreciating the nuanced role of the ancillary ligand. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. The ligand's properties are crucial here; electron-rich and sterically bulky ligands can facilitate this often rate-limiting step, particularly with less reactive aryl chlorides.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The ligand's steric and electronic properties can influence the rate and efficiency of this transfer.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. Bulky ligands can promote this step by creating steric pressure that favors the elimination of the product.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA Oxidative Addition PdII_halide R¹-Pd(II)L_n-X OA->PdII_halide Transmetalation Transmetalation PdII_diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_diaryl RE Reductive Elimination RE->Pd0 Product R¹-R² RE->Product R1X R¹-X R1X->OA R2B R²-B(OR)₂ R2B->Transmetalation

Caption: The pivotal role of the ligand (L) in modulating the efficiency of each step of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Prominent Palladium Ligand Classes

The two most successful classes of ligands for modern Suzuki-Miyaura cross-coupling reactions are the bulky, electron-rich biaryl phosphines (often referred to as Buchwald ligands) and N-heterocyclic carbenes (NHCs).

Buchwald-Type Biaryl Phosphine Ligands

Pioneered by Stephen Buchwald and his coworkers, these ligands are characterized by a biaryl backbone with a phosphine moiety. This architecture creates a sterically demanding and electron-donating ligand that is highly effective for a broad range of cross-coupling reactions.

LigandKey Features & Expected Performance with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid
XPhos Highly bulky and electron-rich, XPhos is an excellent choice for couplings involving aryl chlorides.[3] Its steric bulk is expected to facilitate both the oxidative addition of a coupling partner and the final reductive elimination. The XPhos-Pd G2 precatalyst is known to be highly efficient in forming the active monoligated Pd(0) species.[4]
SPhos With a slightly different substitution pattern on the biaryl backbone, SPhos often exhibits exceptional activity, even at low catalyst loadings and room temperature for some substrates.[5] It is particularly effective for the coupling of heteroaryl chlorides and hindered boronic acids.[5]
RuPhos This ligand has demonstrated high efficacy in the coupling of various aryl and heteroaryl chlorides, often providing excellent yields where other ligands may be less effective.[6]
N-Heterocyclic Carbene (NHC) Ligands

NHC ligands are powerful alternatives to phosphines. They are strong σ-donors and form highly stable complexes with palladium, which can lead to very high catalytic activity.

LigandKey Features & Expected Performance with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid
IPr & SIPr These are among the most common NHC ligands. Their significant steric bulk can be advantageous for coupling hindered substrates.[7] The choice between the saturated (SIPr) and unsaturated (IPr) backbone can subtly influence reactivity and stability.
PEPPSI-type Precatalysts Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complexes are air- and moisture-stable NHC-palladium precatalysts that are highly active for a variety of cross-coupling reactions, including those with challenging substrates.[8]

Experimental Design and Protocols

For the successful application of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in a Suzuki-Miyaura coupling, a systematic approach to reaction optimization is recommended. The following protocol provides a general starting point for ligand screening.

Experimental_Workflow Figure 2: Workflow for Ligand Screening start Start: Define Coupling Partners setup Reaction Setup: - Aryl Halide (1.0 eq.) - Boronic Acid (1.2 eq.) - Base (e.g., K₃PO₄, 2.0 eq.) - Solvent (e.g., Dioxane/H₂O) start->setup ligand_screen Ligand/Precatalyst Screening: - Pd Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) - Ligand (e.g., XPhos, SPhos, IPr) setup->ligand_screen conditions Reaction Conditions: - Inert Atmosphere (Ar or N₂) - Temperature (e.g., 80-110 °C) - Time (Monitor by TLC/LC-MS) ligand_screen->conditions workup Work-up and Purification: - Quench with water - Extraction with organic solvent - Column Chromatography conditions->workup analysis Analysis: - NMR, MS for product confirmation - Calculate isolated yield workup->analysis end End: Optimal Conditions Identified analysis->end

Caption: A systematic workflow for the screening and optimization of palladium ligands for a specific Suzuki-Miyaura coupling.

Step-by-Step General Protocol for Ligand Screening

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, IPr, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, under an inert atmosphere, prepare a stock solution of the palladium source and the ligand in the reaction solvent.

  • Add the palladium/ligand solution to the Schlenk flask via syringe.

  • Add the appropriate amount of degassed solvent and water to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Management of Side Reactions

When working with substituted boronic acids, certain side reactions can occur. Being aware of these and knowing how to mitigate them is key to achieving high yields.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be more prevalent with electron-rich boronic acids or under harsh basic conditions. Using milder bases like K₂CO₃ or CsF, and ensuring the reaction goes to completion in a reasonable time can help minimize this side reaction.

  • Homocoupling: The dimerization of the boronic acid can be a significant issue, especially with electron-deficient boronic acids.[9] This is often promoted by the presence of oxygen and Pd(II) species. Rigorous deoxygenation of the reaction mixture and the use of a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can suppress homocoupling.[9]

Conclusion and Recommendations

The selection of the optimal palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. For couplings with aryl chlorides, which are often the more economical choice of coupling partner, the use of bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos is highly recommended as a starting point. These ligands have a proven track record in facilitating the challenging oxidative addition of aryl chlorides and promoting high turnover numbers.

N-heterocyclic carbene ligands, particularly those in the form of stable PEPPSI-type precatalysts, represent another excellent class of ligands to screen, especially if high catalyst stability and activity are required.

Ultimately, the optimal ligand will be dependent on the specific aryl or heteroaryl halide coupling partner. The experimental workflow provided in this guide offers a robust framework for the systematic screening of a small library of state-of-the-art ligands to identify the most efficient and highest-yielding conditions for your specific synthetic target.

References

  • [US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

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A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is a prime example where stringent purity control is paramount.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of this critical reagent, grounded in scientific principles and practical, field-proven insights.

The Critical Role of Purity for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid

4-Chloro-3-fluoro-2-methoxyphenylboronic acid (MW: 204.39 g/mol ; CAS: 944129-07-1) is a substituted phenylboronic acid widely utilized in Suzuki-Miyaura cross-coupling reactions.[3] These reactions are fundamental to the creation of complex organic molecules, including many developmental and commercial drugs. Impurities in the boronic acid starting material can lead to:

  • Formation of undesired side products: Competing reactions can reduce the yield of the target molecule and complicate downstream purification.

  • Catalyst deactivation: Certain impurities can poison the palladium catalyst used in Suzuki-Miyaura coupling, hindering the reaction's progress.

  • Incorporation into the final API: Impurities structurally similar to the boronic acid may be carried through the synthetic route, compromising the safety and efficacy of the final drug product.

  • Potential mutagenicity: Some boronic acid-related impurities have been identified as potentially mutagenic, necessitating their strict control to levels at or below the Threshold of Toxicological Concern (TTC).[4]

Given these implications, a multi-faceted analytical approach is required to comprehensively assess the purity of synthesized 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. This guide will compare the primary chromatographic method, High-Performance Liquid Chromatography (HPLC), with a suite of orthogonal techniques essential for a complete purity profile.

Core Purity Assessment: A Multi-Technique Approach

A robust purity assessment of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid relies on a combination of techniques that, together, provide a comprehensive picture of the material's composition. The logical workflow for this assessment is depicted below.

Caption: Workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

For non-volatile organic molecules like 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the principal technique for determining purity and profiling organic impurities.

Scientific Rationale

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This allows for the separation of the main compound from its more or less polar impurities.

A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation.[5][6] The choice of column and mobile phase conditions is therefore critical to ensure the analytical method is self-validating and does not generate artifacts.

Comparative HPLC Methodologies
ParameterMethod A: Standard C18Method B: Low Silanol Activity C18Method C: Phenyl Column
Stationary Phase Traditional C18End-capped, low silanol C18 (e.g., Waters XTerra MS C18)Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in WaterWater (no modifier)0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Principle Standard hydrophobic separation.Minimizes silanol interactions that can catalyze hydrolysis of the boronic acid.[5]Utilizes pi-pi interactions between the phenyl rings of the analyte and the stationary phase, offering alternative selectivity.
Advantages Widely available, good general-purpose separation.Reduced risk of on-column hydrolysis, leading to more accurate purity assessment.[5]Can resolve impurities that co-elute on C18 columns.
Disadvantages Potential for on-column degradation, leading to artificially low purity values.[5]May have slightly different retention characteristics than standard C18.Different selectivity may require more method development.

Expert Insight: For boronic acids, starting method development with a column known for low silanol activity (Method B) is a prudent choice.[5] This minimizes the risk of generating the corresponding boronic acid from any ester impurities or degradation of the main compound, ensuring the measured purity reflects the true state of the sample.

Experimental Protocol: HPLC Purity Determination (Method B)
  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.[5]

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase:

    • A: Deionized Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

This method provides a baseline for separating the main component from potential process-related impurities. The DAD allows for peak purity analysis and can help in identifying co-eluting peaks.

Orthogonal Techniques for a Complete Purity Profile

While HPLC is the primary tool for quantifying organic impurities, it does not provide a complete picture. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification

Causality: While HPLC-UV detects impurities, it doesn't identify them. LC-MS couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, allowing for the determination of the molecular weight of impurities.[7][8] This is crucial for understanding the synthetic pathway's byproducts and for targeted impurity control.

Experimental Insight: Electrospray Ionization (ESI) is a common technique for analyzing organic boron compounds.[8] The analysis can sometimes be complicated by the formation of boroxines (cyclic anhydrides) or solvent adducts in the ion source.[7] Optimizing MS parameters is key to obtaining clear mass spectra for impurity identification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Identity and Structural Purity

Causality: ¹H and ¹³C NMR are unparalleled for confirming the identity and structural integrity of the synthesized compound. It provides atom-level information about the molecule's framework. ¹¹B NMR is also a valuable tool for characterizing boronic acids, as the chemical shift is sensitive to the hybridization state of the boron atom.[9][10]

Comparative NMR Analysis:

NucleusInformation Provided
¹H NMR Confirms the presence and integration of all protons on the phenyl ring and methoxy group. Can detect proton-containing impurities.
¹³C NMR Confirms the carbon skeleton of the molecule.
¹⁹F NMR Provides a sensitive probe for the fluorine atom, useful for identifying isomers or fluorinated impurities.
¹¹B NMR Confirms the presence of the boronic acid functionality. The chemical shift for sp²-hybridized boronic acids is typically around 30 ppm.[11]

Expert Insight: Quantitative NMR (qNMR) can be used as an alternative to HPLC for assay determination, providing a truly orthogonal method for purity assessment.[5]

Gas Chromatography (GC): Residual Solvent Analysis

Causality: The synthesis and purification of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid involves the use of organic solvents.[2][12] These solvents must be removed to acceptable levels as defined by ICH guidelines, as they offer no therapeutic benefit and can be toxic.[13] GC with headspace sampling (HS-GC) is the standard method for quantifying these volatile organic impurities.[14][15]

Experimental Protocol: Headspace GC-FID

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.[16]

  • Column: A column suitable for solvent analysis, such as a DB-624 or equivalent.

  • Sample Preparation: Accurately weigh about 100 mg of the boronic acid into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

  • HS Parameters:

    • Oven Temperature: 80-120 °C (optimized for solvent volatility)

    • Loop Temperature: 10-20 °C higher than oven

    • Transfer Line Temperature: 10-20 °C higher than loop

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen

This method allows for the separation and quantification of a wide range of common synthesis solvents.

Caption: Headspace Gas Chromatography workflow.

Karl Fischer Titration: Water Content Determination

Causality: Boronic acids are hygroscopic and can contain significant amounts of water. Water content is a critical parameter as it affects the true assay of the material and can influence reactivity in subsequent synthetic steps. Karl Fischer titration is the gold standard for water determination, offering high accuracy and precision.[17][18]

Comparison of Karl Fischer Methods:

MethodPrincipleBest For
Volumetric The sample is added to a solvent, and a Karl Fischer reagent of a known titer is added until all water has reacted.Samples with water content >0.1%.[18]
Coulometric Iodine is generated electrochemically in the titration cell, reacting with the water in the sample. The amount of charge passed is proportional to the water content.Samples with low water content (10 ppm to 1000 ppm).[18]

Expert Insight: For a solid material like 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, the volumetric method is typically sufficient and robust.[19] Ensuring complete dissolution of the sample in the titration medium is key to an accurate result.

Summary of Comparative Data

Analytical TechniqueParameter MeasuredPrincipleStrengthsLimitations
RP-HPLC Purity, organic impuritiesDifferential partitioningHigh resolution, quantitative, robustMay cause on-column degradation if not optimized
LC-MS Molecular weight of impuritiesMass-to-charge ratioDefinitive identification of impuritiesLess quantitative than HPLC-UV, complex spectra
NMR Identity, structural integrityNuclear magnetic resonanceUnambiguous structure confirmation, can be quantitative (qNMR)Lower sensitivity for impurity detection than HPLC
HS-GC-FID Residual solventsVolatility, partitioningHigh sensitivity for volatile compoundsNot suitable for non-volatile impurities
Karl Fischer Water contentStoichiometric reaction with iodineSpecific for water, highly accurateCan be affected by side reactions with certain functional groups
ICP-MS Elemental impuritiesAtomic massExtremely sensitive for trace metals (e.g., residual Palladium)Does not provide information on organic impurities

Conclusion

Assessing the purity of a critical intermediate like 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a multi-dimensional task that cannot be accomplished with a single analytical technique. A scientifically sound approach mandates the use of orthogonal methods, each providing a unique and vital piece of the purity puzzle.

High-Performance Liquid Chromatography serves as the primary tool for purity assay and organic impurity profiling, but its data must be contextualized with results from other techniques. NMR spectroscopy confirms the material's identity, Headspace GC quantifies residual solvents, Karl Fischer titration measures water content, and LC-MS provides the identity of unknown impurities. By integrating the data from this comprehensive suite of analyses, researchers and drug development professionals can ensure the quality, consistency, and safety of their synthetic processes and final products.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • ResearchGate. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
  • ChemicalBook. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. ChemicalBook.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.
  • EMD Millipore. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. EMD Millipore.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.
  • ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. ResearchGate.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Agilent.
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
  • Scharlab. (n.d.). Karl Fischer water content titration. Scharlab.
  • Royal Society of Chemistry. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. RSC Publishing.
  • Metrohm. (n.d.). Volumetric water content determination according to Karl Fischer. Metrohm.
  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.
  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.
  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group.

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Performance Analysis of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal solvent system is a critical parameter that dictates the success of a cross-coupling reaction. This guide provides an in-depth analysis of the performance of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in various solvent systems, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of solvent choice, present comparative data, and offer detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Critical Role of Solvents in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of solvent is far from a trivial decision; it profoundly influences the reaction's kinetics, yield, and purity of the final product. An ideal solvent system should:

  • Solubilize Reactants: Ensure that the boronic acid, aryl halide, catalyst, and base are sufficiently soluble to participate in the reaction.

  • Facilitate Catalyst Activity: Modulate the electronic and steric properties of the palladium catalyst to promote efficient oxidative addition and reductive elimination steps.

  • Promote Transmetalation: Assist in the transfer of the organic group from the boron atom to the palladium center.

  • Ensure Stability: Maintain the integrity of the boronic acid, preventing protodeboronation and other side reactions.

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a structurally complex and electronically distinct building block. The presence of a chloro, fluoro, and methoxy group on the phenyl ring introduces a unique combination of steric and electronic effects that must be considered when selecting an appropriate solvent.

Understanding the Physicochemical Properties of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

The performance of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is intrinsically linked to its chemical properties. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance the Lewis acidity of the boron center, potentially accelerating the transmetalation step. Conversely, the ortho-methoxy group introduces steric hindrance and can influence the preferred conformation of the molecule in solution.

The choice of solvent will directly impact the stability of this boronic acid. Protic solvents, for instance, can promote protodeboronation, a common side reaction that cleaves the C-B bond and reduces the overall yield. Therefore, a careful evaluation of the solvent's properties is paramount.

Comparative Performance in Common Solvent Systems: A Data-Driven Analysis

While direct, head-to-head comparative studies for this specific boronic acid are not extensively published, we can extrapolate performance based on established principles of Suzuki-Miyaura reactions and data from structurally similar arylboronic acids. The following table summarizes the expected performance of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid in commonly used solvent systems.

Solvent SystemKey PropertiesExpected Performance with 4-Chloro-3-fluoro-2-methoxyphenylboronic acidPotential Drawbacks
Toluene Non-polar, aproticGood for solubilizing organic reactants. Generally provides clean reactions with low levels of side products.Limited solubility of inorganic bases. May require higher reaction temperatures.
Dioxane Polar, aprotic, etherealExcellent solvating power for both organic and inorganic components. Often leads to high yields.Higher boiling point can make removal difficult. Peroxide formation is a safety concern.
Tetrahydrofuran (THF) Polar, aprotic, etherealGood general-purpose solvent with a lower boiling point than dioxane.Can chelate to the palladium catalyst, potentially inhibiting its activity.
Dimethylformamide (DMF) Polar, aproticHigh polarity can accelerate the reaction rate.Can promote side reactions and make product isolation challenging. High boiling point.
Acetonitrile (ACN) Polar, aproticCan be effective, but its coordination to the palladium center can sometimes be detrimental.Compatibility with the chosen base and catalyst should be carefully evaluated.
Water (in biphasic systems) Highly polar, proticOften used with a co-solvent (e.g., toluene, THF) to facilitate the dissolution of the inorganic base and accelerate the reaction.Increased risk of protodeboronation, especially with electron-deficient boronic acids.

Expert Insight: For an electronically complex substrate like 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, a polar aprotic solvent such as Dioxane or a biphasic system like Toluene/Water often provides a good starting point. The choice will ultimately depend on the specific reaction partner and the desired outcome.

Experimental Protocols: A Guide to Solvent Screening

To determine the optimal solvent system for your specific application, a systematic screening process is recommended. The following protocol provides a robust framework for this evaluation.

General Suzuki-Miyaura Cross-Coupling Protocol:
  • Reactant Preparation: In a clean, dry reaction vessel, combine 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add the chosen solvent (or solvent mixture) and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.

Solvent Screening Workflow:

The following diagram illustrates a logical workflow for screening different solvent systems.

Caption: A systematic workflow for screening and optimizing solvent systems in a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations and Solvent Effects

The choice of solvent can influence several key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd + Ar-X Solvent can influence catalyst solubility and activity. Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation + Ar'-B(OR)2 Polar solvents can facilitate boronate formation and accelerate this step. RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Isomerization may occur here. RedElim->Pd0 Product Release Solvent polarity can affect the rate of reductive elimination.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of complex chemical compounds are daily realities. With this comes the critical responsibility of ensuring safe disposal practices to protect both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, grounding each recommendation in established safety standards and regulatory compliance.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a substituted phenylboronic acid, a class of compounds widely used in organic synthesis. Its specific hazard profile, as compiled from multiple safety data sheets (SDS), necessitates careful handling.

Hazard Classification:

Hazard StatementClassificationGHS Pictogram
Harmful if swallowed[1]Acute Toxicity 4 (Oral)GHS07
Causes skin irritation[1]Skin Irritant 2GHS07
Causes serious eye irritation[1]Eye Irritant 2GHS07
May cause respiratory irritation[1]Specific Target Organ Toxicity (Single Exposure) 3GHS07

The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust particles can also lead to respiratory irritation.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to minimize these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate exposure to hazardous chemicals.[4][5] The following PPE is mandatory when handling and disposing of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to European Standard EN166 or NIOSH (US) standards.[1][6] An eye wash station should be readily accessible.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][3]

  • Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[3] For larger quantities or in the event of a spill, a chemical-resistant apron and boots may be necessary.

  • Respiratory Protection: All handling of the solid material that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[2][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[4][7] Mixing incompatible chemicals can lead to dangerous reactions.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for the collection of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-3-fluoro-2-methoxyphenylboronic acid," and the associated hazard pictograms (e.g., GHS07).[8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unreacted solid material, contaminated spatulas, weigh boats, and contaminated PPE (such as gloves) in the designated solid waste container.

    • Liquid Waste: Solutions containing 4-Chloro-3-fluoro-2-methoxyphenylboronic acid should be collected in a separate, compatible liquid waste container. The solvent and approximate concentration should also be noted on the label.[8] Do not pour aqueous solutions of this compound down the drain.[9]

  • Storage of Waste Container: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.[8][10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust formation.[2][11] Use a dustpan and brush designated for chemical waste.

    • Liquid Spills: Absorb the spilled liquid with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into the designated hazardous waste container.[1][11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department, as per your institution's policy.

Final Disposal Procedures

The final disposal of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid must be conducted by a licensed and certified hazardous waste disposal company.[2][12] This is in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][13]

Disposal Workflow:

DisposalWorkflow cluster_lab In-Lab Procedures cluster_ehs Institutional EHS cluster_disposal External Disposal A Generation of Waste B Segregate into Labeled, Compatible Container A->B C Store in Designated Hazardous Waste Area B->C D Schedule Waste Pickup with EHS C->D E Licensed Waste Hauler Transports Waste D->E F Treatment & Disposal at Permitted Facility E->F

Caption: Workflow for the disposal of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

Key Disposal Steps:

  • Contact your Institution's EHS Department: Once your hazardous waste container is full, contact your institution's Environmental Health and Safety department to arrange for a waste pickup.

  • Manifesting: A hazardous waste manifest will be completed to track the waste from your facility to its final destination.[14][15]

  • Transportation and Disposal: The licensed waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The typical method of disposal for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][9]

Conclusion: A Culture of Safety

The proper disposal of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is not merely a procedural task but a fundamental aspect of a robust laboratory safety culture. By understanding the hazards, utilizing appropriate protective equipment, and adhering to established disposal protocols, researchers can ensure their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance.[5]

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). Capot Chemical. Retrieved from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. (n.d.). Ball State University. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MedPro Disposal. Retrieved from [Link]

  • Laboratory Waste Management Guide. (2005, July 5). P2 InfoHouse. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). Atlantic Training. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Northumbria University – Safe Disposal of Chemical Waste. (n.d.). Sustainability Exchange. Retrieved from [Link]

  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (2026, January 1). Capot Chemical. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). A-State Knowledge Base. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-Chloro-3-fluoro-2-methoxyphenylboronic Acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and organic synthesis, substituted phenylboronic acids are indispensable reagents. However, their utility is matched by a critical need for rigorous safety protocols. This guide provides an in-depth operational plan for the safe handling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. As your partner in the laboratory, we believe that safety is not just a requirement but a foundational element of reproducible, high-quality science.

Hazard Identification and Risk Assessment: Know Your Reagent

Before the first spatula of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is weighed, a thorough understanding of its hazard profile is paramount. Safety Data Sheets (SDS) provide the initial layer of information, classifying this compound with the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1] One supplier's data indicates it is "Toxic if swallowed".[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1] Some data suggests it may cause severe skin burns.[2]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]

It is crucial to recognize that the toxicological properties of many specialized reagents like this have not been exhaustively investigated.[4] Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous on all routes of exposure. The presence of halogen atoms (chlorine and fluorine) on the aromatic ring can influence the compound's reactivity and toxicological profile.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic risk-based decision. The following table outlines the minimum required PPE and the rationale for its selection.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87-rated safety glasses with side shields or, preferably, chemical splash goggles.[5]Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[1]
Hand Protection Nitrile rubber gloves.Nitrile gloves offer good resistance to a variety of chemicals and are a standard for laboratory use.[6] Always inspect gloves for tears or holes before use.[7] For extended contact or spill cleanup, consider heavier-duty gloves.
Body Protection Long-sleeved laboratory coat.[6]Provides a removable barrier to protect skin and personal clothing from contamination.[6]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

This PPE ensemble is mandatory for all operations involving this reagent.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow is critical for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Engineering Controls

  • Designated Area: All handling of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid solid should occur in a designated area, such as a certified chemical fume hood, to mitigate the risk of inhaling dust particles.[2]

  • Ventilation: Ensure the fume hood has adequate airflow. Proper engineering controls are the most effective way to prevent respiratory exposure.[5]

  • Assemble Materials: Before starting, gather all necessary equipment (spatulas, weigh boats, glassware), waste containers, and spill cleanup materials.

3.2. Weighing and Dispensing

  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling the reagent bottle.

  • Minimize Dust: Open the container in the fume hood. Handle the solid gently to minimize the generation of airborne dust.[5]

  • Transfer: Use a dedicated spatula to weigh the desired amount of the compound onto a weigh boat or directly into your reaction vessel.

  • Seal Promptly: Securely close the reagent container immediately after use to protect it from moisture and to prevent accidental spills.[1]

3.3. Post-Handling Decontamination

  • Clean Equipment: Clean all spatulas and glassware that came into contact with the reagent.

  • Wipe Surfaces: Wipe down the working surface of the fume hood and the balance.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[1]

Emergency Response Protocols: Plan for the Unexpected

Accidents can happen even in the most controlled environments. Immediate and correct action is critical.

Exposure ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][8] Seek medical attention if irritation develops or persists.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[5][8]
Inhalation Move the affected person to fresh air immediately.[5][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water.[4][5] Seek immediate medical attention and show the SDS to the medical personnel.[4]
Spill Evacuate personnel from the immediate area.[4] Wearing appropriate PPE, sweep or vacuum up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]

Disposal Plan: Responsible Stewardship

Proper chemical waste management is a legal and ethical responsibility.

  • Waste Segregation: All solid waste contaminated with 4-Chloro-3-fluoro-2-methoxyphenylboronic acid (e.g., weigh boats, gloves, paper towels) must be disposed of in a designated hazardous waste container.[9] Do not mix with general laboratory trash.

  • Containerization: Use a chemically compatible, sealable container for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[9]

  • Surplus Reagent: Unused or expired 4-Chloro-3-fluoro-2-methoxyphenylboronic acid should be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not attempt to neutralize or pour it down the drain.[4][10]

  • Empty Containers: The original reagent bottle, even when "empty," may contain residue. It should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste) before disposal or recycling, in accordance with federal and institutional regulations.[10]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase start Start: Handling 4-Chloro-3-fluoro-2- methoxyphenylboronic acid fume_hood Work in Chemical Fume Hood? start->fume_hood min_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles fume_hood->min_ppe  Yes   resp_ppe Add Respirator (N95 or higher) fume_hood->resp_ppe No (or large quantity/ aerosol potential) proceed Proceed with Handling Protocol min_ppe->proceed resp_ppe->min_ppe caption PPE Selection Workflow for Handling Boronic Acid

Caption: PPE Selection Workflow for Handling Boronic Acid

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects researchers and ensures the integrity of your work.

References

  • Lab Alley. Boric Acid Safety & Hazards.

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.

  • DoveMed. First Aid for Boric Acid Poisoning.

  • IsoLab, University of Washington. Boric Acid - Standard Operating Procedure.

  • Lab Alley. How To Safely Dispose of Boric Acid.

  • Benchchem. Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.

  • Capot Chemical Co., Ltd. MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

  • LookChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS).

  • Fluorochem Ltd. Safety Data Sheet - 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.

  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

  • Sigma-Aldrich. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.

  • Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.

  • Fisher Scientific. SAFETY DATA SHEET - Boronic acids.

  • Chemistry LibreTexts. Proper Protective Equipment.

  • BLD Pharmatech. (7-Chloroquinolin-3-yl)boronic acid - Safety Data Sheet.

  • MIT Plasma Science and Fusion Center. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

  • University of Arizona, Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide.

  • TCI Chemicals. SAFETY DATA SHEET.

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Management of Waste.

  • Sustainability Exchange. Northumbria University – Safe Disposal of Chemical Waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.